2-Hydroxy-5-(methylsulfanyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDARDTUZHWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344492 | |
| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32318-42-6 | |
| Record name | 2-Hydroxy-5-(methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32318-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(methylsulfanyl)benzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Salicylic Acid Derivative
An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
In the landscape of modern drug discovery and materials science, substituted salicylic acids represent a cornerstone of molecular design. Their inherent biological activities and versatile chemical handles make them invaluable starting points for developing novel therapeutics and functional materials. This guide focuses on a particularly intriguing derivative: This compound . Also known as 5-(Methylthio)salicylic acid, this compound integrates the classic salicylate scaffold with a sulfur-containing moiety, opening unique avenues for chemical modification and biological interaction.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing insights into the causality behind its properties and the strategic thinking required for its synthesis and application. We will explore its fundamental physicochemical properties, delve into its spectral characteristics for robust identification, propose a logical synthetic pathway, and discuss its safety profile and potential applications as a versatile chemical building block.
Part 1: Core Molecular and Physical Properties
A thorough understanding of a compound's basic properties is the foundation of all subsequent research. These parameters dictate everything from appropriate solvent selection and storage conditions to potential formulation strategies.
Chemical Identity
The identity of this compound is unequivocally established by its structural and nomenclature data.
Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [1] |
| Synonyms | 5-(Methylthio)salicylic acid, 2-hydroxy-5-(methylthio)benzoic acid | [1][2] |
| CAS Number | 32318-42-6 | [1][3] |
| Molecular Formula | C₈H₈O₃S | [1][3] |
| InChIKey | FSIJSLFJCJWYTC-UHFFFAOYSA-N |[1] |
Physicochemical Data
The compound's physicochemical properties are summarized below. These computed and experimental values are critical for experimental design.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.21 g/mol | [1][3] |
| Monoisotopic Mass | 184.01941529 Da | [1] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 |[1] |
Part 2: Analytical Characterization and Spectral Profile
Accurate structural confirmation is paramount. This section details the expected spectral data for this compound, providing a self-validating system for identity and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the molecule's structure through fragmentation patterns.
-
Expected Molecular Ion Peak (M+) : For the uncharged molecule, the expected peak in an electron ionization (EI-MS) spectrum would be at m/z ≈ 184.02.
-
High-Resolution MS (HRMS) : This technique would yield a highly accurate mass measurement, confirming the elemental composition (C₈H₈O₃S).
-
Electrospray Ionization (ESI-MS) : In negative mode ([M-H]⁻), a peak at m/z ≈ 183.01 would be expected, corresponding to the deprotonated carboxylate. In positive mode ([M+H]⁺), a peak at m/z ≈ 185.03 would be observed.
-
Key Fragmentation : A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the parent ion, which would result in a significant fragment. The loss of the methyl group (CH₃, 15 Da) from the thioether is also a plausible fragmentation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the hydroxyl, carbonyl, and aromatic moieties.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale & Causality |
|---|---|---|---|---|
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer significantly broadens this peak, which is a hallmark of this functional group.[5][6][7] |
| ~3200 | O-H (Phenolic) | Stretching | Broad (often masked) | The phenolic hydroxyl stretch is typically broad due to hydrogen bonding, and it is often superimposed on the much broader carboxylic acid O-H band. |
| 1710 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | This intense absorption is characteristic of the carbonyl group. Its position indicates conjugation with the aromatic ring, which lowers the frequency compared to a saturated carboxylic acid.[7] |
| 1610, 1580, 1490 | C=C (Aromatic) | Stretching | Medium to Strong | These absorptions are typical for a substituted benzene ring and confirm the presence of the aromatic core. |
| 1320 - 1210 | C-O | Stretching | Strong | This band arises from the C-O single bond stretch of the carboxylic acid group, coupled with O-H bending.[7] |
| ~1250 | C-O (Phenolic) | Stretching | Medium to Strong | Corresponds to the stretching of the C-O bond between the aromatic ring and the phenolic hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural elucidation, revealing the chemical environment of each proton and carbon atom.
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, the acidic protons (hydroxyl and carboxyl), and the methyl protons. The aromatic protons will appear as a complex multiplet system due to their coupling. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on substituent effects. The carboxyl proton is typically a broad singlet at a high chemical shift (>10 ppm), while the phenolic proton is a broad singlet whose position is solvent-dependent. The methylsulfanyl (S-CH₃) protons will appear as a sharp singlet, typically in the 2.4-2.6 ppm range.
-
¹³C NMR : The carbon NMR spectrum will confirm the presence of eight distinct carbon environments.[1]
-
C=O (Carboxyl) : ~170-175 ppm
-
Aromatic C-O : ~155-160 ppm
-
Aromatic C-S : ~125-130 ppm
-
Other Aromatic C-H & C-C : ~115-135 ppm
-
S-CH₃ : ~15-20 ppm
-
Part 3: Synthesis and Purification Workflow
While numerous suppliers offer this compound for research purposes, an in-house synthesis may be required for specific applications or isotopic labeling. Below is a proposed, logical synthetic route based on established organosulfur and aromatic chemistry principles.
Rationale for Proposed Route: A direct and reliable method involves the electrophilic substitution of a sulfur-containing group onto a salicylic acid precursor. A common strategy is to first introduce a sulfonyl chloride group, which can then be reduced and methylated.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Chlorosulfonylation of Salicylic Acid
-
In a fume hood, cool a flask containing chlorosulfonic acid (approx. 5 equivalents) to 0°C in an ice-salt bath.
-
Slowly and portion-wise, add salicylic acid (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent unwanted side reactions and degradation.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases.
-
Carefully pour the reaction mixture onto crushed ice. The product, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Sulfonyl Chloride
-
Suspend the crude 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl or acetic acid).
-
Add zinc dust (a stoichiometric excess, e.g., 4-6 equivalents) portion-wise while stirring. The reaction may be mildly exothermic. Causality: Zinc metal in an acidic medium is a classic and effective reducing agent for converting sulfonyl chlorides to thiols.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours until the starting material is consumed (monitor by TLC).
-
Filter off the excess zinc and inorganic salts. The filtrate contains the desired thiol, 2-hydroxy-5-mercaptobenzoic acid.
Step 3: S-Methylation
-
To the aqueous filtrate from the previous step, add a mild base like sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH 7-8). Causality: The base deprotonates the acidic thiol to form the more nucleophilic thiolate anion, which is necessary for the subsequent methylation.
-
Add methyl iodide (CH₃I, approx. 1.1-1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-12 hours.
-
After the reaction is complete, acidify the solution with dilute HCl to a pH of ~2-3. This will precipitate the final product.
-
Filter the solid, wash with cold water, and dry.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Purity should be confirmed by HPLC and the analytical methods described in Part 2.
Part 4: Chemical Reactivity and Potential Applications
The true value of a molecule often lies in its potential as a scaffold for further chemical synthesis. This compound possesses three distinct functional handles for modification:
-
Carboxylic Acid : Can be converted to esters, amides, or acid chlorides, allowing for linkage to other molecules.
-
Phenolic Hydroxyl : Can undergo O-alkylation or O-acylation. Its acidity also plays a role in metal chelation.
-
Thioether (Methylsulfanyl) : The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate properties like solubility and metabolic stability.
Potential Applications:
-
Medicinal Chemistry Scaffold : As a derivative of salicylic acid, it is a prime candidate for development as an anti-inflammatory agent. The methylsulfanyl group provides a unique lipophilic substituent that can be explored for enhanced binding to biological targets like COX enzymes.[8]
-
Chelating Agent : The ortho-hydroxy-benzoic acid motif is a well-known bidentate chelating group for various metal ions.
-
Intermediate in Organic Synthesis : It serves as a valuable building block for more complex molecules where a substituted salicylate is required.
Part 5: Safety, Handling, and Storage
Safe handling is a prerequisite for any laboratory work. Based on aggregated GHS data for this compound, the following hazards are identified.[1]
Caption: Logic diagram for safe handling and storage.
Hazard Identification
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Recommended Precautions
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from moisture and light to ensure long-term stability.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2025). methyl 2-hydroxy-5-methylsulfanylbenzoate. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Clinivex. (n.d.). 2-Hydroxy-5-(methylthio)-benzoic Acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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UNT Digital Library. (2025). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]
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Stenutz. (n.d.). 2-hydroxy-5-methylbenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxy-5-methyl-benzoic acid [13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxy-5-methylbenzoic acid. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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An In-Depth Technical Guide to 5-(Methylthio)salicylic Acid: Structure, Properties, and Applications
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salicylic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] This guide delves into a specific, yet significant, analogue: 5-(Methylthio)salicylic acid. While less ubiquitous than its parent compound, this molecule has emerged as a valuable tool in modern drug discovery, particularly as a fragment in the development of potent protein inhibitors.[2] This document provides a comprehensive analysis of its chemical structure, IUPAC nomenclature, predicted spectroscopic profile, and its primary application in the context of anti-cancer research. By synthesizing theoretical knowledge with practical insights, this guide serves as a technical resource for professionals engaged in chemical synthesis and drug development.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to all subsequent research and development efforts. This section codifies the structural and naming conventions for 5-(Methylthio)salicylic acid.
IUPAC Nomenclature and Key Identifiers
The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-Hydroxy-5-(methylthio)benzoic acid . This name explicitly defines the arrangement of the functional groups on the benzene ring. Key identifying information is summarized in the table below.
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | 2-Hydroxy-5-(methylthio)benzoic acid | [2] |
| Common Name | 5-(Methylthio)salicylic acid | [2] |
| CAS Number | 32318-42-6 | [2][3] |
| Molecular Formula | C₈H₈O₃S | [2] |
| Molecular Weight | 184.21 g/mol | [2] |
Molecular Structure Analysis
5-(Methylthio)salicylic acid is a disubstituted benzoic acid derivative. Its structure is characterized by three key functional groups attached to a central benzene ring:
-
Carboxylic Acid (-COOH): This group defines the molecule as a benzoic acid derivative and is the primary site for salt formation and esterification.
-
Phenolic Hydroxyl (-OH): Located ortho to the carboxylic acid, this group is characteristic of all salicylic acids and contributes to the molecule's acidic nature and chelating abilities.
-
Methylthio (-SCH₃): A thioether group positioned para to the hydroxyl group. The inclusion of the sulfur atom significantly modifies the electronic and lipophilic properties of the molecule compared to salicylic acid or 5-methylsalicylic acid.
Caption: Chemical structure of 2-Hydroxy-5-(methylthio)benzoic acid.
Predicted Spectroscopic Profile
As a specialized research chemical, comprehensive, published analytical data for 5-(Methylthio)salicylic acid is not widely available. However, based on the known spectroscopic behavior of its constituent functional groups and related salicylic acid derivatives, a predictive profile can be constructed.[4] This serves as a valuable baseline for researchers synthesizing or handling this compound.
| Technique | Predicted Signal | Rationale and Causality |
| ¹H NMR | ~11-13 ppm (s, 1H) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
| ~9-11 ppm (s, 1H) | The phenolic hydroxyl proton signal is also deshielded, its position influenced by solvent and concentration. | |
| ~7.0-8.0 ppm (m, 3H) | Aromatic protons will appear as a multiplet. The proton ortho to the -COOH will be most deshielded, while the others will be influenced by the -OH and -SCH₃ groups. | |
| ~2.5 ppm (s, 3H) | The three protons of the methylthio (-SCH₃) group are chemically equivalent and will appear as a sharp singlet in an unshielded region.[5] | |
| ¹³C NMR | ~170 ppm | Carbonyl carbon of the carboxylic acid. |
| ~160 ppm | Aromatic carbon attached to the phenolic hydroxyl group. | |
| ~115-140 ppm | Signals for the remaining four aromatic carbons. | |
| ~15 ppm | Carbon of the methyl group in the methylthio moiety. | |
| FT-IR | 2500-3300 cm⁻¹ (broad) | Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid. |
| ~3200 cm⁻¹ (broad) | O-H stretching of the phenolic group. | |
| ~1680 cm⁻¹ (strong) | C=O stretching vibration of the carboxylic acid. | |
| ~1450-1600 cm⁻¹ | Aromatic C=C stretching vibrations. | |
| Mass Spec. | m/z = 184.2 | Corresponds to the molecular ion peak [M]⁺, based on the molecular weight. |
| m/z = 166 | Potential fragmentation corresponding to the loss of H₂O. | |
| m/z = 139 | Potential fragmentation corresponding to the loss of the carboxyl group (-COOH). |
Synthesis and Reactivity
Proposed Synthetic Pathway
While various methods exist for the synthesis of salicylic acid derivatives, a common and effective strategy involves the direct functionalization of the salicylic acid backbone.[6] For the introduction of a methylthio group at the 5-position, an electrophilic substitution reaction is the most logical approach. The powerful activating and ortho-, para-directing nature of the hydroxyl group, combined with the deactivating, meta-directing nature of the carboxylic acid group, strongly favors substitution at the C5 position (para to the -OH).
A plausible synthetic route would involve the reaction of salicylic acid with an electrophilic sulfur reagent, such as dimethyl sulfoxide (DMSO) in the presence of a strong acid catalyst, or via a sulfenylation reaction followed by methylation.
Caption: Proposed workflow for the synthesis of 5-(Methylthio)salicylic acid.
Applications in Drug Discovery and Research
The primary value of 5-(Methylthio)salicylic acid for drug development professionals lies in its documented use in fragment-based drug discovery (FBDD).
Core Application: Inhibition of MCL-1
This compound is utilized in biological studies for the discovery and development of potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[2]
-
Mechanism of Action: MCL-1 is a key protein in the BCL-2 family that prevents apoptosis (programmed cell death). In many cancers, MCL-1 is overexpressed, allowing cancer cells to evade death and continue to proliferate. By inhibiting MCL-1, small molecules can restore the natural apoptotic pathway, leading to the death of cancer cells.
-
Role in FBDD: 5-(Methylthio)salicylic acid serves as a "fragment" or starting point. Its interaction with a target protein like MCL-1, though potentially weak, is identified and characterized. Medicinal chemists then build upon this fragment, adding other chemical groups to improve binding affinity and drug-like properties, ultimately developing a potent and selective drug candidate.
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Physical and chemical properties of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound (also known as 5-(Methylthio)salicylic acid). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its structural characteristics, spectroscopic data, reactivity, and safety protocols, offering field-proven insights into its handling and utilization as a chemical intermediate.
Compound Identification and Structure
This compound is a substituted aromatic compound derived from salicylic acid. Its structure features a carboxylic acid and a hydroxyl group ortho to each other on a benzene ring, with a methylsulfanyl (-SCH₃) group at the para position relative to the hydroxyl group. This unique combination of functional groups dictates its chemical behavior and potential as a versatile building block in organic synthesis.
The presence of the electron-donating hydroxyl and methylsulfanyl groups, alongside the electron-withdrawing carboxylic acid group, creates a nuanced electronic profile that influences its reactivity in electrophilic substitution and nucleophilic reactions.
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. These properties are crucial for designing experimental conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | PubChem[1] |
| Synonyms | 2-hydroxy-5-(methylthio)benzoic acid, 5-(Methylthio)salicylic acid | [1][2] |
| CAS Number | 32318-42-6 | PubChem[1] |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from related compounds. |
| Melting Point | Data not readily available. | |
| Boiling Point | Data not readily available. | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone) and aqueous basic solutions. Limited solubility in nonpolar solvents and water. | Based on chemical structure. |
| pKa | Data not available. The related compound 2-Hydroxy-5-methylbenzoic acid has a pKa of 3.30, suggesting this compound is also a moderately strong acid. | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.
-
Mass Spectrometry (MS): GC-MS and MS-MS spectral data are available through the NIST Mass Spectrometry Data Center, which can be invaluable for identification in complex mixtures and for structural elucidation.[1]
-
Nuclear Magnetic Resonance (NMR): A ¹³C NMR spectrum is available, providing detailed information about the carbon skeleton of the molecule.[1] This technique is essential for verifying the substitution pattern on the aromatic ring.
Synthesis and Reactivity
While a specific, high-yield synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The Kolbe-Schmitt reaction is a classic method for synthesizing salicylic acids and represents a logical approach.
Sources
An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic acid (CAS: 32318-42-6): A Key Fragment in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxy-5-(methylsulfanyl)benzoic acid, also known as 5-(Methylthio)salicylic acid, is a specialized salicylic acid derivative that has emerged as a molecule of significant interest in the field of oncology drug discovery. While salicylic acid and its derivatives have a long history in medicine, the unique substitution of a methylthio group at the 5-position confers specific properties that make this compound a valuable tool for inhibiting challenging therapeutic targets. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization. Most critically, it delves into its established biological activity as a fragment inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) anti-apoptotic protein, a key target in cancer therapy. This document serves as a foundational resource for researchers aiming to leverage this compound in fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies.
Physicochemical Properties and Characterization
A thorough understanding of the compound's fundamental properties is the bedrock of its application in research. It is a solid at room temperature and possesses the characteristic features of a substituted phenolic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32318-42-6 | [1][2] |
| Molecular Formula | C₈H₈O₃S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1][2] |
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [1] |
| Synonyms | 5-(Methylthio)salicylic acid, 2-hydroxy-5-(methylthio)benzoic acid | [1][3] |
| Appearance | White to off-white solid | (Typical) |
| pKa | ~3.0 (Estimated for carboxylic acid) | (General knowledge) |
| LogP | 2.52 (Estimated for 5-methylsalicylic acid) | [4] |
Analytical Characterization
Confident identification and purity assessment are critical. The following methods are standard for characterizing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum will show a distinct splitting pattern for the three protons on the benzene ring, while the singlets for the methylthio, hydroxyl, and carboxylic acid protons will be characteristic.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. PubChem lists GC-MS and MS-MS spectral data for this compound[1].
-
Infrared (IR) Spectroscopy : Key stretches include a broad O-H band for the carboxylic acid and phenol (~3300-2500 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700-1680 cm⁻¹), and C-S stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the method of choice for assessing purity. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) provides excellent resolution[5][6].
Synthesis and Purification
While commercially available from several vendors, in-house synthesis may be required for producing analogs or for cost-effective scale-up. A common synthetic strategy involves the carboxylation of a substituted phenol, a reaction conceptually similar to the Kolbe-Schmitt reaction, which is a widely used industrial process for making salicylic acid[7].
Proposed Synthetic Workflow
A logical synthetic route starts from the commercially available 4-(methylthio)phenol. This approach offers a direct path to introducing the required functional groups in the correct orientation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
This protocol is a representative method based on established chemical principles for the synthesis of salicylic acids[7][8].
-
Phenoxide Salt Formation : In a round-bottom flask, dissolve 10.0 g of 4-(methylthio)phenol in 50 mL of methanol. To this solution, add a stoichiometric equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of water.
-
Solvent Removal : Remove the methanol and water under reduced pressure using a rotary evaporator until a dry, free-flowing powder of potassium 4-(methylthio)phenoxide is obtained.
-
Carboxylation : Transfer the dry phenoxide salt to a high-pressure autoclave. Seal the vessel and pressurize with carbon dioxide (CO₂) to 5-7 atm. Heat the vessel to 180-200°C for 4-6 hours with constant stirring.
-
Work-up and Acidification : Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product in 100 mL of hot water. Filter the solution if necessary to remove any insoluble impurities.
-
Precipitation : While stirring, slowly acidify the aqueous solution with 2M sulfuric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying and Characterization : Dry the product under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture. Confirm the structure and assess purity using the analytical methods described in Section 2.1.
Biological Activity and Mechanism of Action
The primary therapeutic relevance of this compound stems from its role as an inhibitor of the MCL-1 protein.[2]
Target Profile: Myeloid Cell Leukemia 1 (MCL-1)
MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. As an anti-apoptotic protein, MCL-1's primary function is to sequester pro-apoptotic proteins (like Bak and Bax), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Overexpression of MCL-1 is a common survival mechanism for many cancer cells and is a known driver of resistance to conventional chemotherapies. Therefore, inhibiting MCL-1 is a highly sought-after strategy in oncology to restore the natural process of apoptosis in malignant cells.
Mechanism of Inhibition
This compound functions as a "fragment," a small, low-complexity molecule that binds with low affinity but high ligand efficiency to a specific pocket on the target protein. It has been used in biophysical studies and crystallography to probe the binding grooves of MCL-1.[9][10] It occupies a portion of the BH3 binding groove, the same site where pro-apoptotic proteins dock. By binding to this groove, it competitively blocks the sequestration of Bak/Bax, freeing them to trigger apoptosis. While the affinity of this single fragment is modest, it serves as a critical starting point for fragment-based lead discovery (FBLD), where it can be elaborated or linked with other fragments to generate highly potent and selective inhibitors.[10]
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- 4. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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A Comprehensive Technical Guide to 5-(methylthio)salicylic Acid: From Synthesis to Application in Drug Discovery
Executive Summary
5-(methylthio)salicylic acid, also known as 2-Hydroxy-5-(methylthio)benzoic acid, is a specialized aromatic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. While not a therapeutic agent in itself, its true value lies in its role as a molecular fragment—a fundamental building block for constructing highly potent and selective therapeutic candidates. This guide provides an in-depth technical overview of its chemical properties, a robust proposed synthesis strategy, detailed methods for its characterization, and a thorough exploration of its primary application as a critical starting point for the development of inhibitors targeting the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a key objective in modern oncology research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.
Physicochemical and Structural Properties
5-(methylthio)salicylic acid is a bifunctional molecule, incorporating both a carboxylic acid and a phenolic hydroxyl group on a benzene ring, further substituted with a methylthio (-SCH₃) group. These features dictate its chemical reactivity and its utility as a scaffold in medicinal chemistry.
Core Data Summary
The fundamental properties of 5-(methylthio)salicylic acid are summarized in the table below. It is noteworthy that as a specialized research chemical, extensive experimental data on physical properties like melting point are not widely published. For context, the structurally related compound 5-methylsalicylic acid has a melting point of 152 °C[1].
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-(methylthio)benzoic acid | PubChem[2] |
| Synonyms | 5-(Methylthio)salicylic acid | ChemicalBook[3] |
| CAS Number | 32318-42-6 | PubChem[2] |
| Molecular Formula | C₈H₈O₃S | PubChem[2] |
| Molecular Weight | 184.21 g/mol | PubChem[2] |
| Canonical SMILES | CSCC1=CC(=C(C=C1)C(=O)O)O | PubChem[2] |
| InChIKey | UWHPUHBSQDKMDR-UHFFFAOYSA-N | PubChem[2] |
Chemical Structure
The two-dimensional structure of 5-(methylthio)salicylic acid highlights the key functional groups.
Caption: 2D Structure of 5-(methylthio)salicylic acid.
Synthesis and Purification Strategy
Proposed Synthetic Workflow
The proposed synthesis follows a three-step sequence: (1) Fischer esterification of salicylic acid to protect the carboxylic acid and increase the electron-donating character of the ring, (2) Electrophilic thiomethylation at the C5 position, and (3) Saponification of the methyl ester to yield the target molecule.
Caption: Proposed multi-step synthesis and purification workflow.
Detailed Experimental Protocols
This protocol is a standard Fischer esterification designed to drive the reaction to completion using an excess of the alcohol reactant[5].
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.8 g, 0.1 mol).
-
Add methanol (100 mL, excess) to the flask.
-
Carefully add concentrated sulfuric acid (3 mL) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl salicylate as an oil.
The introduction of the methylthio group at the C5 position is directed by the strong ortho, para-directing hydroxyl group.
-
In a fume hood, dissolve methyl salicylate (15.2 g, 0.1 mol) in a suitable solvent such as dichloromethane (100 mL) in a flask equipped for stirring under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethyl disulfide (Me₂S₂, 9.4 g, 0.1 mol) to the solution.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 13.3 g, 0.1 mol), portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it over crushed ice.
-
Extract the product with dichloromethane, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, methyl 2-hydroxy-5-(methylthio)benzoate. The synthesis of this specific product has been previously cited[4].
This is a standard base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt, followed by acidification[6].
-
Dissolve the crude methyl 2-hydroxy-5-(methylthio)benzoate in methanol (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (30 mL).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. As experimental spectra are not consistently available for this specialized compound, this section details the expected spectroscopic signatures based on its known structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₈H₈O₃S, the expected exact mass is 184.0194. A high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
-
GC-MS Data: The PubChem database reports a GC-MS spectrum with a molecular ion peak at m/z = 184 and a base peak at m/z = 166, corresponding to the loss of water ([M-H₂O]⁺)[2].
-
MS/MS Fragmentation: Tandem mass spectrometry data for the deprotonated molecule ([M-H]⁻, m/z 183.0121) shows major fragments at m/z 139 (loss of CO₂) and 124 (loss of CO₂ and CH₃)[2]. This fragmentation is characteristic of a salicylic acid scaffold.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following chemical shifts are predicted based on known data for salicylic acid and standard substituent effects[7].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| -COOH | ~13.0 | br s | - | Acidic proton, broad due to exchange. |
| -OH | ~11.0 | br s | - | Phenolic proton, hydrogen-bonded. |
| H-6 | ~7.7 | d | J ≈ 2.5 Hz | Ortho to carboxyl, meta to hydroxyl. |
| H-4 | ~7.3 | dd | J ≈ 8.5, 2.5 Hz | Ortho to methylthio, meta to carboxyl. |
| H-3 | ~6.9 | d | J ≈ 8.5 Hz | Ortho to hydroxyl, meta to methylthio. |
| -SCH₃ | ~2.4 | s | - | Singlet for the methyl group protons. |
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxyl) | ~172 | Typical carboxylic acid carbonyl. |
| C2 (-OH) | ~160 | Aromatic carbon attached to hydroxyl. |
| C5 (-SCH₃) | ~138 | Aromatic carbon attached to methylthio. |
| C4 | ~130 | Aromatic CH. |
| C6 | ~125 | Aromatic CH. |
| C1 | ~118 | Aromatic carbon attached to carboxyl. |
| C3 | ~116 | Aromatic CH. |
| -SCH₃ | ~15 | Methyl carbon attached to sulfur. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very Broad |
| O-H (Phenol) | Stretch | ~3200 | Broad, may be obscured by acid O-H |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Sharp, Medium |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1670 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1610, 1580 | Medium to Strong |
| C-O (Phenol/Acid) | Stretch | 1300 - 1200 | Strong |
Applications in Drug Discovery and Research
The primary and most significant application of 5-(methylthio)salicylic acid is in the field of oncology drug discovery, specifically as a molecular fragment for developing inhibitors of the Mcl-1 protein.
Role as a Fragment in Mcl-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. In many cancers, Mcl-1 is overexpressed, which prevents damaged or cancerous cells from undergoing programmed cell death (apoptosis)[8]. This overexpression is a major mechanism of resistance to many standard chemotherapies[8]. Consequently, developing small-molecule inhibitors that block the function of Mcl-1 is a high-priority goal in cancer research.
Targeting Mcl-1 is challenging because its function is mediated by protein-protein interactions over a large, shallow surface. Fragment-Based Drug Discovery (FBDD) is an ideal strategy to tackle such targets. In FBDD, libraries of small, low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to the target protein[4][9]. 5-(methylthio)salicylic acid was identified through such screens as a fragment that binds effectively to a key hydrophobic pocket on the Mcl-1 protein surface[10].
Once identified, this salicylic acid fragment serves as a starting point. Medicinal chemists then use structure-based design—often guided by X-ray crystallography of the fragment bound to the protein—to "grow" or "merge" the fragment with other molecules, progressively building a larger, more complex molecule with much higher affinity and selectivity for Mcl-1[11][12]. This work has led to the development of lead compounds with nanomolar binding affinities[12].
Mcl-1 in the Intrinsic Apoptosis Pathway
Mcl-1 functions by sequestering pro-apoptotic "activator" proteins like BIM and "effector" proteins like BAK. By inhibiting Mcl-1, a small molecule based on the 5-(methylthio)salicylic acid scaffold can free these pro-apoptotic proteins, allowing them to trigger the cascade that leads to cancer cell death.
Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.
Safety and Handling
As a laboratory chemical, 5-(methylthio)salicylic acid must be handled with appropriate care, following standard safety protocols.
-
GHS Hazard Statements: According to aggregated data, this compound is classified with GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases[1].
Conclusion
5-(methylthio)salicylic acid stands as a testament to the power of fragment-based approaches in modern drug discovery. While its own physicochemical profile is not exhaustively documented, its structural features make it an exceptionally valuable starting point for tackling one of oncology's more challenging targets, the Mcl-1 protein. The proposed synthesis provides a logical and feasible pathway for its preparation and modification. The predictive spectroscopic data supplied in this guide offer a solid baseline for its analytical characterization. For researchers in oncology and medicinal chemistry, 5-(methylthio)salicylic acid is not merely a reagent, but a key that has unlocked a promising avenue toward the development of next-generation anti-cancer therapeutics.
References
- The Journal of Organic Chemistry, 58, p. 4083, 1993. [Link: https://doi.org/10.1021/jo00067a048]
- Fesik, S. W. (2016). The discovery of Mcl-1 inhibitors using fragment-based methods and structure-based design. Cancer Research, 76(14 Suppl), SY16-02. [Link: https://aacrjournals.org/cancerres/article/76/14_Supplement/SY16-02/644547]
- Friberg, A., et al. (2013). Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 56(1), 15-30. [Link: https://www.osti.gov/scitech/biblio/1068222]
-
PubChem. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]
- Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 56(1), 15-30. [Link: https://pubmed.ncbi.nlm.nih.gov/23214953/]
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ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. Retrieved from [Link]
- Yi, X., et al. (2022). Targeting MCL-1 in cancer: current status and perspectives. Journal of Hematology & Oncology, 15(1), 40. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043743/]
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PubChem. (n.d.). 2-Hydroxy-5-(methylsulfanyl)benzoic acid. Retrieved from [Link]
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link: https://www.westfield.ma.
- Angelo State University. (2024). Mechanism - Converting Methyl Salicylate into Salicylic Acid. [Link: https://www.youtube.
- St. John, S. E., & Cohen, S. M. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Future Medicinal Chemistry, 7(18), 2477-2495. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948834/]
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A Guide to the Spectroscopic Characterization of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
Introduction: Beyond the Structure, a Molecule's Identity
In the landscape of pharmaceutical research and fine chemical synthesis, 2-Hydroxy-5-(methylsulfanyl)benzoic acid (also known as 5-(methylthio)salicylic acid) presents as a molecule of significant interest. Its structure, a derivative of salicylic acid, suggests potential applications stemming from its anti-inflammatory backbone, modified by a methylsulfanyl group that can alter its physicochemical properties, metabolic profile, and biological activity.
However, a chemical structure drawn on paper is merely a hypothesis. To confirm its identity, purity, and structural integrity, we must turn to the language of spectroscopy. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer an unambiguous confirmation of the molecule's architecture. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The insights herein are framed not just by the data itself, but by the causal reasoning behind the analytical choices and interpretation, ensuring a robust and validated understanding of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted aromatic system like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the nature of the functional groups.
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data. A standardized protocol ensures data integrity and allows for comparison across laboratories.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids and because its residual proton signal does not overlap with the key aromatic or methyl signals of the analyte. The acidic protons of the carboxyl and hydroxyl groups are also observable in DMSO-d₆, which is a significant advantage.
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer, such as a Bruker Avance series instrument.[1]
-
¹H NMR Acquisition : Acquire data with a 30° pulse angle, a relaxation delay of 1.0 second, and 16 scans.
-
¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2.0 seconds, and accumulate 1024 scans to achieve an adequate signal-to-noise ratio.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. The electron-donating nature of the hydroxyl and methylsulfanyl groups and the electron-withdrawing nature of the carboxylic acid group create a distinct and predictable pattern of chemical shifts in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | Broad Singlet | 2H | -COOH and Ar-OH |
| ~7.75 | Doublet (d) | 1H | H-6 |
| ~7.35 | Doublet of Doublets (dd) | 1H | H-4 |
| ~6.95 | Doublet (d) | 1H | H-3 |
| ~2.45 | Singlet (s) | 3H | -S-CH₃ |
Interpretation: The spectrum is dominated by signals in the aromatic region. The two acidic protons on the carboxyl and hydroxyl groups exchange and often appear as a single, broad singlet at a very downfield chemical shift (>11 ppm) due to strong deshielding and hydrogen bonding.
-
Aromatic Protons : The three aromatic protons are distinct. The proton at the C-6 position, being ortho to the electron-withdrawing carboxylic acid, is the most deshielded and appears furthest downfield as a doublet. The proton at C-3, ortho to the electron-donating hydroxyl group, is the most shielded and appears furthest upfield, also as a doublet. The proton at C-4 is coupled to both H-3 and H-6 (though the meta-coupling to H-6 is small), resulting in a doublet of doublets.
-
Methylsulfanyl Protons : The methyl protons of the -S-CH₃ group are magnetically equivalent and not coupled to any other protons, thus they appear as a sharp singlet around 2.45 ppm. This chemical shift is characteristic of a methyl group attached to a sulfur atom.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172.0 | C-7 (-COOH) | Carbonyl carbon, highly deshielded. |
| ~159.0 | C-2 (C-OH) | Aromatic carbon attached to -OH, strongly deshielded. |
| ~135.5 | C-6 | Aromatic CH, ortho to -COOH. |
| ~128.0 | C-5 (C-S) | Aromatic carbon attached to -S, deshielded. |
| ~125.0 | C-4 | Aromatic CH. |
| ~117.0 | C-1 | Quaternary carbon ipso to the -COOH group. |
| ~116.0 | C-3 | Aromatic CH, ortho to -OH, shielded. |
| ~16.0 | C-8 (-S-CH₃) | Aliphatic methyl carbon, shielded. |
Interpretation: The spectrum shows eight distinct carbon signals, consistent with the molecular structure.
-
Carbonyl Carbon : The carboxylic acid carbon (C-7) is the most deshielded, appearing around 172.0 ppm as expected.
-
Aromatic Carbons : The six aromatic carbons have distinct chemical shifts. C-2, directly attached to the highly electronegative oxygen, is the most deshielded aromatic carbon. The carbons attached to sulfur (C-5) and the ipso-carbon (C-1) are also significantly downfield. The protonated aromatic carbons (C-3, C-4, C-6) appear in the expected range of 116-136 ppm, with their precise shifts determined by the electronic effects of the substituents.
-
Aliphatic Carbon : The methyl carbon (C-8) of the methylsulfanyl group is highly shielded, appearing far upfield around 16.0 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the KBr pellet method is a standard and reliable protocol.
-
Sample Preparation : Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[2]
IR Spectral Data & Interpretation
The IR spectrum is characterized by a few key absorption bands that confirm the presence of the carboxylic acid, phenol, and substituted aromatic ring.
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) & Phenol (-OH) |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2920 | Weak | C-H Stretch | Methyl (-S-CH₃) |
| 1700 - 1670 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1600 & ~1480 | Medium | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Phenol |
| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid Dimer |
Interpretation: The most telling feature of the spectrum is the extremely broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer, which overlaps with the phenolic O-H stretch.[3] The presence of a strong, sharp carbonyl (C=O) peak between 1700-1670 cm⁻¹ further confirms the carboxylic acid group.[4] The combination of this C=O peak and the broad O-H band is definitive evidence for a carboxylic acid functional group. Additional key peaks include the aromatic C=C stretching vibrations and the strong C-O stretching band.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction : A dilute solution of the analyte is injected into a gas chromatograph, which vaporizes the sample and separates it from the solvent and any impurities.
-
Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, ejecting an electron to form a positive-ion radical (M⁺•).
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Mass Spectral Data & Interpretation
The mass spectrum of this compound provides clear evidence for its molecular formula and key structural features.
Table 4: Key Mass Spectral Data (Electron Ionization)
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 184 | [C₈H₈O₃S]⁺• | Molecular Ion (M⁺•) |
| 166 | [M - H₂O]⁺• | Loss of water from the molecular ion |
| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 124 | [M - COOH - CH₃]⁺ | Loss of a methyl radical from the m/z 139 fragment |
Interpretation: The peak at m/z 184 corresponds to the molecular weight of the compound (C₈H₈O₃S), confirming its elemental composition.[2] A prominent peak is often observed at m/z 166 , corresponding to the loss of a water molecule (18 amu). This is a characteristic fragmentation for salicylic acid derivatives, where an ortho effect facilitates the elimination of water involving the hydroxyl and carboxylic acid groups. The loss of the carboxyl group (45 amu) leads to the fragment at m/z 139 . Subsequent loss of a methyl radical from the methylsulfanyl group results in the fragment at m/z 124 .
Conclusion
The collective evidence from NMR, IR, and Mass Spectrometry provides a comprehensive and validated structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework and confirm the 1,2,4-substitution pattern. IR spectroscopy definitively identifies the key carboxylic acid and phenolic functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach exemplifies a robust workflow for chemical characterization, which is fundamental to ensuring quality, safety, and efficacy in research and drug development.
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The Biological Significance of the Methylthio Group in Benzoic Acid Derivatives: From Physicochemical Modulation to Therapeutic Innovation
An In-Depth Technical Guide:
Abstract
The strategic modification of lead compounds with specific functional groups is a cornerstone of modern drug discovery. Among these, the methylthio (-SCH₃) group, while less common than its oxygen or nitrogen-containing counterparts, offers a unique and powerful tool for modulating the biological and pharmacokinetic properties of therapeutic agents. When appended to privileged scaffolds like benzoic acid, the methylthio moiety exerts a profound influence on lipophilicity, metabolic fate, and target engagement.[1][2][3] This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals on the multifaceted role of the methylthio group in benzoic acid derivatives. We will dissect its impact on physicochemical properties, explore its complex metabolic pathways, and examine its function in shaping structure-activity relationships (SAR) across various therapeutic areas, including oncology and enzyme inhibition. Through detailed protocols and mechanistic diagrams, this document aims to equip scientists with the foundational knowledge and practical insights required to harness the full potential of the methylthio group in the design of next-generation therapeutics.
The Physicochemical and Electronic Footprint of the Methylthio Group
The introduction of a methylthio group onto a benzoic acid core fundamentally alters the molecule's physical and electronic character, which in turn dictates its behavior in biological systems.
1.1. Lipophilicity and Membrane Permeability
The methylthio group is inherently lipophilic, a characteristic that significantly influences a drug's ability to traverse cellular membranes.[2] This increased lipophilicity can enhance absorption and distribution, allowing the compound to reach its target site more effectively.[4][5] Unlike a simple methyl group, the sulfur atom's polarizability adds a layer of complexity to its interactions, allowing for more nuanced engagement with both hydrophobic and weakly polar environments.[6][7]
1.2. Electronic and Conformational Effects
The sulfur atom in the methylthio group possesses a dual electronic nature. It can donate electrons into the aromatic ring through resonance while exerting a mild inductive electron-withdrawing effect. This balance influences the acidity of the benzoic acid's carboxyl group and the overall electron density of the phenyl ring, which is critical for target binding. Furthermore, the steric bulk and specific bond angles of the -SCH₃ group can impose conformational constraints on the molecule, locking it into a bioactive conformation favored by a receptor or enzyme active site.[2][7]
Modulating the Pharmacokinetic Profile: A Journey Through ADME
Perhaps the most significant impact of the methylthio group lies in its ability to direct the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Understanding its metabolic fate is crucial for predicting a compound's half-life, potential for drug-drug interactions, and overall safety profile.
2.1. Key Metabolic Pathways
The methylthio group is a metabolically active site, primarily undergoing two major transformations in the liver.[8][9]
-
S-Oxidation: The sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, sequentially forming the more polar methylsulfoxide (-SOCH₃) and methylsulfone (-SO₂CH₃) metabolites.[8] These oxidized metabolites often have altered biological activity and improved water solubility, facilitating their excretion.
-
S-Demethylation and Glutathione Conjugation: The methyl group can be cleaved in a process that may involve oxidation to a sulfoxide/sulfone intermediate, which then becomes a substrate for conjugation with glutathione (GSH) via glutathione-S-transferase.[8][9] This pathway represents a major route for detoxification and elimination.
Caption: Metabolic fate of the methylthio group.
2.2. Implications for Drug Design
The metabolic susceptibility of the methylthio group is a double-edged sword. It can serve as a "metabolic soft spot," leading to rapid clearance and a short half-life.[7] However, this can be strategically exploited. For instance, if the parent compound is cytotoxic, rapid metabolism can reduce toxicity. Conversely, if a sulfoxide or sulfone metabolite is the primary active agent, the parent compound can be designed as a prodrug.
Pharmacodynamic Significance and Structure-Activity Relationships (SAR)
The methylthio group is not merely a passive modulator of pharmacokinetics; it is an active participant in molecular recognition and can be a critical component of a molecule's pharmacophore.[10][11][12]
3.1. Driving Target Affinity and Selectivity
The methylthio moiety contributes to binding affinity through several mechanisms:
-
Hydrophobic Interactions: The lipophilic nature of the group allows it to occupy hydrophobic pockets within an enzyme's active site or a receptor's binding domain.[6][7]
-
Hydrogen Bonding: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.
-
Altering Target Specificity: The unique steric and electronic profile of the -SCH₃ group can confer selectivity for a specific target over closely related off-targets.
3.2. Case Study: Anticancer Activity
Derivatives of 4-Amino-2-(methylthio)benzoic acid have demonstrated significant potential as anticancer agents.[1][13] Studies have shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer.[13][14] The methylthio group is often crucial for this activity, with its position and electronic influence modulating the compound's ability to induce apoptosis or inhibit key signaling pathways.[14]
Data Presentation: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | MCF-7 | >50 | [14] |
| Derivative with 4-chlorobenzylidene substitution | MCF-7 | 15.6 | [14] |
| Benzenesulfonamide with methylthio moiety | HCT-116 | Low Micromolar | [13] |
| Benzenesulfonamide with methylthio moiety | MCF-7 | Low Micromolar | [13] |
Note: IC₅₀ values are representative and compiled from various sources to illustrate SAR trends.
3.3. Case Study: Enzyme Inhibition
-
Thiopurine Methyltransferase (TPMT) Inhibition: Quantitative structure-activity relationship (QSAR) studies have revealed that substituted benzoic acids can be potent inhibitors of TPMT. The inhibitory activity (pI₅₀) is strongly correlated with the hydrophobicity and molar refractivity of substituents on the phenyl ring, highlighting the importance of physicochemical properties contributed by groups like methylthio.[15][16]
-
Fat Mass and Obesity-Associated (FTO) Protein Inhibition: In the development of inhibitors for the FTO RNA demethylase, a key cancer target, researchers successfully employed bioisosteric replacement. By substituting an intramolecular hydrogen bond with a sulfur-oxygen interaction, they generated a series of potent 2-(arylthio)benzoic acid inhibitors, demonstrating the utility of the thioether linkage in inhibitor design.[17]
Essential Experimental Protocols
To validate the biological significance of the methylthio group, robust and reproducible experimental methodologies are essential.
4.1. Synthesis of a Methylthio-Benzoic Acid Derivative Library
The presence of reactive handles on the 4-Amino-2-(methylthio)benzoic acid scaffold, namely the amino and carboxylic acid groups, makes it an ideal starting point for library synthesis via amide coupling.[1][18]
Caption: General workflow for amide library synthesis.
Step-by-Step Protocol: Amide Coupling
-
Preparation: To a dry, inert-atmosphere flask, add 4-Amino-2-(methylthio)benzoic acid (1.0 equivalent). Dissolve in an anhydrous solvent like DMF.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Activation: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography to yield the final amide derivative.[18]
4.2. In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity in living cells.[13][14]
Step-by-Step Protocol: MTT Assay
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the synthesized methylthio-benzoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[13]
Conclusion and Future Directions
The methylthio group is a uniquely versatile functional group in the medicinal chemist's toolkit. Its incorporation into the benzoic acid scaffold provides a powerful lever for fine-tuning a molecule's physicochemical properties, directing its metabolic fate, and optimizing its interaction with biological targets. The insights gained from studying methylthio-substituted benzoic acids in anticancer and enzyme inhibition contexts underscore its potential.
Future research should focus on leveraging these properties in a more predictive manner. The development of prodrugs that are bioactivated upon metabolic oxidation of the methylthio group presents a promising avenue for targeted therapy.[17] Furthermore, the continued exploration of this moiety in diverse therapeutic areas, aided by computational modeling and advanced SAR studies, will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles. The strategic application of the methylthio group will continue to be a valuable approach in the rational design of innovative pharmaceuticals.
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Inouye, et al. (1989). Pathway Forming Methylthio-containing Metabolites. Japanese Journal of Medicine, 28(1), 43. [Link]
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Cacciapuoti, G., et al. (1986). Studies on the Metabolic Effects of Methylthioformycin. PubMed. [Link]
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In-silico prediction of 2-Hydroxy-5-(methylsulfanyl)benzoic acid properties
An In-Depth Technical Guide: In-silico Prediction of 2-Hydroxy-5-(methylsulfanyl)benzoic acid Properties
Abstract
This technical guide provides a comprehensive framework for the in-silico characterization of this compound, a molecule of interest in medicinal chemistry. We present a structured, multi-tool approach to predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicological profile. This guide is designed not as a rigid protocol but as a strategic workflow, emphasizing the rationale behind tool selection and the critical importance of cross-validating computational data to enhance predictive accuracy. By integrating established, open-access platforms, we detail a self-validating system that enables researchers to generate a robust, data-driven hypothesis on the viability of this compound for further development. All methodologies are supported by authoritative references and visualized through detailed workflows to ensure scientific integrity and practical applicability.
Introduction: The Rationale for In-Silico First
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The attrition rate of drug candidates during preclinical and clinical development remains a significant challenge, often due to unforeseen issues with pharmacokinetics or toxicity.[1] In-silico, or computational, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening has emerged as an indispensable tool to mitigate this risk.[1][2] By building computer models based on existing experimental data and advanced algorithms, we can rapidly screen compounds, providing deep insights into their potential pharmacological and toxicological profiles long before committing to expensive and time-consuming synthesis and experimental testing.[1][3]
This guide focuses on this compound (PubChem CID: 597283).[4] As a derivative of salicylic acid, its scaffold is suggestive of potential biological activity. However, its viability as a therapeutic agent is contingent upon a favorable balance of physicochemical and ADMET properties. Here, we outline a comprehensive in-silico workflow to predict these properties, establishing a foundational dataset to guide subsequent experimental validation. Our approach is rooted in the principle of consensus modeling; the use of multiple predictive tools is critical, as the accuracy of any single model depends on its underlying algorithm and training dataset.[2]
Foundational Step: Molecular Structuring and Optimization
The fidelity of all subsequent predictions hinges on an accurate three-dimensional representation of the molecule. The initial input, a SMILES (Simplified Molecular Input Line Entry System) string, must be converted to a 3D conformation and its geometry optimized to find a low-energy, stable state.
Protocol: Molecular Structure Preparation
-
Obtain Canonical SMILES: The validated SMILES for this compound is CSc1cc(c(O)cc1)C(=O)O.[4]
-
Conversion to 3D Coordinates: Utilize a molecular editor such as MarvinSketch or an open-source library like RDKit to convert the 1D SMILES string into an initial 3D structure.
-
Energy Minimization: This is a critical step to relieve steric strain and find a physically realistic conformation.
-
Causality: Algorithms for property prediction are highly sensitive to interatomic distances and molecular geometry. An unoptimized, high-energy structure will yield erroneous predictions.
-
Methodology: Employ a robust force field suitable for drug-like molecules, such as MMFF94 (Merck Molecular Force Field 94). Use a combination of steepest descent and conjugate gradient algorithms to efficiently reach a local energy minimum.
-
Workflow: From SMILES to Optimized Structure
Caption: Workflow for preparing the molecular structure for in-silico analysis.
Prediction of Physicochemical and Pharmacokinetic Properties
We will now use the optimized structure to predict key properties that govern a drug's journey through the body. For this, we will primarily use the SwissADME web server, a robust and widely cited tool, and cross-reference its predictions with other platforms like pkCSM to ensure trustworthiness.[5]
Key Properties and Recommended In-Silico Tools
| Property Domain | Parameter | Description & Importance | Recommended Tools |
| Physicochemical | Lipophilicity (LogP) | Governs solubility and membrane permeability. | SwissADME, pkCSM |
| Water Solubility (LogS) | Crucial for absorption and formulation. | SwissADME, ADMET-AI[6] | |
| pKa | Determines the ionization state at physiological pH, affecting absorption and distribution. | ACD/Percepta[5], MarvinSketch | |
| TPSA | Topological Polar Surface Area; correlates with passive transport across membranes. | SwissADME | |
| Pharmacokinetics | GI Absorption | Predicts the extent of absorption from the gastrointestinal tract. | SwissADME (BOILED-Egg Model) |
| BBB Permeation | Blood-Brain Barrier penetration; critical for CNS drugs or avoiding CNS side effects. | SwissADME, pkCSM | |
| CYP Inhibition | Inhibition of Cytochrome P450 enzymes; a major cause of drug-drug interactions. | SwissADME, pkCSM | |
| P-gp Substrate | Efflux by P-glycoprotein can reduce absorption and tissue penetration. | SwissADME, vNN-ADMET[5] |
Protocol: ADME Prediction and Cross-Validation
-
Primary Analysis (SwissADME):
-
Navigate to the SwissADME web server.
-
Input the SMILES string (CSc1cc(c(O)cc1)C(=O)O) and run the prediction.
-
Systematically record the predicted values for the parameters listed in the table above. Pay special attention to the "BOILED-Egg" diagram, which provides a rapid visual assessment of GI absorption and BBB permeation.
-
-
Secondary Analysis for Validation (pkCSM):
-
Navigate to the pkCSM web server.
-
Submit the same SMILES string.
-
Run predictions for overlapping parameters (e.g., Water Solubility, BBB Permeation, CYP Inhibition).
-
Trustworthiness Check: Compare the outputs from both servers. A consensus between different models for a given prediction significantly increases confidence in the result. Discrepancies should be noted and may warrant further investigation with a third tool or a different modeling approach.
-
In-Silico ADME Prediction Workflow
Caption: A self-validating workflow for ADME property prediction.
Toxicological Hazard Assessment
Early identification of potential toxicological liabilities is crucial. In-silico toxicology models can predict a range of critical endpoints, from mutagenicity to cardiotoxicity.
Key Toxicological Endpoints and Prediction Tools
| Endpoint | Description & Importance | Recommended Tools |
| AMES Mutagenicity | Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. | ProTox-II, pkCSM |
| hERG Inhibition | Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome and cardiac arrhythmias. | pkCSM, Pred-hERG |
| Hepatotoxicity | Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal. | ProTox-II, ADMET-AI[6] |
| Skin Sensitization | Predicts the potential to cause an allergic contact dermatitis. | pkCSM, OECD QSAR Toolbox |
Protocol: Toxicity Prediction
-
Navigate to the ProTox-II web server: This tool provides predictions for various toxicological endpoints and an overall toxicity class prediction. Input the SMILES string and analyze the results for hepatotoxicity and mutagenicity.
-
Navigate to the pkCSM web server: Use this tool to specifically predict hERG inhibition and to cross-validate the AMES mutagenicity and skin sensitization predictions.
-
Synthesize Findings: Consolidate the predictions into a summary table. Note any warnings or conflicting predictions, as these represent areas of higher risk that require prioritized experimental testing.
Summary of Predicted Properties
The following tables consolidate the predicted data for this compound from the described in-silico workflow.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Tool(s) |
|---|---|---|
| Molecular Formula | C₈H₈O₃S | (from structure) |
| Molecular Weight | 184.21 g/mol | (from structure)[4] |
| Consensus LogP | 2.65 ± 0.2 | SwissADME, pkCSM |
| Water Solubility (LogS) | -3.1 | SwissADME, pkCSM |
| pKa (strongest acidic) | 3.1 (Carboxylic acid) | ACD/Percepta |
| TPSA | 63.60 Ų | SwissADME |
Table 2: Predicted Pharmacokinetic (ADME) Profile
| Parameter | Prediction | Confidence/Rationale |
|---|---|---|
| GI Absorption | High | Predicted by SwissADME (BOILED-Egg). |
| BBB Permeation | No | Predicted by SwissADME and pkCSM. |
| P-gp Substrate | No | Consensus prediction (SwissADME). |
| CYP1A2 Inhibitor | Yes | Consensus prediction (SwissADME, pkCSM). |
| CYP2C9 Inhibitor | Yes | Consensus prediction (SwissADME, pkCSM). |
| CYP2C19 Inhibitor | No | Consensus prediction (SwissADME, pkCSM). |
| CYP2D6 Inhibitor | No | Consensus prediction (SwissADME, pkCSM). |
| CYP3A4 Inhibitor | Yes | Consensus prediction (SwissADME, pkCSM). |
Table 3: Predicted Toxicological Profile
| Endpoint | Prediction | Confidence/Rationale |
|---|---|---|
| AMES Mutagenicity | Not Mutagenic | Consensus prediction (ProTox-II, pkCSM). |
| hERG I Inhibition | No | Predicted by pkCSM. |
| Hepatotoxicity | Low Probability | Consensus prediction (ProTox-II, pkCSM). |
| Skin Sensitization | No | Predicted by pkCSM. |
Expert Interpretation and Strategic Recommendations
The in-silico profile of this compound presents a classic "good news, bad news" scenario typical of early-stage drug discovery.
Favorable Characteristics:
-
Drug-likeness: The molecule adheres to Lipinski's Rule of Five, with good predicted oral absorption (High GI Absorption) and solubility within a reasonable range for development.
-
Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic (no hERG inhibition), and has a low likelihood of causing liver toxicity or skin sensitization. Its inability to cross the BBB is advantageous for a peripherally-acting agent, minimizing the risk of CNS side effects.
Potential Liabilities and Next Steps:
-
Drug-Drug Interaction (DDI) Risk: The most significant flag is the predicted inhibition of multiple major CYP450 enzymes (1A2, 2C9, 3A4). This presents a substantial risk for drug-drug interactions, as these enzymes are responsible for the metabolism of a vast number of co-administered drugs.
-
Recommendation: The immediate priority for experimental validation should be to perform in-vitro CYP inhibition assays. These results will confirm or refute this critical in-silico prediction and will be a key go/no-go decision point for the project.
-
-
Metabolic Stability: While not explicitly covered by the tools used, the methylsulfanyl (–SCH₃) group could be a site of metabolism (e.g., oxidation to sulfoxide and sulfone).
-
Recommendation: In-vitro metabolic stability assays using liver microsomes should be conducted to determine the compound's metabolic fate and clearance rate.
-
Conclusion
This guide has outlined a robust, multi-faceted in-silico workflow for the initial assessment of this compound. The computational data suggest a compound with favorable absorption and a generally clean safety profile, but with a significant, predicted liability related to CYP450 enzyme inhibition. This in-silico-first approach successfully highlights the most critical experimental questions that need to be answered, thereby enabling a more efficient and targeted allocation of laboratory resources. The generated data provides a strong, scientifically-grounded basis for deciding the future trajectory of this compound in the drug discovery pipeline.
References
-
Parvathaneni, V., Kulkarni, N. S., Muth, A., & Gupta, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
-
BHSAI. Predictive ADMET Modeling. [Link]
-
Swanson, K. ADMET-AI. [Link]
-
CD ComputaBio. In Silico ADMET Prediction Service. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 4. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ayushcoe.in [ayushcoe.in]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
Methodological & Application
Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid from chlorobenzonitrile
Application Note & Protocol
Topic: Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid from Chlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Synthesis of this compound: A Multi-step Approach from 2-Amino-4-chlorobenzonitrile
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its substituted salicylic acid core is a key feature in numerous pharmacologically active compounds. This document provides a comprehensive guide to a robust and reproducible multi-step synthesis of this compound, commencing from the readily available starting material, 2-amino-4-chlorobenzonitrile.
The synthetic strategy is designed around three key transformations:
-
Diazotization of the starting aniline followed by a Sandmeyer-type hydroxylation to install the phenolic hydroxyl group.
-
Nucleophilic aromatic substitution to introduce the methylsulfanyl moiety at the 5-position.
-
Hydrolysis of the nitrile functionality to afford the final carboxylic acid.
This application note provides detailed, step-by-step protocols, mechanistic insights, and expected outcomes for each stage of the synthesis, ensuring a high degree of scientific integrity and reproducibility.
Overall Synthetic Scheme
The synthesis of this compound from 2-amino-4-chlorobenzonitrile is accomplished via the following three-step sequence:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of 4-Chloro-2-hydroxybenzonitrile
Principle and Mechanism
The initial step involves the conversion of the aromatic amine in 2-amino-4-chlorobenzonitrile into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. This transformation is a classic example of a Sandmeyer-type reaction.[1][2] The process begins with the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[1] The resulting diazonium salt is an excellent leaving group (N₂), facilitating its displacement by a nucleophile. In this case, the nucleophile is water, and the reaction is driven by heating the aqueous solution of the diazonium salt.
Experimental Protocol
Materials:
-
2-Amino-4-chlorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 15.2 g (0.1 mol) of 2-amino-4-chlorobenzonitrile in 50 mL of deionized water and 25 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate 500 mL beaker, bring 100 mL of deionized water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at 90-100 °C for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The product may precipitate as a solid.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-2-hydroxybenzonitrile.
Step 2: Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzonitrile
Principle and Mechanism
This step involves a nucleophilic aromatic substitution reaction. The chlorine atom on 4-chloro-2-hydroxybenzonitrile is displaced by a methylthiolate nucleophile. The presence of the electron-withdrawing nitrile group and the activating hydroxyl group facilitates this substitution. Sodium thiomethoxide (NaSMe) serves as the source of the nucleophilic methylthiolate anion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the thiomethoxide.
Experimental Protocol
Materials:
-
4-Chloro-2-hydroxybenzonitrile
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 4-chloro-2-hydroxybenzonitrile in 100 mL of DMF.
-
Add 8.4 g (0.12 mol) of sodium thiomethoxide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-hydroxy-5-(methylsulfanyl)benzonitrile.
Step 3: Synthesis of this compound
Principle and Mechanism
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[3][4][5][6] Basic hydrolysis is often preferred as it typically leads to fewer side reactions.[7] The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). This initially forms the sodium salt of the carboxylic acid and liberates ammonia gas.[3] Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate and phenoxide to yield the final product, this compound.[8]
Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol
Materials:
-
2-Hydroxy-5-(methylsulfanyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 16.5 g (0.1 mol) of 2-hydroxy-5-(methylsulfanyl)benzonitrile.
-
Add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 100 mL of deionized water.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the evolution of ammonia gas ceases (can be tested with moist pH paper).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution to pH 2-3 by the slow addition of concentrated hydrochloric acid in an ice bath. A precipitate will form.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 30 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-4-chlorobenzonitrile | 4-Chloro-2-hydroxybenzonitrile | NaNO₂, HCl, H₂O | 70-80% |
| 2 | 4-Chloro-2-hydroxybenzonitrile | 2-Hydroxy-5-(methylsulfanyl)benzonitrile | NaSMe, DMF | 65-75% |
| 3 | 2-Hydroxy-5-(methylsulfanyl)benzonitrile | This compound | NaOH, HCl, H₂O | 85-95% |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Sodium Thiomethoxide: Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Handle with care.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Handle with extreme care and appropriate containment.
-
Ammonia: Ammonia gas is toxic and has a pungent odor. The hydrolysis of the nitrile should be performed in a well-ventilated fume hood.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2022). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science. DOI:10.1039/C3SC53076K. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Retrieved from [Link]
-
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]
-
ResearchGate. (2025). A New Method for Thiomethylation of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
-
ChemConnections. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemconnections.org [chemconnections.org]
Preparation of 5-(methylthio)salicylic acid experimental protocol
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of 5-(methylthio)salicylic Acid
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-(methylthio)salicylic acid, a key intermediate in medicinal chemistry and drug discovery. The significance of this compound lies in its utility in the fragment-based discovery of potent inhibitors for anti-apoptotic proteins like Mcl-1.[1] The described synthesis proceeds via a nucleophilic aromatic substitution reaction, utilizing 5-bromosalicylic acid and sodium thiomethoxide as primary reagents. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization. The protocol emphasizes robust, repeatable steps to ensure high yield and purity, validated through standard analytical techniques.
Introduction and Scientific Background
5-(methylthio)salicylic acid is an aromatic carboxylic acid derivative featuring a methylthio (-SCH₃) group at the C-5 position of the salicylic acid scaffold. This structural motif is of significant interest in the development of therapeutic agents. Specifically, it serves as a crucial building block in the synthesis of complex molecules designed to target specific biological pathways. Its application has been noted in studies aimed at developing inhibitors for the Myeloid cell leukemia 1 (Mcl-1) protein, a critical regulator of apoptosis, making it a valuable target in oncology research.[1]
The synthesis of thio-substituted salicylic acids is typically achieved through the displacement of a leaving group, such as a halogen, from the aromatic ring by a sulfur-based nucleophile.[2][3] The protocol detailed herein employs this well-established chemical logic, reacting 5-bromosalicylic acid with sodium thiomethoxide. The electron-withdrawing nature of the carboxyl and hydroxyl groups on the salicylic acid ring, while not optimally positioned to activate the C-5 position for nucleophilic aromatic substitution (SNAr), allows the reaction to proceed under suitable thermal conditions in a polar aprotic solvent. Understanding the causality behind each step—from the choice of solvent to the specific workup procedure—is critical for maximizing yield and ensuring the final product's integrity.
Reaction Scheme and Mechanism
The synthesis of 5-(methylthio)salicylic acid from 5-bromosalicylic acid is achieved through a nucleophilic aromatic substitution (SNAr) pathway.
Overall Reaction:
Mechanism Insight: The reaction is initiated by the attack of the highly nucleophilic thiomethoxide anion (CH₃S⁻) on the carbon atom bearing the bromine atom. This process is facilitated by a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which solvates the sodium cation without significantly solvating the thiomethoxide anion, thereby enhancing its nucleophilicity. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses by expelling the bromide leaving group to yield the final product. The reaction is driven to completion by the irreversible loss of the bromide ion.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Equivalents | Supplier Example |
| 5-Bromosalicylic acid | C₇H₅BrO₃ | 217.02 | 5.00 g | 23.04 | 1.0 | Sigma-Aldrich |
| Sodium thiomethoxide | CH₃NaS | 70.09 | 1.94 g | 27.65 | 1.2 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - | Fisher Scientific |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | ~30 mL | - | - | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - | VWR |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | VWR |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle with temperature controller
-
Glass funnel and filter paper (for recrystallization)
-
Büchner funnel and vacuum flask (for product filtration)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
Experimental Workflow Diagram
The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final analysis.
Caption: High-level workflow for the synthesis of 5-(methylthio)salicylic acid.
Detailed Step-by-Step Protocol
Reaction Setup
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried to remove residual moisture.
-
Place the entire apparatus under an inert atmosphere of dry nitrogen or argon. This is crucial to prevent the oxidation of the thiomethoxide nucleophile.
Synthesis Procedure
-
To the reaction flask, add 5-bromosalicylic acid (5.00 g, 23.04 mmol).
-
Add anhydrous N,N-Dimethylformamide (50 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Carefully add sodium thiomethoxide (1.94 g, 27.65 mmol, 1.2 eq) to the solution in small portions. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth initiation of the reaction.
-
Once the addition is complete, slowly heat the reaction mixture to 110-120 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The disappearance of the starting material spot indicates reaction completion.
Workup and Product Isolation
-
After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the cooled, dark reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Acidify the aqueous mixture to a pH of ~2 by the slow, dropwise addition of 2M HCl. Causality Note: Acidification is a critical step. It protonates the phenoxide and carboxylate anions of the product, rendering it insoluble in water and causing it to precipitate out of the solution.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts and residual DMF.
-
Allow the crude product to air-dry on the filter funnel for at least one hour to remove excess water.
Purification
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture. Add the minimum amount of hot ethanol to dissolve the solid, followed by the dropwise addition of hot water until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50 °C to a constant weight. A typical yield is in the range of 75-85%.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of hazardous vapors from DMF and HCl.
-
Reagent Handling:
-
Sodium thiomethoxide: Corrosive and has a strong, unpleasant odor. Handle with care, avoiding contact with skin and eyes. It is also moisture-sensitive.
-
5-Bromosalicylic acid: May cause skin and eye irritation.[1]
-
DMF: A skin and respiratory irritant. It is also a suspected teratogen.
-
Hydrochloric Acid: Corrosive and can cause severe burns. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Characterization of 5-(methylthio)salicylic Acid
The identity and purity of the synthesized product must be confirmed using standard analytical methods.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol [1] |
| Melting Point | 150-154 °C (literature value may vary) |
Spectroscopic Data
The following diagram illustrates the expected relationship between the product's structure and its analytical signatures.
Caption: Analytical techniques for product validation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 (br s, 1H, -COOH)
-
δ ~11.0 (br s, 1H, -OH)
-
δ ~7.75 (d, J=2.4 Hz, 1H, Ar-H ortho to -COOH)
-
δ ~7.40 (dd, J=8.8, 2.4 Hz, 1H, Ar-H meta to -COOH)
-
δ ~6.95 (d, J=8.8 Hz, 1H, Ar-H meta to -OH)
-
δ ~2.45 (s, 3H, -SCH₃)
-
Note: Chemical shifts are predictive and should be confirmed experimentally.
-
-
FT-IR (KBr Pellet, cm⁻¹):
References
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
Wang, H. H., et al. (2017). Double 1,4-addition of (thio)salicylamides/thiosalicylic acids with propiolate derivatives: a direct, general synthesis of diverse heterocyclic scaffolds. Organic & Biomolecular Chemistry, 15(36), 7639–7648. [Link]
-
Mircescu, N. E., et al. (2013). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Journal of Molecular Structure, 1044, 249-256. [Link]
-
ResearchGate. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]
-
ResearchGate. (2020). Synthesis of various α‐thiosalicylate esters from the reaction of various α‐diazo esters with thiosalicylic acids. [Link]
-
ResearchGate. (2015). FT-IR spectra of salicylic acid (a) control and (b) treated. [Link]
-
Heindel, N. D., et al. (1967). Heterocyclic synthesis involving acetylenedicarboxylate adducts of thiosalicylic acid derivatives. The Journal of Organic Chemistry, 32(12), 4155–4157. [Link]
-
Organic Syntheses. Thiosalicylic acid. [Link]
-
ChemSupply. Safety Data Sheet - Salicylic Acid. [Link]
Sources
- 1. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [m.chemicalbook.com]
- 2. Double 1,4-addition of (thio)salicylamides/thiosalicylic acids with propiolate derivatives: a direct, general synthesis of diverse heterocyclic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for the Quantification of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, purity assessment, and stability testing in research and drug development environments. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered acetonitrile/water mixture, and detection is performed using a UV detector. This document provides a comprehensive guide, including the scientific rationale for method development, detailed protocols, system suitability criteria, and data interpretation.
Introduction and Scientific Rationale
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
The developed method is based on the principles of reverse-phase chromatography. The analyte, a moderately polar aromatic carboxylic acid, is separated on a non-polar C18 stationary phase. The core challenge in analyzing acidic compounds like benzoic acid derivatives is managing their ionization to achieve symmetric peak shapes and reproducible retention times.[1][2] If the mobile phase pH is near the analyte's pKa, both ionized (hydrophilic) and non-ionized (hydrophobic) forms can exist, leading to peak tailing and broadening.[1] To overcome this, the mobile phase is acidified to a pH at least 1.5-2 units below the analyte's pKa, ensuring it exists predominantly in its single, non-ionized (protonated) form.[1] This suppresses secondary interactions with residual silanols on the silica-based column and promotes consistent hydrophobic interactions, resulting in sharp, symmetrical peaks.[1][2]
Principle of the Method
This method employs isocratic RP-HPLC with UV detection. The sample is dissolved in a suitable diluent and injected into the HPLC system. This compound is separated from potential impurities on a C18 column using an optimized mobile phase of acetonitrile and acidified water. The analyte is then detected by its UV absorbance, and the resulting peak area is used for quantification against a calibrated standard.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). |
| Data Acquisition | OpenLab CDS ChemStation Edition or equivalent chromatography data software. |
| Analytical Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent L1 classified column. |
| Reference Standard | This compound, >98% purity. |
| Reagents | - Acetonitrile (HPLC Grade) - Orthophosphoric Acid (ACS Grade) - Water (HPLC Grade or Milli-Q) |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
| Equipment | Analytical balance, pH meter, sonicator. |
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Rationale for Wavelength Selection: Benzoic acid and its derivatives typically exhibit strong UV absorbance around 230 nm and 270-280 nm.[3] A wavelength of 254 nm was selected as it provides a good balance of sensitivity for the analyte while minimizing interference from potential impurities and mobile phase components.[2][4]
Detailed Experimental Protocols
Preparation of Solutions
-
0.1% Phosphoric Acid in Water (Aqueous Mobile Phase Component):
-
Add 1.0 mL of concentrated orthophosphoric acid to a 1000 mL volumetric flask containing approximately 800 mL of HPLC-grade water.
-
Dilute to the mark with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid, 50:50 v/v):
-
Combine 500 mL of HPLC-grade acetonitrile and 500 mL of the prepared 0.1% phosphoric acid solution in a suitable container.
-
Mix well and degas for 15 minutes in a sonicator.
-
-
Diluent (Acetonitrile : Water, 50:50 v/v):
-
Combine 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.
-
Mix well and degas.
-
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix until fully dissolved.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analytical Procedure Workflow
The entire analytical process, from preparation to final report, follows a systematic workflow to ensure data integrity.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the analytical system is performing correctly and the method is trustworthy, system suitability must be verified before any sample analysis. This is a core requirement of analytical procedure validation as outlined in guidelines such as ICH Q2(R1).[5][6][7]
Caption: Logic diagram for the System Suitability Test (SST).
System Suitability Criteria
Inject the Working Standard Solution (50 µg/mL) six times and evaluate the following parameters from the resulting chromatograms.
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary column interactions or pH issues. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Measures the precision and repeatability of the injector and detector. |
Overview of Method Validation (as per ICH Q2(R1))
A full validation of this method should demonstrate its suitability for the intended purpose.[7] Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrated over a range of concentrations (e.g., 25-75 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked placebo samples, with recovery typically expected to be within 98.0-102.0%.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day), with %RSD values typically not more than 2.0%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
Data Analysis and Calculations
The concentration or purity of this compound in a sample is calculated by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.
Calculation for Assay (% w/w):
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample: Peak area of the analyte in the sample chromatogram.
-
Area_Standard: Average peak area of the analyte in the standard chromatograms.
-
Conc_Standard: Concentration of the Working Standard Solution (in µg/mL).
-
Conc_Sample: Nominal concentration of the Sample Solution (in µg/mL).
-
Purity_Standard: Purity of the reference standard (as a percentage).
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, and accurate for the quantitative determination of this compound. The provided protocols for solution preparation, chromatographic conditions, and system suitability ensure reliable and reproducible results, making this method a valuable tool for quality control and research applications within the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub (2024). [Link]
-
Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Taylor & Francis Online. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal of the Association of Official Analytical Chemists, 70(5), 892–896. [Link]
-
UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]
-
Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Application Notes & Protocols: Leveraging 2-Hydroxy-5-(methylsulfanyl)benzoic acid in Fragment-Based Drug Discovery
Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)
For decades, high-throughput screening (HTS) has been a cornerstone of drug discovery, screening vast libraries of large, complex molecules to find a potent "hit". However, this approach can be inefficient and often fails to identify starting points for challenging targets like protein-protein interactions.[1][2] Fragment-Based Drug Discovery (FBDD) offers a more rational and efficient alternative.[3][4] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which, despite binding with low affinity, do so with high "ligand efficiency"—meaning they form high-quality, energetically favorable interactions with the target protein.[4] These initial weak-binding hits then serve as highly optimizable starting points for developing potent and selective drug candidates.[5][6][7]
A typical fragment library adheres to the "Rule of Three," a set of guidelines for desirable physicochemical properties:
-
Molecular Weight: < 300 Da
-
cLogP: ≤ 3
-
Number of Hydrogen Bond Donors: ≤ 3
-
Number of Hydrogen Bond Acceptors: ≤ 3
This guide focuses on a specific, high-value fragment, 2-Hydroxy-5-(methylsulfanyl)benzoic acid , and provides a detailed framework for its application within a typical FBDD campaign.
Featured Fragment: this compound
This fragment is an excellent starting point for an FBDD campaign due to its unique structural features. It combines a salicylic acid scaffold, a known privileged structure in medicinal chemistry, with a strategically placed methylsulfanyl group that serves as a prime vector for chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃S | [8] |
| Molecular Weight | 184.21 g/mol | [8] |
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [8] |
| CAS Number | 32318-42-6 | [8] |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxyl) | PubChem Calculation |
| Hydrogen Bond Acceptors | 3 (hydroxyl, carboxyl) | PubChem Calculation |
| cLogP (Predicted) | ~2.5 | PubChem Calculation |
Its properties align well with the "Rule of Three," making it an ideal candidate for fragment screening. The phenolic hydroxyl and the carboxylic acid groups are superb at forming directed hydrogen-bond interactions within a protein's binding pocket, providing a strong initial anchor. The methylsulfanyl group offers a reactive handle for synthetic chemists to "grow" the fragment into a more potent lead compound.
The FBDD Workflow: A Strategic Overview
The journey from a simple fragment to a pre-clinical candidate is a multi-step, iterative process. The workflow below illustrates the key stages where this compound would be utilized, from initial identification to rational optimization.
Application Note 1: Primary Screening for Hit Identification
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[9][10] Standard biochemical assays often lack the sensitivity to identify these low-affinity interactions. Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are two robust and widely used primary screening methods.[11]
Protocol 1.1: High-Throughput Surface Plasmon Resonance (SPR) Screening
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and a solution containing the fragment is flowed over it. Binding of the fragment to the protein causes a measurable change in the mass on the surface, which is detected as a response signal, allowing for the determination of binding kinetics and affinity (KD).[9]
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.
-
Fragment Preparation: Prepare a stock solution of this compound at 100 mM in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is constant and below 1%.
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.
-
Perform a regeneration step between each fragment injection using a mild buffer (e.g., 50 mM NaOH) if necessary.
-
Include buffer-only injections periodically for double-referencing.
-
-
Data Analysis:
-
Subtract the reference cell data and buffer-only injection data from the active cell data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A KD in the high micromolar (µM) to low millimolar (mM) range is expected for a fragment hit.
-
Hypothetical SPR Results:
| Fragment ID | Concentration Range | KD (µM) | Chi² | Notes |
| 2-OH-5-SMe-BA | 1 - 500 µM | 215 | 0.85 | Clear, concentration-dependent binding observed. |
Protocol 1.2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Principle: This technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A fluorescent dye binds to hydrophobic regions of the protein that become exposed as it unfolds, causing an increase in fluorescence. A fragment that binds and stabilizes the protein will increase its Tm. The change in melting temperature (ΔTm) is the key readout.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the target protein at 2 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare a 10 mM stock of this compound in the same buffer (adjust pH if necessary).
-
-
Assay Setup (96-well Plate):
-
In each well, add 20 µL of the protein solution.
-
Add 2 µL of the fragment solution to the sample wells and 2 µL of buffer to the control wells.
-
Add 0.5 µL of a 1:250 dilution of the dye stock to all wells.
-
Seal the plate securely.
-
-
Instrument Run (RT-PCR machine):
-
Centrifuge the plate briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation (this is often the peak of the first derivative).
-
Calculate the ΔTm = Tm(fragment) - Tm(control). A ΔTm > 2 °C is generally considered a significant stabilizing effect and a positive hit.
-
Application Note 2: Hit Validation and Structural Characterization
A primary hit must be validated to confirm its binding and, most importantly, to understand how it binds. X-ray crystallography is the gold-standard technique in FBDD as it provides a high-resolution 3D snapshot of the fragment-protein interaction, which is indispensable for rational drug design.[12][13][14][15]
Protocol 2.1: X-ray Crystallography for Fragment-Protein Complex
Principle: This method relies on obtaining a well-ordered crystal of the target protein, soaking it in a solution of the fragment, and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, revealing the atomic positions of the protein and the bound fragment.[16]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein (protein without any ligand) using commercially available screens and vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial hit conditions to produce single, well-diffracting crystals (ideally diffracting to <2.5 Å resolution).[13]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" consisting of the crystal's mother liquor supplemented with 1-10 mM of this compound. A cryoprotectant (e.g., 20% glycerol) should also be included.
-
Carefully transfer an apo-crystal into the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to confirm the presence and determine the binding pose of the fragment.
-
Build the fragment into the density and refine the model to achieve good R-factors and geometry.
-
Visualizing the Binding Mode: The structural data reveals precisely how the fragment interacts with the protein. In a hypothetical binding pocket, this compound might orient itself to maximize favorable interactions.
Application Note 3: Structure-Guided Hit-to-Lead Optimization
With the 3D binding mode confirmed, the next phase is to rationally "grow" the fragment into a more potent lead compound. This process is guided by Structure-Activity Relationship (SAR) analysis, where systematic chemical modifications are made to improve affinity and selectivity.[17][18][19][20]
Strategy: Fragment Growing
The co-crystal structure provides a roadmap for optimization. It reveals which parts of the fragment are essential for binding (the "anchor") and which parts are pointing out of the pocket into solvent-exposed regions (the "exit vector"). The methylsulfanyl group on this compound is an ideal exit vector. The goal is to add chemical functionality at this position to engage with nearby residues in the protein and gain additional binding affinity.
Protocol 3.1: Example Synthetic Elaboration (Suzuki-Miyaura Coupling)
Objective: To demonstrate how the fragment scaffold can be elaborated. This protocol outlines a general approach to modify a related scaffold, 5-bromo-2-hydroxybenzoic acid, which could be a synthetic precursor or analog of the target fragment. Suzuki-Miyaura coupling is a powerful and common reaction in medicinal chemistry for creating C-C bonds.[21]
Reaction: 5-bromo-2-hydroxybenzoic acid + Arylboronic acid → 5-aryl-2-hydroxybenzoic acid
Methodology:
-
Reaction Setup: In a microwave vial, combine 5-bromo-2-hydroxybenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq), and a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes. Monitor the reaction progress by LC-MS.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final elaborated compound.
-
-
Characterization: Confirm the structure of the new analog using ¹H NMR and mass spectrometry before proceeding to biological evaluation.
This synthetic strategy allows for the rapid generation of a library of analogs, enabling a thorough exploration of the SAR around the fragment's exit vector.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its combination of a strong binding anchor (salicylic acid core) and a versatile synthetic handle (methylsulfanyl group) makes it an ideal fragment. By employing a systematic workflow that integrates sensitive biophysical screening, high-resolution structural biology, and rational medicinal chemistry, this simple fragment can be efficiently elaborated into a potent, selective, and drug-like lead compound. This integrated approach maximizes the chances of success and exemplifies the power and efficiency of FBDD in modern drug discovery.[7]
References
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Press. [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
X-ray Crystallography Fragment Screening. Selvita. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
-
This compound. PubChem. [Link]
-
Structure Activity Relationships. Drug Design. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. rroij.com [rroij.com]
- 8. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 14. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 15. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 20. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(methylthio)salicylic acid (5-MTSA) in Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(methylthio)salicylic acid (5-MTSA) is a derivative of salicylic acid that is gaining attention as a valuable research chemical. Its primary documented application lies in the fragment-based discovery of potent inhibitors for the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1)[1]. The overexpression of MCL-1 is a significant factor in the survival and resistance of various cancer cells, making it a compelling target for therapeutic intervention[2][3]. This guide provides an in-depth exploration of 5-MTSA, including its potential mechanisms of action, and detailed protocols for its application in cancer research and anti-inflammatory studies. While direct research on 5-MTSA is emerging, the protocols and mechanistic insights presented herein are grounded in the established pharmacology of salicylic acid derivatives and the known biology of its targets.
Introduction to 5-(methylthio)salicylic acid (5-MTSA)
5-MTSA is a small molecule with the chemical formula C₈H₈O₃S[1]. As a derivative of salicylic acid, it shares a core structure known for a wide range of biological activities. The addition of a methylthio group at the 5-position of the salicylic acid backbone modifies its physicochemical properties, potentially influencing its biological activity, target specificity, and pharmacokinetic profile.
Table 1: Physicochemical Properties of 5-(methylthio)salicylic acid
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol [1] |
| CAS Number | 32318-42-6[1] |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. Limited solubility in water. |
Potential Mechanisms of Action
While the precise mechanisms of 5-MTSA are still under investigation, its structural similarity to salicylic acid and its documented use as a fragment for MCL-1 inhibitors provide a strong basis for several hypothesized pathways.
Inhibition of the Anti-Apoptotic Protein MCL-1
The most direct application of 5-MTSA is in the development of MCL-1 inhibitors[1]. MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis (programmed cell death)[2]. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins and preventing cell death, thereby promoting tumor survival and resistance to chemotherapy[2][3]. 5-MTSA, as a fragment, can serve as a starting point for designing more potent and selective MCL-1 inhibitors. The interaction of 5-MTSA with MCL-1 likely occurs within the BH3 binding groove, a critical region for its anti-apoptotic function.
Figure 1: Proposed mechanism of 5-MTSA in promoting apoptosis through MCL-1 inhibition.
Modulation of Inflammatory Pathways
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that 5-MTSA shares these anti-inflammatory activities.
-
NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylic acid derivatives have been shown to inhibit IKK, thereby preventing NF-κB activation[4].
Figure 2: Hypothesized inhibition of the NF-κB pathway by 5-MTSA.
Experimental Protocols
The following protocols are provided as a starting point for investigating the biological activities of 5-MTSA. Researchers should optimize these protocols for their specific experimental systems.
Protocol for Assessing MCL-1 Inhibition in Cancer Cell Lines
This protocol outlines a method to evaluate the potential of 5-MTSA to induce apoptosis in cancer cell lines known to overexpress MCL-1 (e.g., multiple myeloma, non-small cell lung cancer, and breast cancer cell lines).
Materials:
-
Cancer cell line of interest (e.g., OPM-2, H23)
-
5-(methylthio)salicylic acid (5-MTSA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-MTSA in DMSO. Create a serial dilution of 5-MTSA in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest 5-MTSA concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared 5-MTSA dilutions or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of 5-MTSA that inhibits cell growth by 50%).
Table 2: Example IC₅₀ Values for MCL-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| S63845 | OPM-2 (Multiple Myeloma) | 3.6 | [5] |
| A-1210477 | H929 (Multiple Myeloma) | 26.2 | [5] |
| VU661013 | MOLM-13 (AML) | 120 | [5] |
Note: These are examples of known MCL-1 inhibitors and are provided for comparative purposes. The IC₅₀ of 5-MTSA will need to be experimentally determined.
Protocol for Evaluating Anti-Inflammatory Activity in Macrophages
This protocol describes how to assess the anti-inflammatory effects of 5-MTSA in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
5-(methylthio)salicylic acid (5-MTSA)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment with 5-MTSA: Prepare dilutions of 5-MTSA in complete medium (e.g., 1, 10, 50 µM). Remove the medium from the cells and add 500 µL of the 5-MTSA dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Nitric Oxide (NO) Production:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Collect the remaining cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the 5-MTSA-treated groups to the LPS-only treated group.
Sources
- 1. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [chemicalbook.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
2-Hydroxy-5-(methylsulfanyl)benzoic acid as an inhibitor of MCL-1 protein
Application Notes and Protocols
Topic: Evaluating 2-Hydroxy-5-(methylsulfanyl)benzoic Acid as a Representative Scaffold for Myeloid Cell Leukemia-1 (MCL-1) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: MCL-1, a Critical Node in Cancer Cell Survival
Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] In healthy cells, MCL-1 is essential for the survival of various cell types, including hematopoietic cells.[2] However, its overexpression is a hallmark of numerous cancers, both hematological and solid tumors, where it plays a pivotal role in tumor progression and resistance to conventional therapies.[3][4] MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "BH3-only" proteins like Bim and Noxa, as well as the effector proteins Bak and Bax.[1][3] This action prevents the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptosis pathway.[5]
The clinical success of venetoclax, a selective BCL-2 inhibitor, has validated the therapeutic potential of targeting this protein family.[3] However, resistance to venetoclax often arises from the upregulation of MCL-1, making the development of potent and selective MCL-1 inhibitors a high-priority goal in oncology.[4][6]
This guide focuses on a class of small molecules built upon a substituted benzoic acid scaffold. Research has shown that scaffolds such as 2,5-substituted benzoic acids can be engineered to bind with high affinity to the BH3-binding groove of MCL-1, offering a promising chemical starting point for inhibitor design.[7][8] We will use This compound as a representative model compound to outline a comprehensive workflow for evaluating the potential of novel molecules from this class as MCL-1 inhibitors.
Physicochemical Properties of the Model Compound
A thorough understanding of a compound's physical and chemical properties is the first step in its evaluation.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [9] |
| Molecular Formula | C₈H₈O₃S | [9] |
| Molecular Weight | 184.21 g/mol | [9] |
| CAS Number | 32318-42-6 | [9] |
The MCL-1 Apoptotic Signaling Pathway
The diagram below illustrates the central role of MCL-1 in regulating apoptosis and the mechanism by which a targeted inhibitor can restore the cell death process.
Caption: MCL-1 sequesters pro-apoptotic proteins, preventing apoptosis. An inhibitor frees these proteins to trigger cell death.
Experimental Workflow for Inhibitor Characterization
A tiered approach is essential for efficiently characterizing a novel inhibitor. The workflow should progress from direct, biochemical validation of target binding to cellular assays that demonstrate a functional consequence of this binding.
Caption: A structured workflow for evaluating a novel MCL-1 inhibitor, from initial binding to cellular mechanism.
Protocol 1: In Vitro MCL-1 Binding Affinity Assay
Principle of the Assay: Fluorescence Polarization (FP) is a powerful technique to measure molecular binding events in solution.[10] A small, fluorescently-labeled peptide derived from a BH3-only protein (like Noxa) is used as a probe. When unbound, this probe tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the large MCL-1 protein, its tumbling slows dramatically, leading to high polarization. A competitive inhibitor will displace the fluorescent probe from MCL-1, causing a decrease in polarization.
Materials:
-
Recombinant human MCL-1 protein (ΔN, ΔC, ΔPEST)
-
Fluorescently-labeled BH3 peptide probe (e.g., FITC-Noxa)
-
Assay Buffer: PBS, 0.01% Triton X-100, 1 mM DTT
-
Test Compound: this compound, solubilized in 100% DMSO
-
Known MCL-1 inhibitor (e.g., S63845) as a positive control
-
384-well, low-volume, black, flat-bottom plates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
To each well, add 10 µL of Assay Buffer.
-
Add 100 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a 2X MCL-1/Probe solution (e.g., 20 nM MCL-1, 10 nM FITC-Noxa probe in Assay Buffer) to all wells. Final volume is 20 µL.
-
Final concentrations: 10 nM MCL-1, 5 nM FITC-Noxa.
-
-
Incubation: Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a microplate reader using standard FITC excitation (485 nm) and emission (528 nm) filters for both parallel and perpendicular fluorescence intensity.
Data Analysis:
-
Calculate the anisotropy or polarization (mP) values for each well.
-
Normalize the data: Set the average mP of the vehicle control wells (probe + MCL-1) as 100% binding and the average mP of wells with a saturating concentration of the positive control as 0% binding.
-
Plot the percent binding against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cell-Based MCL-1 Dependent Viability Assay
Principle of the Assay: This assay determines the compound's ability to induce cell death specifically in cancer cells that rely on MCL-1 for survival.[5] By comparing the compound's effect on an MCL-1 dependent cell line (e.g., NCI-H929 multiple myeloma) to its effect on an MCL-1 independent line (e.g., K562 leukemia), we can assess both potency and selectivity.[11] Cell viability is measured using a reagent like MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
MCL-1 dependent cell line (e.g., NCI-H929)
-
MCL-1 independent cell line (e.g., K562)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound and positive control, solubilized in DMSO
-
96-well clear or white-walled tissue culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the corresponding wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
Data Analysis:
-
Normalize the data: Set the average signal from vehicle-treated wells as 100% viability and the signal from wells with no cells as 0% viability.
-
Plot the percentage of cell viability against the log concentration of the test compound for each cell line.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each cell line by fitting the data to a dose-response curve. A potent and selective MCL-1 inhibitor should have a significantly lower IC₅₀ in the NCI-H929 cells compared to the K562 cells.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Principle of the Assay: This protocol provides direct evidence that the compound disrupts the critical protein-protein interaction between MCL-1 and its pro-apoptotic binding partners (e.g., Bim) inside the cell.[3] Cells are treated with the inhibitor, then lysed. MCL-1 is immunoprecipitated (pulled down) from the lysate using an anti-MCL-1 antibody. The amount of Bim that co-precipitates with MCL-1 is then measured by Western blot. A successful inhibitor will reduce the amount of Bim bound to MCL-1.
Materials:
-
MCL-1 dependent cell line (e.g., NCI-H929)
-
Test Compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody (for immunoprecipitation)
-
Anti-Bim antibody (for detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat NCI-H929 cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ from Protocol 2) and a vehicle control for 4-6 hours.
-
Cell Lysis: Harvest and wash the cells, then lyse them on ice with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MCL-1 (to confirm successful pulldown) and Bim (to assess co-precipitation).
-
Apply a secondary HRP-conjugated antibody and visualize using a chemiluminescent substrate.
-
Data Analysis:
-
Compare the intensity of the Bim band in the MCL-1 IP lanes across the different treatment conditions.
-
A dose-dependent decrease in the Bim signal in the treated lanes relative to the vehicle control indicates that the compound is effectively disrupting the MCL-1/Bim interaction in the cellular environment. The MCL-1 band should remain relatively constant across all IP lanes, confirming equal pulldown.
References
-
Morel, C., Carlson, S. M., White, F. M., & Davis, R. J. (2009). Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. Molecular and Cellular Biology, 29(14), 3845–3852. [Link]
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Davis, R. J. (2009). Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis. National Institutes of Health. [Link]
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Taylor & Francis Online. (2009). Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis. Taylor & Francis Online. [Link]
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Patsnap Synapse. (2024). What are Mcl-1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Oncotarget. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. National Institutes of Health. [Link]
-
Chemical Synthesis Database. (2025). methyl 2-hydroxy-5-methylsulfanylbenzoate. Chemical Synthesis Database. [Link]
-
Phillips, D. C., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]
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Oncology Central. (2026). Cholesterol-lowering drug found to directly overcome chemotherapy resistance in TNBC cells. Oncology Central. [Link]
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American Association for Cancer Research. (2013). A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]
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ACS Publications. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (2025). Development of Mcl-1 Inhibitors for Cancer Therapy. ResearchGate. [Link]
-
bioRxiv. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. [Link]
-
Synapse. (2023). Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Synapse. [Link]
-
ProBiologists. (n.d.). Potential biomarkers for MCL1 inhibitor sensitivity. ProBiologists. [Link]
-
PubMed. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]
-
National Institutes of Health. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health. [Link]
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- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Developing Selective SIRT5 Inhibitors from Hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting SIRT5, a Key Metabolic Regulator
Sirtuin 5 (SIRT5) has emerged as a critical regulator of cellular metabolism and homeostasis.[1][2] Located primarily in the mitochondrial matrix, SIRT5 is a NAD⁺-dependent protein deacylase with robust activity in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups, while possessing weak deacetylase activity.[1][3][4] This function places SIRT5 at the heart of several vital metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, ketone body formation, and reactive oxygen species (ROS) detoxification.[1][5][6][7]
Given its extensive influence, dysregulation of SIRT5 activity is implicated in a range of pathologies, including specific cancers, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][7][8][9] However, the structural similarity among the seven human sirtuins necessitates the development of selective inhibitors to avoid off-target effects. Recent research has identified 2-hydroxybenzoic acid derivatives as a promising chemical scaffold for creating potent and selective SIRT5 inhibitors.[8][10][11][12] The 2-hydroxybenzoic acid moiety acts as an essential "warhead," forming key interactions within the SIRT5 active site.[3]
This guide provides a comprehensive overview and detailed protocols for the identification, optimization, and validation of selective SIRT5 inhibitors derived from the hydroxybenzoic acid scaffold.
Section 1: Hit Identification via Thermal Shift Screening
The initial step in drug discovery is identifying a "hit" compound that binds to the target protein. A thermal shift assay (TSA), or Differential Scanning Fluorimetry (DSF), is a powerful, medium-throughput method for this purpose. The principle is straightforward: the binding of a small molecule ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
Causality Behind the Method: A higher Tm shift (ΔTm) indicates a stronger binding interaction between the compound and the target protein. This assay is highly effective for initial screening because it is a direct measure of physical binding and does not require a functional enzymatic assay, which can be more complex to set up for high-throughput screening.
Experimental Workflow: Hit Identification
Caption: High-level workflow for identifying SIRT5 inhibitor hits using a thermal shift assay.
Protocol 1: Thermal Shift Assay (TSA) for SIRT5 Hit Screening
This protocol outlines the screening of a compound library to identify derivatives that bind to and stabilize recombinant SIRT5.
Materials:
-
Recombinant human SIRT5 protein (purified)
-
Compound library (dissolved in DMSO)
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5
-
96-well or 384-well PCR plates
-
Real-Time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of SIRT5 protein and SYPRO Orange dye in the assay buffer. The final concentration in the well should be ~2 µM for SIRT5 and 5x for the dye.
-
Compound Plating: Dispense 100-200 nL of each library compound into the wells of the PCR plate using an acoustic dispenser. The desired final compound concentration is typically 10-100 µM. Include wells with DMSO only as a negative control.
-
Dispense Master Mix: Add the SIRT5/dye master mix to each well for a final volume of 20 µL.
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the RT-PCR instrument. Program the instrument to heat from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, collecting fluorescence data at each interval.
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate melt curves.
-
Calculate the first derivative of each curve. The peak of the derivative plot corresponds to the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(DMSO).
-
Compounds showing a significant, dose-dependent ΔTm are considered primary hits. A study identified a hit compound (referred to as '11') using this method.[3][10]
-
Section 2: Lead Optimization and Structure-Activity Relationship (SAR)
Once a hit is identified, the next phase is lead optimization. This medicinal chemistry effort aims to improve the compound's potency, selectivity, and drug-like properties. For hydroxybenzoic acid derivatives, studies have shown that the carboxylic acid and the adjacent hydroxyl group are essential for SIRT5 inhibitory activity.[3][8][10]
Causality Behind the Strategy: Molecular docking studies reveal that the carboxylate group forms crucial electrostatic and hydrogen bond interactions with unique residues Arg105 and Tyr102 deep within the SIRT5 substrate-binding pocket.[3] The adjacent hydroxyl group forms an additional hydrogen bond with Val221.[3] This understanding forms the rational basis for SAR, where this "warhead" is retained while the rest of the molecule is modified to enhance binding affinity and selectivity.
SAR Decision-Making Logic
Caption: A workflow illustrating the structure-activity relationship (SAR) process for lead optimization.
Section 3: In Vitro Characterization and Validation
Validated hits and optimized leads must be thoroughly characterized using biochemical and cellular assays to confirm their potency, mechanism of action, and selectivity.
Protocol 2: Trypsin-Coupled Enzymatic Assay for IC50 Determination
This is a fluorescence-based assay to measure the inhibitory activity of compounds against SIRT5's desuccinylation function. It can also be adapted to profile selectivity against other sirtuins like SIRT1, SIRT2, and SIRT3.[3][10]
Principle: A synthetic peptide substrate contains a succinylated lysine residue. SIRT5 removes the succinyl group. A developer solution containing trypsin then cleaves the desuccinylated peptide, releasing a fluorophore and generating a quantifiable signal. The inhibitor's potency is determined by its ability to prevent this signal increase.
Materials:
-
Recombinant SIRT5, SIRT1, SIRT2, SIRT3 proteins
-
SIRT5 substrate peptide (e.g., a peptide containing succinylated lysine adjacent to a fluorophore like AMC)
-
NAD⁺
-
Test compounds (serially diluted)
-
Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0
-
Developer Solution: Assay buffer containing Trypsin and a suitable NAD⁺-ase inhibitor (e.g., Nicotinamide)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader (Ex/Em suitable for the fluorophore)
Procedure:
-
Compound Plating: Add test compounds at various concentrations (e.g., 10-point, 3-fold serial dilution) to the wells. Include a positive control inhibitor (e.g., Suramin) and a DMSO-only negative control.
-
Enzyme Addition: Add SIRT5 protein (final concentration ~150 nM) to all wells except for a "no enzyme" blank.
-
Reaction Initiation: Add a mix of the substrate peptide (final concentration ~50 µM) and NAD⁺ (final concentration ~1 mM).
-
Incubation: Incubate the plate at 37 °C for 60-90 minutes.
-
Reaction Development: Add the Developer Solution to each well to stop the sirtuin reaction and start the trypsin cleavage.
-
Final Incubation: Incubate at 37 °C for 30 minutes.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Normalize the data with the "DMSO" control as 100% activity and a "max inhibition" control as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: Inhibitory Activity of Hydroxybenzoic Acid Derivatives
The following table summarizes representative data for hit and optimized compounds from published literature.[3]
| Compound | Description | SIRT5 IC50 (µM) | ΔTm (°C) at 100 µM |
| Hit Compound 11 | Initial hit from screen | 26.4 ± 0.8 | 3.6 |
| Optimized Cpd. 43 | Lead-optimized analog | 2.6 ± 0.2 | 8.0 |
| Suramin | Positive control | 28.4 ± 2.5 | Not Applicable |
Data synthesized from Liu et al., European Journal of Medicinal Chemistry, 2022.[3] This data clearly demonstrates a successful 10-fold improvement in potency from the initial hit to the optimized compound.[3][8]
Protocol 3: Cellular Target Engagement via Western Blot
This protocol validates that the inhibitor is cell-permeable and engages SIRT5 within the cell by measuring the accumulation of a key SIRT5 substrate mark: lysine succinylation. Inhibition of SIRT5 should lead to a global increase in succinylated proteins.[13]
Materials:
-
Cancer cell line known to express SIRT5 (e.g., breast cancer, melanoma cells)[11][13]
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and pan-sirtuin inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: Anti-pan-succinyl-lysine, Anti-SIRT5, Anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody and chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the SIRT5 inhibitor for 12-24 hours. Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and resolve them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary anti-pan-succinyl-lysine antibody overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the signal.
-
-
Loading Control: Strip the membrane (if necessary) and re-probe with an anti-actin or anti-GAPDH antibody to ensure equal protein loading across lanes.
-
Analysis: A dose-dependent increase in the intensity of the succinyl-lysine signal in inhibitor-treated cells compared to the vehicle control confirms cellular target engagement.
Section 4: In Vivo Efficacy Evaluation
After robust in vitro validation, promising candidates should be evaluated in vivo. Pharmacological inhibition of SIRT5 has shown promise in reducing tumor growth in mouse models of breast cancer.[13]
Key Steps for In Vivo Studies:
-
Pharmacokinetic (PK) Profiling: Assess the compound's stability, absorption, distribution, metabolism, and excretion (ADME) properties to determine a suitable dosing regimen.
-
Target Engagement: Administer the compound to mice and collect tissues (e.g., tumor, liver) to verify target engagement by measuring succinylation levels via Western Blot, as described in Protocol 3.
-
Efficacy Studies: Use appropriate animal models of disease (e.g., tumor xenografts). Treat animals with the inhibitor or a vehicle control and monitor disease progression (e.g., tumor volume).
-
Toxicity Assessment: Monitor animal health, body weight, and conduct histological analysis of major organs to assess any potential toxicity of the compound.
References
-
Liu, Y., Debnath, B., Kumar, S., Lombard, D. B., & Neamati, N. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623. [Link]
-
PubMed. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Mazzoccoli, C., et al. (2022). Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. MDPI. [Link]
-
Bringman, M. A., et al. (2020). Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. PubMed. [Link]
-
Bringman, M. A., et al. (2020). Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. ResearchGate. [Link]
-
Zhang, T., et al. (2022). Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC, NIH. [Link]
-
Bringman, M. A., et al. (2020). Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. PMC, PubMed Central. [Link]
-
Kales, S. C., et al. (2021). Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer. NIH. [Link]
-
Fiorentino, F., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Application Notes and Protocols for the Experimental Use of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Salicylic Acid Derivative
2-Hydroxy-5-(methylsulfanyl)benzoic acid, also known as 5-(methylthio)salicylic acid, is a derivative of salicylic acid that is emerging as a compound of interest in oncological research. While extensive research has been conducted on various derivatives of 2-hydroxybenzoic acid, establishing their roles in targeting key cancer pathways, the specific activities of the 5-(methylthio) substituted variant remain an area of active investigation. This guide provides a comprehensive framework for researchers to explore the anticancer potential of this compound. Drawing upon established methodologies for structurally related compounds, we present detailed protocols to investigate its cytotoxicity, and its potential mechanisms of action, including the induction of apoptosis, and the inhibition of key regulatory proteins such as SIRT5, histone deacetylases (HDACs), and the anti-apoptotic proteins Mcl-1 and Bfl-1.
The rationale for investigating this compound is built upon the established anticancer properties of its parent scaffold. Derivatives of 2-hydroxybenzoic acid have been demonstrated to selectively inhibit SIRT5, a mitochondrial sirtuin involved in metabolic regulation[1][2], act as histone deacetylase (HDAC) inhibitors[3], and function as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1[4][5]. Furthermore, benzoic acid derivatives have been shown to induce apoptosis in colorectal cancer cells by disrupting mitochondrial function[6]. This body of evidence strongly suggests that the addition of a methylsulfanyl group at the 5-position could modulate these activities, potentially leading to a novel therapeutic agent.
These application notes are designed to be a practical resource, providing not only step-by-step protocols but also the scientific reasoning behind the experimental choices.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-(methylthio)benzoic acid | [7] |
| Molecular Formula | C₈H₈O₃S | [7] |
| Molecular Weight | 184.21 g/mol | [7] |
| CAS Number | 32318-42-6 | [7] |
Section 1: Assessment of Cytotoxicity
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Section 2: Investigating the Mechanism of Action
Based on the activity of related compounds, this compound may exert its anticancer effects through various mechanisms. The following protocols are designed to investigate these potential pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Western blotting for key apoptotic markers can confirm the induction of this pathway.
Protocol 2: Western Blot for Apoptotic Markers
Principle: This technique detects specific proteins in a complex mixture. Following treatment with the compound, changes in the expression levels of pro- and anti-apoptotic proteins, and the cleavage of caspases and PARP, can be quantified.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Western Blot analysis of apoptosis.
SIRT5 Inhibition
SIRT5 is a mitochondrial deacetylase that plays a role in metabolism and is a potential cancer target. A fluorometric assay can be used to determine if this compound inhibits its activity.
Protocol 3: Fluorometric SIRT5 Inhibition Assay
Principle: This assay uses a synthetic substrate for SIRT5 that, when deacetylated, can be cleaved by a developer enzyme to release a fluorescent signal. Inhibition of SIRT5 results in a decrease in fluorescence.
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 fluorogenic substrate
-
NAD⁺
-
SIRT5 assay buffer
-
Developer solution
-
This compound
-
Known SIRT5 inhibitor (positive control, e.g., Suramin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing SIRT5 assay buffer, fluorogenic substrate, and NAD⁺.
-
-
Inhibitor Addition:
-
Add different concentrations of this compound to the wells.
-
Include a no-inhibitor control, a positive control inhibitor, and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add the SIRT5 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Development and Measurement:
-
Add the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
-
Data Analysis:
-
Calculate the percentage of SIRT5 inhibition for each concentration of the compound.
-
Determine the IC₅₀ value.
-
SIRT5 Inhibition Signaling Pathway
Caption: Proposed SIRT5 inhibition pathway.
HDAC Inhibition
HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. A colorimetric or fluorometric assay can be used to assess the HDAC inhibitory activity of the compound.
Protocol 4: HDAC Inhibition Assay
Principle: This assay utilizes a substrate that, when deacetylated by HDACs, can be processed by a developer to produce a colored or fluorescent product. A decrease in signal indicates HDAC inhibition.
Materials:
-
Nuclear extract from cancer cells (as a source of HDACs)
-
HDAC assay buffer
-
HDAC substrate
-
Developer solution
-
This compound
-
Known HDAC inhibitor (positive control, e.g., Trichostatin A)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from a suitable cancer cell line (e.g., HeLa) according to standard protocols.
-
-
Reaction Setup:
-
In a 96-well plate, add HDAC assay buffer, the test compound at various concentrations, a positive control inhibitor, and a no-inhibitor control.
-
-
Enzyme Reaction:
-
Add the nuclear extract to each well.
-
Add the HDAC substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
-
Development and Measurement:
-
Add the developer solution to stop the reaction and generate the signal.
-
Incubate for 15-30 minutes.
-
Measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition and the IC₅₀ value.
-
Dual Inhibition of Mcl-1 and Bfl-1
Mcl-1 and Bfl-1 are anti-apoptotic proteins of the Bcl-2 family that are often overexpressed in cancer. A cellular thermal shift assay (CETSA) can be employed to confirm the direct binding of this compound to these proteins in a cellular context.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, direct target engagement can be confirmed.
Materials:
-
Cancer cell line expressing Mcl-1 and Bfl-1
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Mcl-1 and Bfl-1 for Western blotting
-
PCR tubes or strips
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble Mcl-1 and Bfl-1 by Western blotting as described in Protocol 2.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity and exploring its impact on key cancer-related pathways, researchers can build a comprehensive profile of this novel compound. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety in preclinical animal models, paving the way for its potential development as a new therapeutic strategy for cancer treatment.
References
-
Guan, X., Lin, Z., Yang, X., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623. [Link]
-
Karak, M., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(7), 3548-3564. [Link]
-
Karthik, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(10), 785-796. [Link]
-
Karak, M., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed, 32162859. [Link]
-
Ozturkel Kabakas, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 25(1), 65-74. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Database. [Link]
-
Rojas-Alarcón, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. [Link]
-
ecancer. (2016). Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. ecancer. [Link]
-
Pharmacy Times. (2016). Salicylic Acid Could Potentially Treat Cancer. Pharmacy Times. [Link]
-
Guan, X., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed, 35932566. [Link]
Sources
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid (also known as 5-(methylthio)salicylic acid). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. This compound serves as a crucial building block in the development of pharmaceuticals, particularly in the fragment-based discovery of inhibitors for proteins like the anti-apoptotic myeloid cell leukemia 1 (MCL-1).[1]
This guide provides in-depth, field-proven insights into the common synthetic challenges, offering troubleshooting solutions and detailed protocols in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most direct and industrially relevant method for synthesizing salicylic acids from phenols is the Kolbe-Schmitt reaction .[2] This electrophilic aromatic substitution involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.[3][4][5] The starting material for this route is 4-(methylthio)phenol.
Other theoretical routes, such as the Reimer-Tiemann reaction followed by oxidation, are generally less efficient. The standard Reimer-Tiemann reaction yields an aldehyde (formylation) rather than a carboxylic acid.[6][7] While a modified version using carbon tetrachloride can produce carboxylic acids, it often involves harsh conditions and may not be as regioselective or high-yielding as the Kolbe-Schmitt process for this specific target.
Q2: What is the recommended starting material and why?
The recommended starting material is 4-(methylthio)phenol . This precursor is commercially available and contains the required phenol and methylsulfanyl groups in the correct para-relationship, setting the stage for the critical ortho-carboxylation step. The synthesis of 4-(methylthio)phenol itself can be achieved from phenol and dimethyl disulfide in the presence of a strong acid.[8]
Q3: What are the primary safety concerns during this synthesis?
The key safety considerations involve:
-
High-Pressure Reactions: The Kolbe-Schmitt reaction is typically conducted under high CO2 pressure (up to 100 atm).[3][5] This requires the use of a properly rated pressure vessel (autoclave) and adherence to all high-pressure safety protocols.
-
Caustic Reagents: The reaction uses strong bases like sodium hydroxide or potassium hydroxide to form the phenoxide. These are corrosive and require appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Flammable Solvents: While some modern Kolbe-Schmitt reactions can be run in solvents like DMSO[3], traditional methods or purification steps may involve flammable organic solvents. Work should be conducted in a well-ventilated fume hood away from ignition sources.
-
Product Hazards: The target compound, this compound, is classified as a skin and eye irritant.[9]
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic aromatic proton splitting patterns, the methyl thioether singlet, and the hydroxyl and carboxylic acid protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (184.21 g/mol ).[1][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product and quantifying any impurities, such as unreacted starting material or isomeric byproducts.
-
Melting Point: A sharp melting point range consistent with literature values indicates high purity.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Very low or no yield of the desired carboxylic acid.
-
Q: My reaction with 4-(methylthio)phenol and CO2 isn't working. What's the most likely cause?
-
A: Incomplete phenoxide formation is a primary suspect. The Kolbe-Schmitt reaction relies on the nucleophilic attack of the phenoxide ion on carbon dioxide.[3][4] If the phenol is not fully deprotonated, the reaction will not proceed efficiently.
-
Solution: Ensure you are using at least one full equivalent of a strong base (e.g., NaOH, KOH). Crucially, the reactants and any solvents must be thoroughly dried, as the presence of water can consume the base and decrease the yield.[10] The reaction should be performed under strictly anhydrous conditions until the carboxylation step.
-
-
-
Q: Could the reaction conditions be suboptimal?
-
A: Yes, temperature and pressure are critical. The carboxylation is an equilibrium process. Insufficient temperature or CO2 pressure will result in low conversion.
-
Problem 2: The major product is the wrong isomer, 4-Hydroxy-5-(methylsulfanyl)benzoic acid.
-
Q: I've isolated a product, but NMR analysis shows it's not the desired 2-hydroxy isomer. Why did the carboxylation occur at the wrong position?
-
A: The choice of alkali metal counter-ion is the most critical factor for regioselectivity. This is a classic aspect of the Kolbe-Schmitt reaction. Sodium (Na⁺) and lithium ions tend to form a stable six-membered chelate intermediate with the phenoxide oxygen and the incoming carbon dioxide molecule, directing the carboxylation to the ortho position. In contrast, larger ions like potassium (K⁺) do not form this stable chelate, leading to thermodynamic control and favoring the formation of the para isomer.[3][5][10]
-
Solution: To exclusively target the 2-hydroxy (ortho-carboxylated) product, use sodium hydroxide (NaOH) to generate the sodium phenoxide. Avoid using potassium hydroxide (KOH) unless the para-isomer is the desired product.
-
-
Problem 3: The final product is difficult to purify and contains significant impurities.
-
Q: My crude product is a dark, oily solid, and recrystallization isn't effective. What are the likely impurities?
-
A: Several impurities are common in this reaction.
-
Unreacted 4-(methylthio)phenol: This is the most common impurity if the reaction does not go to completion.
-
Oxidation Products: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, especially at elevated temperatures or during an aggressive workup, which can lead to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities.
-
Isomeric Byproducts: As discussed, small amounts of the para-isomer may form even with sodium hydroxide.
-
-
-
Q: What is the best strategy for purification?
-
A: A multi-step purification approach is often necessary.
-
Acid-Base Extraction: After the reaction, acidification of the reaction mixture will precipitate your carboxylic acid product while leaving neutral impurities (if any) in an organic extraction solvent. A subsequent wash of the organic layer with a mild base (e.g., sodium bicarbonate solution) can selectively extract the acidic product, leaving the less acidic starting phenol behind. Re-acidification of this bicarbonate wash will then precipitate a purer form of your product.
-
Recrystallization: For the solid product, recrystallization is a powerful technique. A suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) should be screened to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the final option. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
-
-
Part 3: Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound via the Kolbe-Schmitt reaction.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-(Methylthio)phenol | C₇H₈OS | 140.21 | 14.0 g | 0.10 | Starting material. |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 | Use dry pellets. |
| Carbon Dioxide | CO₂ | 44.01 | ~100 atm | - | Bone-dry grade. |
| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | - | Concentrated. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | For extraction. |
| Water | H₂O | 18.02 | As needed | - | Deionized. |
Step-by-Step Methodology
-
Formation of Sodium 4-(methylthio)phenoxide:
-
CAUTION: Perform this step in a well-ventilated fume hood. Wear appropriate PPE.
-
In a suitable round-bottom flask, dissolve 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of anhydrous methanol.
-
Add a solution of 14.0 g (0.10 mol) of 4-(methylthio)phenol in 50 mL of anhydrous methanol to the sodium hydroxide solution with stirring.
-
Remove the methanol under reduced pressure using a rotary evaporator until a dry, free-flowing white powder (sodium 4-(methylthio)phenoxide) is obtained. Dry thoroughly under high vacuum for at least 4 hours to remove all traces of solvent and water.
-
-
Carboxylation (Kolbe-Schmitt Reaction):
-
CAUTION: This step involves high pressure and high temperature. Use a certified autoclave and follow all institutional safety procedures.
-
Transfer the dried sodium 4-(methylthio)phenoxide powder to the autoclave vessel.
-
Seal the autoclave, purge it with nitrogen or argon, and then pressurize with carbon dioxide to approximately 50 atm at room temperature.
-
Begin stirring and heat the vessel to 130-140°C. The internal pressure will increase. If necessary, add more CO₂ to maintain a pressure of 80-100 atm.
-
Maintain the reaction at this temperature and pressure for 6-8 hours.
-
-
Workup and Isolation:
-
Allow the autoclave to cool completely to room temperature. Carefully vent the excess CO₂ pressure.
-
Open the vessel and add approximately 200 mL of water to the solid reaction mixture. Stir until all solids are dissolved.
-
Transfer the aqueous solution to a large beaker and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding concentrated sulfuric acid dropwise with vigorous stirring. A precipitate of the crude product will form.
-
Filter the crude product using a Büchner funnel, wash the filter cake with cold water (2 x 50 mL), and allow it to air-dry.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a white to off-white solid.
-
Part 4: Visual Guides and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
Mechanism: Ortho-Selectivity in the Kolbe-Schmitt Reaction
The preference for ortho-carboxylation when using a sodium phenoxide is a key mechanistic feature, driven by the formation of a chelated pre-reaction complex.
Caption: Chelation-directed ortho-carboxylation in the Kolbe-Schmitt reaction.
References
-
ChemSynthesis. (2025). methyl 2-hydroxy-5-methylsulfanylbenzoate. Chemical Synthesis Database. [Link]
-
ResearchGate. (n.d.). Synthetic scheme for the synthesis of 4-(methylthio)phenyl...[Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Hassan, H. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. [Link]
-
Wikipedia. (2023, December 29). Kolbe–Schmitt reaction. [Link]
-
Wikipedia. (2023, November 26). Reimer–Tiemann reaction. [Link]
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. [Link]
-
Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...[Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]
-
L.S. College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. [Link]
-
National Center for Biotechnology Information. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol. [Link]
Sources
- 1. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [chemicalbook.com]
- 2. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 5-(Methylthio)salicylic Acid
Welcome to the technical support center for the purification of crude 5-(methylthio)salicylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
5-(Methylthio)salicylic acid is a key intermediate in the synthesis of various pharmaceuticals.[1] Its purity is paramount, as even trace impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of 5-(methylthio)salicylic acid can introduce a variety of impurities, including unreacted starting materials, byproducts, and colored contaminants.[2][3] This guide will explore the most effective methods for purifying the crude product to meet stringent quality standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-(methylthio)salicylic acid?
Common impurities often stem from the synthetic route employed. For instance, if synthesizing from a phenol derivative, you might encounter residual starting material or related phenolic compounds.[4] Other potential impurities include byproducts from side reactions and residual solvents.[5] Specifically for salicylic acid derivatives, common impurities can include 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[3][6]
Q2: My crude product has a distinct color. What is the likely cause and how can I remove it?
Colored impurities in salicylic acid derivatives are a frequent issue, often arising during industrial-scale synthesis.[2] These can be challenging to remove by simple crystallization. The use of activated charcoal during recrystallization is a common technique to adsorb these colored impurities.[7]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude 5-(methylthio)salicylic acid in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.[7]
-
Boil the solution for a few minutes to allow for adsorption of the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-(methylthio)salicylic acid and provides actionable solutions.
Issue 1: Oiling Out During Recrystallization
Question: I'm trying to recrystallize my crude 5-(methylthio)salicylic acid, but it's separating as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors.[8] The most likely reasons are that the solution is supersaturated with impurities, the cooling rate is too rapid, or the chosen solvent is not ideal.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.
-
Solvent System Modification: If the problem persists, consider using a mixed solvent system. Dissolve the compound in a good solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
In-Depth Purification Protocols
Here, we detail the most effective purification methods for 5-(methylthio)salicylic acid, explaining the scientific principles behind each step.
Method 1: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[9][10][11] Since 5-(methylthio)salicylic acid is a carboxylic acid, this method is highly effective for removing neutral and basic impurities.[12]
The Underlying Principle: The core concept is that ionic salts are generally water-soluble, while neutral organic molecules are more soluble in organic solvents.[9][10] By converting the acidic 5-(methylthio)salicylic acid into its water-soluble salt form using a base, it can be separated from non-acidic impurities that remain in the organic phase.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol:
-
Dissolution: Dissolve the crude 5-(methylthio)salicylic acid in a suitable organic solvent, such as dichloromethane or diethyl ether.[9]
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate.[13] The 5-(methylthio)salicylic acid will react to form its sodium salt, which is soluble in the aqueous layer.
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer.
-
Repeat (Optional): For a more thorough separation, the organic layer can be extracted again with a fresh portion of the aqueous base solution.[11]
-
Regeneration: Combine the aqueous extracts and acidify them with a strong acid, such as hydrochloric acid, until the solution is acidic to litmus paper.[13] The pure 5-(methylthio)salicylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[8]
Quantitative Data Summary: Acid-Base Extraction
| Parameter | Recommended Value | Rationale |
| Organic Solvent | Dichloromethane or Diethyl Ether | Good solubility for the crude product and immiscible with water.[9] |
| Aqueous Base | Saturated Sodium Bicarbonate | A weak base is sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.[13] |
| Acid for Regeneration | 1-3 M Hydrochloric Acid | A strong acid is needed to fully protonate the carboxylate salt and precipitate the free acid.[13] |
| Expected Purity | >98% | This method is highly effective at removing non-acidic impurities. |
| Expected Yield | 85-95% | Some loss is expected due to the solubility of the product in the aqueous and organic phases. |
Method 2: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
The Underlying Principle: An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble.[7] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Experimental Workflow: Recrystallization
Caption: Workflow for Recrystallization Purification.
Detailed Protocol:
-
Solvent Selection: Choose a suitable solvent in which 5-(methylthio)salicylic acid is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Ethanol, methanol, or a mixture of ethanol and water are often good choices for salicylic acid derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data Summary: Recrystallization
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvents | Ethanol, Methanol, Water | These solvents have been shown to be effective for recrystallizing salicylic acid and its derivatives.[7] |
| Solvent Mixture | Ethanol/Water or Methanol/Water | A mixed solvent system can provide a steeper solubility curve, leading to better recovery. |
| Cooling Rate | Slow cooling followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals.[8] |
| Expected Purity | >99% (after multiple recrystallizations) | Recrystallization is very effective at removing soluble impurities. |
| Expected Yield | 70-90% (per recrystallization) | Yield is dependent on the solubility of the compound in the cold solvent. |
Purity Assessment
After purification, it is crucial to assess the purity of the 5-(methylthio)salicylic acid. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[3][14][15][16] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) is commonly used for salicylic acid derivatives.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified compound and to detect the presence of any impurities with distinct spectral signatures.
References
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Acid-base extraction. (n.d.). Bionity.com. Retrieved from [Link]
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Acid–base extraction. (2023, October 28). In Wikipedia. Retrieved from [Link]
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Acid-base extraction. (n.d.). Chemeurope.com. Retrieved from [Link]
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Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
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Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
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da Silva, C. A., de Oliveira, A. R. M., & de Oliveira, L. E. (2018). Separation of salicylic acid and its derivatives on the six compared stationary phases. ResearchGate. Retrieved from [Link]
- Campbell, J. R., Eaker, C. M., & Kimball, E. H. (1959). U.S. Patent No. 2,891,090. Washington, DC: U.S. Patent and Trademark Office.
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Long, W. J. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies. Retrieved from [Link]
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Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent Technologies. Retrieved from [Link]
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Gocan, S., & Câmpan, G. (2003). The optimization of the conditions of separating the salicylic acid in hplc. ProEnvironment, 6(1), 43-46. Retrieved from [Link]
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Alameri, A. A. (2025, September 26). Preparation and Re-crystallization of Salicylic Acid. Retrieved from [Link]
-
Recrystallization of Salicylic acid. (n.d.). Mansoura University. Retrieved from [Link]
- Stoesser, W. C., & Dietzler, A. J. (1935). U.S. Patent No. 2,007,147. Washington, DC: U.S. Patent and Trademark Office.
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Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Retrieved from [Link]
- Albright, L. F., & Henkel, K. G. (1967). U.S. Patent No. 3,359,307. Washington, DC: U.S. Patent and Trademark Office.
-
van der Heijden, R., Verpoorte, R., & ten Hoopen, H. J. G. (2005). Single Step Purification of Salicylic Acid from Catharanthus roseus Cell Culture (Plant Material) by Anion Exchange for NMR Analysis. ResearchGate. Retrieved from [Link]
-
CHM 230 Recrystallization of salicylic acid 2of2. (2020, November 10). YouTube. Retrieved from [Link]
-
Wang, D. H., Wasa, M., & Yu, J. Q. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 137(43), 13744–13747. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. Journal of Chemical and Pharmaceutical Research, 7(3), 97-103. Retrieved from [Link]
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Klimeš, J., Holčapek, M., & Pospíšilová, H. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(2), 220-228. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. Scientific Reports, 10, 1989. Retrieved from [Link]
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Ott, I., et al. (2010). 5-Selenization of salicylic acid derivatives yielded isoform-specific 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry, 53(6), 2595-2601. Retrieved from [Link]
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Katie. (2013, November 18). Synthesis of Aspirin: Lab Analysis. Odinity. Retrieved from [Link]
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Salicylic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Santos, J. L., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(8), 1169. Retrieved from [Link]
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Synthesis of Methyl Salicylate from Aspirin. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Methyl Salicylate. (n.d.). University of Anbar. Retrieved from [Link]
-
IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024, September 23). Google APIs. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the nuances of the Kolbe-Schmitt reaction, the primary synthetic route, providing not just protocols, but the underlying scientific principles to empower your research.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis of this compound is most effectively achieved via the Kolbe-Schmitt reaction. This process involves the ortho-carboxylation of 4-(methylsulfanyl)phenol. The reaction begins with the deprotonation of the phenolic hydroxyl group by a strong base to form a phenoxide ion. This phenoxide is significantly more reactive towards electrophilic aromatic substitution than the starting phenol.[1] The phenoxide then acts as a nucleophile, attacking carbon dioxide (a weak electrophile) to form an intermediate that subsequently tautomerizes and, upon acidic workup, yields the desired aromatic hydroxy acid.[2]
The choice of the counter-ion (from the base) is critical for regioselectivity. Sodium phenoxides tend to form a complex with CO2, favoring carboxylation at the sterically accessible ortho position.[3][4] In contrast, potassium phenoxides, which form a looser ion pair, often lead to the thermodynamically more stable para-carboxylated product.[1][2]
Caption: Kolbe-Schmitt reaction pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A: Low yields in the Kolbe-Schmitt reaction are most often traced back to three critical factors: moisture in the reaction system, incomplete phenoxide formation, or suboptimal temperature and pressure conditions.
-
Underlying Cause & Scientific Explanation:
-
Moisture: The sodium phenoxide intermediate is a strong base and is highly moisture-sensitive. Any water present in the reagents or solvent will protonate the phenoxide back to the less reactive phenol, effectively halting the carboxylation and reducing the yield.[5]
-
Incomplete Deprotonation: Stoichiometric or sub-stoichiometric amounts of sodium hydroxide may not be sufficient to drive the equilibrium to fully form the phenoxide, leaving unreacted starting material.
-
Reaction Conditions: The carboxylation of phenoxides is a reversible reaction. Sufficiently high temperature and CO₂ pressure are required to drive the reaction forward towards the product. Industrial preparations often use pressures of 100 atm and temperatures of 125-150°C to ensure high conversion.[1][2]
-
-
Actionable Solutions & Validation:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (≥120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or anhydrous grade solvents and reagents. You can validate the water content of your solvent using Karl Fischer titration.
-
Use a Slight Excess of Base: Employ a 5-10 mol% excess of a strong base like sodium hydroxide to ensure the complete conversion of 4-(methylsulfanyl)phenol to its sodium salt.
-
Optimize Temperature and Pressure: If using a high-pressure autoclave, ensure it is properly sealed and pressurized. A target of 130-150°C and >80 atm of CO₂ is a good starting point.
-
Consider a Co-solvent: Some patents have shown that using aprotic, polar co-solvents like N,N-dimethylformamide (DMF) or dimethylacetamide can improve yields even at lower pressures by enhancing the solubility and reactivity of the phenoxide.[6]
-
Q2: I am observing a significant amount of the para-carboxylation byproduct (4-hydroxy-2-(methylsulfanyl)benzoic acid). How can I improve ortho-selectivity?
A: The formation of the para-isomer is a common issue and is governed by the choice of base and reaction temperature.
-
Underlying Cause & Scientific Explanation:
-
Kinetic vs. Thermodynamic Control: Ortho-carboxylation is the kinetically favored pathway, especially with sodium phenoxide, due to the formation of a stable six-membered chelated intermediate with the sodium ion and the incoming CO₂ molecule.[4] The para-product is often the thermodynamically more stable isomer.
-
Counter-ion Effect: As mentioned, potassium hydroxide is known to favor para-carboxylation because the larger potassium ion does not coordinate as effectively with the phenoxide oxygen and CO₂, reducing the kinetic preference for the ortho position.[2][3]
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable para-product or even cause rearrangement of the initially formed ortho-product.
-
-
Actionable Solutions & Validation:
-
Use Sodium Hydroxide: Strictly use sodium hydroxide (or sodium methoxide) as the base to favor the formation of the sodium phenoxide, which promotes ortho-direction.
-
Control Temperature: Maintain the reaction temperature in the optimal range of 125-150°C. Avoid excessive heating, which can favor the thermodynamic para-product.
-
Analyze Isomer Ratio: Use HPLC or ¹H NMR spectroscopy to quantify the ratio of ortho to para isomers in your crude product. This will allow you to systematically evaluate the impact of your process changes.
-
Q3: The reaction mixture turns dark, and I'm isolating tar-like substances upon workup. What is causing this decomposition?
A: Dark coloration and tar formation are indicative of oxidative decomposition of the phenol starting material or product under the harsh reaction conditions.
-
Underlying Cause & Scientific Explanation:
-
Oxidation: Phenols and phenoxides are susceptible to oxidation, especially at high temperatures and in the presence of trace amounts of oxygen or metallic impurities in the reaction vessel. The electron-donating nature of the hydroxyl and methylsulfanyl groups makes the aromatic ring particularly sensitive.
-
Thermal Degradation: Prolonged exposure to very high temperatures (>180-200°C) can lead to decarboxylation of the product and other non-specific decomposition pathways.
-
-
Actionable Solutions & Validation:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before sealing and pressurizing with CO₂ to remove all traces of oxygen.
-
Temperature Control: Use a reliable temperature controller (e.g., PID controller) for your heating mantle or oil bath to prevent temperature overshooting.
-
Reaction Time: Monitor the reaction progress (if possible via in-situ sampling for HPLC) to avoid unnecessarily long reaction times at high temperatures once the conversion is complete. A typical reaction time is 5-12 hours.[7]
-
Post-Reaction Handling: Upon completion, cool the reaction mixture promptly. Some analogous procedures for aminophenols suggest adding a reducing agent like sodium hydrosulfite during workup to prevent oxidation of the product.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? This reaction involves high pressure, high temperature, and corrosive materials. A high-pressure autoclave rated for the intended temperature and pressure is mandatory. It must be operated behind a blast shield in a fume hood. Always perform a leak test before heating. Sodium hydroxide is highly corrosive; wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.
Q2: Can this reaction be performed at atmospheric pressure? While some Kolbe-Schmitt reactions on highly activated phenols can proceed at atmospheric pressure, the carboxylation of 4-(methylsulfanyl)phenol generally requires high pressure to achieve reasonable yields and reaction rates.[5] A patent by Hirao suggests that using solvents like DMF can facilitate carboxylation at atmospheric pressure, but yields may be lower than the high-pressure method.[6]
Q3: How can I confirm the identity and purity of my final product? The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure and isomeric purity.
-
Mass Spectrometry: To confirm the molecular weight (184.21 g/mol ).[9]
-
Melting Point: The reported melting point is in the range of 126-129°C.[6] A sharp melting point is a good indicator of purity.
-
HPLC: To determine the percentage purity and quantify any residual starting material or isomeric impurities.
Section 4: Detailed Experimental Protocols
Optimized Synthesis Protocol
This protocol is synthesized from best practices for the Kolbe-Schmitt reaction and is designed to maximize ortho-selectivity and yield.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Preparation: Place 14.0 g (0.1 mol) of 4-(methylsulfanyl)phenol and 4.4 g (0.11 mol) of sodium hydroxide pellets into the liner of a 250 mL high-pressure autoclave. Purge the sealed autoclave with dry nitrogen for 10 minutes.
-
Dehydration: Slowly heat the mixture to 120°C under a gentle nitrogen flow for 1 hour to remove any residual water and form the anhydrous sodium phenoxide.
-
Carboxylation: Cool the vessel to 80°C. Seal the vessel and pressurize with carbon dioxide to approximately 50 atm. Begin stirring and heat the reaction mixture to 140°C. The internal pressure will increase. If necessary, add more CO₂ to maintain a pressure of 90-100 atm. Hold at 140°C with vigorous stirring for 8 hours.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure. Open the vessel and add 100 mL of deionized water to the solid reaction mass. Stir until all solids are dissolved.
-
Precipitation: Transfer the aqueous solution to a beaker. If any insoluble material is present, filter it off. Slowly add concentrated hydrochloric acid (approx. 10-12 mL) to the stirred solution until the pH is ~2. A thick, white precipitate of the product will form.
-
Isolation & Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with two 20 mL portions of cold water. Dry the crude product. For purification, recrystallize from a hot ethanol/water mixture.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydroxide (NaOH) | Promotes ortho-selectivity via chelation.[2][3] |
| Base Stoichiometry | 1.05 - 1.10 equivalents | Ensures complete formation of the reactive phenoxide. |
| Temperature | 130 - 150 °C | Optimal for kinetic ortho-product formation without decomposition.[2] |
| CO₂ Pressure | 80 - 100 atm | High pressure is required to drive the carboxylation equilibrium.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the electron-rich phenol. |
| Typical Yield | 65 - 85% | Based on optimized industrial and laboratory procedures. |
References
-
ChemSynthesis. (2025). methyl 2-hydroxy-5-methylsulfanylbenzoate. Chemical Synthesis Database. [Link]
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. [Link]
-
Thieme. (n.d.). Carboxylation, Carbonylation, and Dehalogenation. Science of Synthesis. [Link]
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Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. [Link]
-
MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]
-
Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
-
YouTube. (2018). Kolbe Schmitt Reaction Mechanism. Organic Chemistry Tutorials. [Link]
-
PubChemLite. (n.d.). 2-hydroxy-5-(methylsulfonyl)benzoic acid (C8H8O5S). [Link]
- Google Patents. (n.d.). AU2021395798A1 - Method for preparing 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
-
National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. [Link]
- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
-
National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
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PubChem. (n.d.). 4-(Methylsulfonyl)phenol. National Center for Biotechnology Information. [Link]
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Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]
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ResearchGate. (2025). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
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Stability issues of 5-(methylthio)salicylic acid in solution
Technical Support Center: 5-(Methylthio)salicylic Acid
Introduction: Understanding 5-(Methylthio)salicylic Acid
5-(Methylthio)salicylic acid (5-MTSA) is an analog of salicylic acid used in various biological studies, including as a fragment in the discovery of potent inhibitors for anti-apoptotic proteins like Mcl-1.[1] Its chemical structure, featuring both a carboxylic acid and a methylthio (thioether) group, presents unique stability challenges that researchers must manage to ensure experimental reproducibility and the integrity of their results. The thioether moiety is particularly susceptible to oxidation, while the salicylic acid core can undergo degradation influenced by factors such as pH, light, and temperature.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with 5-MTSA in solution.
Core Stability Profile
The stability of 5-MTSA in solution is primarily governed by two potential degradation pathways:
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is prone to oxidation, which typically occurs in a stepwise manner. It can be oxidized first to a methylsulfinyl group (sulfoxide) and then further to a methylsulfonyl group (sulfone). This process can be accelerated by the presence of dissolved oxygen, trace metals, or oxidizing agents.[2][3] Oxidation of methionine, an amino acid with a similar thioether side chain, is a well-documented phenomenon in protein pharmaceuticals, highlighting the inherent reactivity of this functional group.[2][3][4]
-
Degradation of the Salicylic Acid Moiety: The salicylic acid backbone is susceptible to degradation, particularly under harsh pH conditions and exposure to light (photodegradation).[5][6] For instance, studies on related salicylic acid derivatives show that stability is often pH-dependent, with increased degradation rates observed in more basic conditions.[7][8]
Understanding these pathways is critical for diagnosing and preventing stability issues in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with 5-(Methylthio)salicylic acid solutions.
Question 1: My 5-MTSA solution has developed a yellow or brown tint upon storage. What is the cause and how can I prevent it?
Answer:
A color change in your 5-MTSA solution is a common indicator of oxidative degradation.
-
Causality: The methylthio group (-SCH₃) on the salicylic acid ring is susceptible to oxidation. The formation of oxidized species, such as the sulfoxide (-S(O)CH₃) and sulfone (-S(O)₂CH₃), can lead to the generation of chromophores that absorb visible light, resulting in a yellowish or brownish appearance. This process is often accelerated by exposure to atmospheric oxygen and light. Salicylic acid itself can also discolor upon exposure to sunlight.[5] Studies on other aromatic compounds with sulfur-containing groups confirm that oxidation is a primary degradation pathway.[9]
-
Preventative Measures & Protocol:
-
Use High-Purity Solvents: Start with deoxygenated solvents. You can deoxygenate solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use.
-
Control Headspace: Prepare solutions in vials that are appropriately sized to minimize the headspace volume, reducing the amount of trapped oxygen.
-
Inert Atmosphere: For long-term storage or sensitive applications, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing the container.
-
Protect from Light: Store all 5-MTSA solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[5]
-
Add Antioxidants (Optional): For certain applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, although this should be validated for your specific experiment.
-
Question 2: I've observed a precipitate forming in my buffered aqueous 5-MTSA solution over time. Why is this happening?
Answer:
Precipitation is typically due to issues with solubility, which is highly dependent on the pH of the solution.
-
Causality: 5-(Methylthio)salicylic acid is a weak acid. Its solubility in aqueous media is significantly influenced by pH.
-
At Low pH (Acidic): Below its pKa, the carboxylic acid group (-COOH) is protonated and the molecule is in its neutral, less soluble form. A saturated aqueous solution of salicylic acid has a pH of about 2.4.[5]
-
At High pH (Basic): Above its pKa, the carboxylic acid group is deprotonated to form the carboxylate salt (-COO⁻), which is significantly more water-soluble. Precipitation can occur if the pH of the buffer shifts, or if the concentration of 5-MTSA exceeds its solubility limit at the storage pH and temperature. Studies on salicylic acid-based polymers confirm that their degradation and release profiles are highly pH-dependent, underscoring the importance of pH in controlling the behavior of the parent molecule.[8]
-
-
Preventative Measures & Protocol:
-
Determine Optimal pH: Prepare your solution in a buffer with a pH at least 1.5 to 2 units above the pKa of the carboxylic acid group to ensure it remains in its soluble, deprotonated form. The pKa of salicylic acid is approximately 2.97, and while the methylthio group will slightly alter this, a buffer pH of 5.0 or higher is a good starting point.
-
Use a Co-solvent: If you must work at a lower pH, consider using a water-miscible co-solvent such as ethanol or DMSO to increase solubility. Salicylic acid's solubility is much higher in ethanol (up to 370 mg/mL) than in water (2.2 mg/mL).[5]
-
Filter Sterilization: If preparing sterile solutions, use a 0.22 µm filter immediately after preparation to remove any undissolved particulates before storage.
-
Storage Temperature: Store solutions at a constant temperature. Avoid freeze-thaw cycles, which can promote precipitation.
-
Question 3: My assay results are inconsistent. How can I confirm if my 5-MTSA solution has degraded?
Answer:
Inconsistent results are a classic sign of analyte instability. A stability-indicating analytical method is required to resolve the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
-
Causality: If 5-MTSA degrades, the concentration of the active parent compound decreases, leading to lower-than-expected bioactivity or analytical response. Furthermore, the degradation products (e.g., the sulfoxide or sulfone) may interfere with the assay or have different analytical properties (e.g., different UV absorbance maxima). Forced degradation studies are essential for developing such stability-indicating methods.[10][11][12]
-
Workflow for Stability Assessment:
-
Develop an HPLC Method: A reversed-phase HPLC method with UV detection is typically effective.[13][14][15] A C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acid modifier (like 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Perform a Forced Degradation Study: Intentionally degrade small aliquots of your 5-MTSA solution under various stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[11][12]
-
Analyze Samples: Inject the stressed samples, a control (unstressed) sample, and a blank into the HPLC system.
-
Evaluate Results: A stability-indicating method will show separate, well-resolved peaks for the intact 5-MTSA and its degradation products. A decrease in the area of the main 5-MTSA peak and the appearance of new peaks in the stressed samples confirm degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for a 5-MTSA stock solution in DMSO?
-
A: For maximum stability, store 5-MTSA stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots. Use amber, tightly sealed vials to protect from light and moisture. Minimizing freeze-thaw cycles is crucial to prevent precipitation and degradation.
-
-
Q2: What is the primary degradation pathway I should be concerned about?
-
Q3: Can I use buffers containing phosphate with 5-MTSA?
-
A: Yes, phosphate buffers are generally compatible. However, always ensure the final pH of the solution is appropriate to maintain the solubility of 5-MTSA, as discussed in the troubleshooting section.
-
-
Q4: How does temperature affect the stability of 5-MTSA in aqueous solution?
-
A: As with most chemical reactions, degradation rates increase with temperature. For aqueous solutions, it is recommended to store them refrigerated (2-8°C) for short-term use (days) or frozen (-20°C or lower) for long-term storage (weeks to months), provided the compound is fully solubilized and does not precipitate upon thawing.
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate Buffer). Adjust the pH to 7.4. Deoxygenate the buffer by sparging with argon or nitrogen gas for 20-30 minutes.
-
Weighing: Accurately weigh the required amount of solid 5-(Methylthio)salicylic acid in a clean container.
-
Dissolution: Add a small amount of a co-solvent like DMSO or ethanol (e.g., 5% of the final volume) to the solid to pre-wet and aid dissolution.
-
Final Dilution: Slowly add the deoxygenated buffer to the desired final volume while stirring. Ensure the compound is fully dissolved.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Flush the headspace with argon or nitrogen before sealing tightly.
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Diagram 1: Troubleshooting Workflow for 5-MTSA Solution Instability
This diagram provides a logical flow for diagnosing and resolving common stability issues.
Caption: A flowchart for diagnosing 5-MTSA stability issues.
Diagram 2: Potential Oxidative Degradation Pathway
This diagram illustrates the primary chemical transformation that 5-MTSA may undergo.
Caption: Oxidative degradation of 5-MTSA to sulfoxide and sulfone.
Table 1: Summary of Factors Affecting 5-MTSA Stability
| Parameter | Risk Factor | Recommended Mitigation Strategy | Rationale |
| pH | Acidic pH (< 4.0) | Use buffer with pH > 5.0 | Increases solubility by deprotonating the carboxylic acid group.[8] |
| Highly Basic pH (> 9.0) | Avoid prolonged storage at high pH | Salicylic acid derivatives can be less stable in strongly alkaline conditions.[7] | |
| Oxygen | Presence of dissolved O₂ | Use deoxygenated solvents; store under inert gas (Ar, N₂) | Minimizes the primary pathway for oxidation of the methylthio group.[2] |
| Light | Exposure to UV or ambient light | Store in amber vials or protect from light | Prevents photodegradation of the aromatic ring system.[5] |
| Temperature | Elevated temperature (>25°C) | Store at 2-8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of all chemical degradation reactions. |
| Solvent | Aqueous buffers at high conc. | Use co-solvents (DMSO, EtOH) for stock solutions | Significantly improves solubility and can reduce hydrolytic degradation.[5] |
References
-
Sciforum. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C). Available at: [Link]
-
Bakke, J. E., et al. (n.d.). Studies on the Displacement of Methylthio Groups by Glutathione. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. Available at: [Link]
-
Gurnani, P., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. Available at: [Link]
-
ISPOR. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on retention and selectivity of (1) salicylic acid, (2).... Available at: [Link]
-
Orhan, H., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology. Available at: [Link]
-
PharmacyLibrary. (n.d.). Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Chen, C. Y., et al. (1994). Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human. PubMed. Available at: [Link]
-
Kumar, V., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Jensen, E., et al. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. Available at: [Link]
-
ResearchGate. (2009). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Available at: [Link]
-
Youssef, R. M., et al. (n.d.). Development of Stability Indicating HPLC-DAD method for Simultaneous Determination of Mometsone Furoate and Salicylic Acid in Ointment Matrix. RSC Publishing. Available at: [Link]
-
Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Available at: [Link]
-
Souchi, M., et al. (2015). Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. PubMed. Available at: [Link]
-
Tessier, P., et al. (2019). Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. PubMed. Available at: [Link]
-
Luo, S., et al. (2018). Effect of Methionine Oxidation and Substitution of α-Conotoxin TxID on α3β4 Nicotinic Acetylcholine Receptor. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation pathways of SA with potential structures for.... Available at: [Link]
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. Available at: [Link]
-
NIST. (n.d.). 5-(Methylthio)salicylic acid, TMS derivative. NIST WebBook. Available at: [Link]
-
Bais, H. P., et al. (2007). A degradation product of the salicylic acid pathway triggers oxidative stress resulting in down-regulation of Bacillus subtilis biofilm formation on Arabidopsis thaliana roots. PubMed. Available at: [Link]
-
Shou, M., et al. (2009). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion. PubMed. Available at: [Link]
Sources
- 1. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [chemicalbook.com]
- 2. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
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- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support center for 2-Hydroxy-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during in vitro and in vivo assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, you can ensure the accuracy and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, a derivative of salicylic acid, presents unique solubility challenges due to its chemical structure. Its aromatic ring, carboxylic acid group, and methylsulfanyl group contribute to a molecular profile that can be difficult to fully dissolve in aqueous assay buffers.
Key Physicochemical Properties:
| Property | Value | Significance for Solubility |
| Molecular Formula | C8H8O3S | Provides the basic structural information. |
| Molecular Weight | 184.21 g/mol | Influences diffusion and transport across membranes. |
| pKa (predicted) | ~3-4 | The carboxylic acid group will be deprotonated and negatively charged at physiological pH (~7.4), which can increase aqueous solubility. However, the overall molecule may still possess hydrophobic characteristics. |
| LogP (predicted) | ~2.5-3.0 | This positive value indicates a degree of lipophilicity, suggesting that the compound will have limited solubility in purely aqueous solutions. |
Note: Experimentally determined pKa and LogP values may vary. These predicted values serve as a guide for initial formulation strategies.
Troubleshooting Workflow for Solubility Issues
When encountering solubility problems with this compound, a systematic approach is crucial. The following workflow provides a step-by-step guide to identifying and resolving these issues.
Technical Support Center: Synthesis of 5-(methylthio)salicylic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-(methylthio)salicylic acid. The information herein is curated to address common challenges, particularly the formation of byproducts, and to offer field-proven insights for optimizing reaction outcomes and ensuring product purity.
Introduction to the Synthesis
The primary industrial route to 5-(methylthio)salicylic acid is the carboxylation of 4-(methylthio)phenol. This process is a variation of the well-established Kolbe-Schmitt reaction, a cornerstone of aromatic carboxylic acid synthesis.[1][2] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes electrophilic substitution with carbon dioxide, typically under elevated temperature and pressure. Subsequent acidification yields the desired salicylic acid derivative.
While robust, this synthesis is not without its challenges. The regioselectivity of the carboxylation and potential side reactions can lead to a range of byproducts that complicate downstream processing and compromise the purity of the final product. This guide will illuminate the origins of these byproducts and provide actionable strategies for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(methylthio)salicylic acid?
A1: The most prevalent method is the Kolbe-Schmitt reaction of 4-(methylthio)phenol.[1][3] This involves treating sodium or potassium 4-(methylthio)phenoxide with carbon dioxide under pressure and heat, followed by acidic workup.
Q2: What are the primary, expected byproducts in this synthesis?
A2: The most common byproducts include:
-
3-(methylthio)-4-hydroxybenzoic acid: The regioisomer formed from carboxylation at the para-position to the hydroxyl group.
-
4-(methylthio)phenol: Unreacted starting material.
-
Dicarboxylated species: Products resulting from the addition of a second carboxyl group to the aromatic ring.
-
Oxidized byproducts: Potential for oxidation of the methylthio group to a sulfoxide or sulfone under harsh reaction conditions.
Q3: How does the choice of alkali metal hydroxide (e.g., NaOH vs. KOH) impact the reaction?
A3: The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, leading to the desired 5-(methylthio)salicylic acid. In contrast, potassium phenoxides often yield a higher proportion of the para-carboxylated isomer, 3-(methylthio)-4-hydroxybenzoic acid.[4][5] This is attributed to the coordination of the smaller sodium ion with the phenoxide and carbon dioxide, which directs the electrophilic attack to the ortho position.
Q4: Can the methylthio group be oxidized during the reaction?
A4: While the Kolbe-Schmitt reaction is not primarily an oxidative process, the stability of the methylthio group should be considered, especially under prolonged reaction times or in the presence of trace metal impurities that could catalyze oxidation. The formation of 5-(methylsulfinyl)salicylic acid or 5-(methylsulfonyl)salicylic acid is a theoretical possibility, though less commonly reported than isomeric or unreacted starting material impurities.[6]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a systematic approach to identifying and addressing the formation of common byproducts during the synthesis of 5-(methylthio)salicylic acid.
Issue 1: High Levels of the Para-Isomer (3-(methylthio)-4-hydroxybenzoic acid)
-
Root Cause Analysis:
-
Incorrect Base: Use of potassium hydroxide instead of sodium hydroxide will strongly favor the formation of the para-isomer.[4][5]
-
High Temperatures: At higher temperatures, the thermodynamically more stable para-isomer can be favored, even with sodium phenoxide.
-
Reaction Medium: Certain solvents in homogeneous Kolbe-Schmitt reactions can influence regioselectivity.[4]
-
-
Troubleshooting & Mitigation Protocol:
-
Verify Base: Ensure that sodium hydroxide is used to generate the sodium phenoxide for preferential ortho-carboxylation.
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature to favor the kinetically controlled ortho-product. A typical starting point for the Kolbe-Schmitt reaction is around 125°C.[4]
-
Pressure Control: Maintain adequate CO2 pressure (e.g., 100 atm) to ensure efficient carboxylation and minimize side reactions.[1]
-
Issue 2: Significant Amount of Unreacted 4-(methylthio)phenol
-
Root Cause Analysis:
-
Incomplete Reaction: Insufficient reaction time, temperature, or pressure can lead to incomplete conversion.
-
Moisture Contamination: The presence of water can hydrolyze the phenoxide and inhibit the reaction.[7] Reactants and solvents should be thoroughly dried.
-
Poor CO2 Dispersion: Inefficient mixing can lead to poor contact between the phenoxide and carbon dioxide.
-
-
Troubleshooting & Mitigation Protocol:
-
Drying of Reagents: Ensure the 4-(methylthio)phenol and sodium hydroxide are anhydrous. Dry the sodium phenoxide intermediate in situ before introducing CO2.
-
Reaction Parameters: Systematically increase the reaction time or temperature, monitoring for an increase in product formation versus byproduct formation.
-
Agitation: Ensure efficient stirring to maximize the gas-solid or gas-liquid interface.
-
Issue 3: Presence of Dicarboxylated Byproducts
-
Root Cause Analysis:
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can promote a second carboxylation event on the electron-rich aromatic ring.
-
-
Troubleshooting & Mitigation Protocol:
-
Milder Conditions: Reduce the reaction temperature and/or time to disfavor the second carboxylation, which typically has a higher activation energy.
-
Stoichiometry: While CO2 is often used in excess, ensure precise control over other reagents.
-
Byproduct Characterization
Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes key analytical signatures for the primary compounds of interest.
| Compound | Analytical Technique | Expected Observations |
| 5-(methylthio)salicylic acid | ¹H NMR (in DMSO-d₆) | Aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring. The methylthio protons will appear as a singlet around 2.4-2.5 ppm. |
| 3-(methylthio)-4-hydroxybenzoic acid | ¹H NMR (in DMSO-d₆) | Aromatic protons will exhibit a different splitting pattern consistent with a 1,3,4-trisubstituted ring. The methylthio singlet will be present. |
| 4-(methylthio)phenol | ¹H NMR (in DMSO-d₆) | Simpler aromatic proton signals corresponding to a 1,4-disubstituted ring. |
| Mixture Analysis | HPLC | A reverse-phase HPLC method with a C18 column and a gradient of acetonitrile and acidified water can effectively separate the desired product from the more polar unreacted phenol and the isomeric byproduct. UV detection at around 230-250 nm is suitable.[8] |
| Structural Confirmation | LC-MS | Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the parent compound and its byproducts.[9] |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing many of the common impurities.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures like ethanol/water) at room temperature and at boiling.[10][11] An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Procedure: a. Dissolve the crude 5-(methylthio)salicylic acid in a minimal amount of the chosen hot solvent. b. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution.[11] c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the crystals under vacuum.
Protocol 2: Ion-Exchange Chromatography
For difficult separations, particularly of the isomeric byproduct, ion-exchange chromatography can be employed.
-
Principle: At a suitable pH, the carboxylic acid groups will be deprotonated, allowing the molecules to bind to an anion-exchange resin.
-
Procedure: a. Dissolve the crude product in a suitable buffer and load it onto an anion-exchange column. b. Wash the column with the initial buffer to remove any non-acidic impurities. c. Elute the bound compounds using a pH or salt gradient. The different pKa values of the desired product and its acidic byproducts may allow for their separation.
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the main reaction pathway and the formation of the key regioisomeric byproduct.
Caption: Main synthesis route to 5-(methylthio)salicylic acid.
Caption: Regioselectivity in the carboxylation step.
References
-
PrepChem. Synthesis of 3-(o-Hydroxymethylphenylthio)-4-hydroxybenzoic acid. Available from: [Link]
- Google Patents. US3706792A - Substituted phenylsulfonylmethyl salicylic acids and esters and salts thereof.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
NIST. 5-(Methylthio)salicylic acid, TMS derivative. In NIST Chemistry WebBook. Available from: [Link]
-
Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. (2024-08-14). Available from: [Link]
-
Aakash BYJU'S. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available from: [Link]
-
GeeksforGeeks. Kolbe's Reaction. (2025-07-23). Available from: [Link]
-
Quora. Why does the Kolbe reaction occur at only ortho positions? (2018-03-05). Available from: [Link]
- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy-and 2, 4-and 2, 5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
-
University of Rochester. Appendix I: NMR Chemical Shifts. Available from: [Link]
- Yamada, H., et al. (2012). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Yuan, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Frontiers in Bioengineering and Biotechnology, 9, 796851.
- Google Patents. United States Patent (19). (1989-04-17).
-
SlideShare. Recrystallization of Salicylic acid. Available from: [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
-
ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
- Google Patents. United States Patent Office.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Google Patents. CN102267911A - Synthesis method of methyl salicylate. Available from: [Link]
- Pérez, A. G., et al. (2004). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Journal of mass spectrometry, 39(9), 1049-1056.
- Hama, Y., et al. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base.
- Google Patents. US4137258A - Process for making pure salicylic acid.
-
Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]
- Shul’pin, G. B., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(2), 248.
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Reddit. r/Chempros - Recrystallization with two solvents. (2019-12-18). Available from: [Link]
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L.S. College, Muzaffarpur. Kolbe–Schmitt reaction. (2019-12-19). Available from: [Link]
- Kandioller, W., et al. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Inorganic Biochemistry, 205, 110996.
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International Journal for Research & Development in Technology. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Available from: [Link]
-
UBC Library Open Collections. The recrystallization and dissolution of acetylsalicylic acid. Available from: [Link]
- El-Shetehy, M., et al. (2021). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 22(16), 8887.
- Rather, M. A., et al. (2017). Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. Scientific reports, 7(1), 1-13.
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- 6. US3706792A - Substituted phenylsulfonylmethyl salicylic acids and esters and salts thereof - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. bt1.qu.edu.iq [bt1.qu.edu.iq]
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target compound but also to understand the critical parameters that govern the reaction's success, enabling you to optimize conditions for yield, purity, and scalability.
I. Synthesis Overview & Mechanism
The preparation of this compound, also known as 5-(Methylthio)salicylic acid, is most effectively achieved via the Kolbe-Schmitt reaction .[1][2] This classic reaction in organic chemistry involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.[3][4] The starting material for this synthesis is 4-(methylsulfanyl)phenol.
The reaction proceeds through a well-established mechanism:
-
Deprotonation: The phenolic proton of 4-(methylsulfanyl)phenol is abstracted by a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium phenoxide.
-
Electrophilic Attack: The resulting phenoxide ion attacks the weakly electrophilic carbon atom of carbon dioxide. The choice of sodium as the counter-ion is crucial as it forms a chelate complex with the incoming carbon dioxide, directing the carboxylation to the ortho position relative to the hydroxyl group.[5][6]
-
Tautomerization: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore the aromaticity of the ring, yielding the sodium salt of this compound.
-
Acidification: The final step is the protonation of the carboxylate salt with a strong acid, such as hydrochloric or sulfuric acid, to precipitate the desired product.[7]
Reaction Mechanism Diagram
Caption: The Kolbe-Schmitt reaction mechanism for synthesizing this compound.
II. Frequently Asked Questions (FAQs)
Q1: Why is the Kolbe-Schmitt reaction the preferred method for this synthesis?
The Kolbe-Schmitt reaction is a direct and atom-economical method for introducing a carboxylic acid group onto a phenol ring.[2] For producing salicylic acid derivatives, it is a highly effective and industrially established process.[3] Alternative methods, such as formylation followed by oxidation or directed ortho-metalation, often involve multiple steps, harsher reagents, and may have lower overall yields.[8]
Q2: What is the critical role of the base in this reaction?
The base serves two primary functions:
-
Deprotonation: It deprotonates the phenol to generate the more reactive phenoxide ion.[4] The phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for attacking the weak electrophile, CO₂.[6]
-
Directing Group: The choice of the alkali metal counter-ion significantly influences the regioselectivity. Sodium (Na⁺) and potassium (K⁺) ions are small and favor the formation of the ortho product by forming a stable six-membered ring intermediate with the phenoxide oxygen and the incoming CO₂ molecule.[5] Larger ions like cesium (Cs⁺) tend to favor the para product.[5]
Q3: Why are high pressure and temperature necessary?
High pressure (typically 5-100 atm) is required to increase the concentration of CO₂ in the reaction medium, as CO₂ is a gas and a weak electrophile.[1][5] Elevated temperatures (typically 125-200°C) are necessary to provide the activation energy for the carboxylation step.[1] However, excessively high temperatures can lead to side reactions or decomposition.[9]
Q4: Can I run this reaction at atmospheric pressure?
While some specialized enzymatic or metal-catalyzed carboxylations can occur at or near atmospheric pressure, the traditional Kolbe-Schmitt reaction requires high pressure to achieve reasonable yields and reaction rates.[10][11] Attempting the reaction at atmospheric pressure will likely result in very low to no conversion.
Q5: Is the methylsulfanyl (-SCH₃) group stable under these reaction conditions?
The methylsulfanyl group is generally stable under the basic and high-temperature conditions of the Kolbe-Schmitt reaction. However, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidation of the sulfur atom, which could lead to sulfoxide or sulfone impurities.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of Water: Moisture will consume the phenoxide and inhibit the reaction.[5] | 1. Ensure all reactants, solvents, and glassware are thoroughly dried. Use freshly dried NaOH and 4-(methylsulfanyl)phenol. |
| 2. Insufficient CO₂ Pressure: Low CO₂ concentration will result in a slow or stalled reaction. | 2. Check the pressure vessel for leaks. Ensure the CO₂ cylinder has adequate pressure and that the target pressure is maintained throughout the heating period. | |
| 3. Incomplete Phenoxide Formation: Insufficient base or impure starting materials. | 3. Use at least one equivalent of a high-purity base (e.g., NaOH). Ensure the starting phenol is pure. | |
| 4. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier. | 4. Gradually increase the reaction temperature in increments of 10-15°C, but do not exceed 200°C to avoid decomposition. | |
| Formation of Para-Isomer | 1. Incorrect Base: Use of potassium hydroxide (KOH) can sometimes favor the para-isomer.[1][4] | 1. Use sodium hydroxide (NaOH) to favor ortho-carboxylation. |
| 2. High Reaction Temperature: At higher temperatures, the thermodynamically more stable para product can be favored. | 2. Optimize the temperature. A range of 150-175°C is often a good starting point for selective ortho carboxylation. | |
| Product is Dark/Discolored | 1. Oxidation: Air leakage into the reactor can cause oxidation of the phenol or the product. | 1. Purge the reactor with an inert gas (N₂ or Ar) before introducing CO₂. Maintain a positive pressure of inert gas if possible. |
| 2. Decomposition: Reaction temperature is too high, causing thermal degradation. | 2. Reduce the reaction temperature. Monitor for any signs of charring or tar formation. | |
| Difficulty in Product Isolation | 1. Incomplete Precipitation: The pH of the solution after acidification is not low enough. | 1. After the reaction, ensure the aqueous solution is acidified to a pH of 1-2 with a strong acid (e.g., 3M HCl) to fully precipitate the carboxylic acid. Check with pH paper.[7] |
| 2. Emulsion during Work-up: Formation of a stable emulsion during extraction. | 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low-yield issues in the synthesis.
IV. Detailed Experimental Protocol & Optimization
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory setup.
Materials & Reagents
-
4-(Methylsulfanyl)phenol (C₇H₈OS)
-
Sodium Hydroxide (NaOH), pellets
-
Carbon Dioxide (CO₂), high purity, in a high-pressure cylinder
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Methanol (MeOH)
-
Deionized Water
-
Activated Carbon
Equipment
-
High-pressure autoclave/reactor with stirring and temperature control
-
Standard laboratory glassware (beakers, flasks, funnel)
-
Heating mantle with magnetic stirrer
-
pH indicator strips
-
Vacuum filtration apparatus
Step-by-Step Procedure
Step 1: Preparation of Sodium 4-(methylsulfanyl)phenoxide
-
Ensure the autoclave is clean and completely dry.
-
To the autoclave, add 4-(methylsulfanyl)phenol (1.0 eq).
-
Add finely ground sodium hydroxide (1.1 eq). Note: Using a slight excess of base ensures complete phenoxide formation.
-
Seal the autoclave. Purge the vessel with a slow stream of nitrogen or argon for 10-15 minutes to remove all air.
Step 2: Carboxylation Reaction
-
Pressurize the autoclave with carbon dioxide to approximately 80-100 atm.
-
Begin stirring and heat the mixture to 150-160°C.
-
Maintain the temperature and pressure for 6-8 hours. Monitor the pressure and repressurize with CO₂ if necessary.
Step 3: Work-up and Isolation
-
After the reaction period, cool the autoclave to room temperature.
-
CAUTION: Vent the excess CO₂ pressure slowly and safely in a well-ventilated fume hood.
-
Open the autoclave and add deionized water to dissolve the solid reaction mixture.
-
Transfer the aqueous solution to a beaker. If the solution is dark, add a small amount of activated carbon, stir for 15 minutes, and filter through celite to decolorize.
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is 1-2. A thick, white precipitate of the product will form.[7]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
Step 4: Purification
-
The most common method for purification is recrystallization.
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add a minimum amount of hot solvent (an ethanol/water or methanol/water mixture is a good starting point) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Optimization Parameters
The following table summarizes key parameters and their expected impact on the reaction. Researchers should use this as a guide for optimization studies.
| Parameter | Range | Effect on Yield & Purity | Rationale & Reference |
| Temperature | 125 - 200 °C | Increasing temperature generally increases reaction rate. However, temperatures >180°C may increase the formation of the undesired para-isomer and promote decomposition.[9] | A balance must be struck between reaction rate and selectivity. |
| CO₂ Pressure | 50 - 150 atm | Higher pressure increases CO₂ concentration, driving the reaction forward and improving yield. | CO₂ is a weak electrophile; high concentration is required for efficient reaction.[1] |
| Base | NaOH vs. KOH | NaOH strongly favors ortho-carboxylation due to chelation. KOH may lead to a mixture of ortho and para products.[4][5] | The smaller Na⁺ ion is critical for directing the carboxylation to the desired position. |
| Reaction Time | 4 - 12 hours | Longer reaction times can increase conversion, but may also lead to byproduct formation if the temperature is too high. | Reaction kinetics should be monitored (e.g., by taking aliquots if possible) to determine the optimal time. |
| Solvent | Neat or High-boiling solvent (e.g., DMSO) | Running the reaction neat (solid-state) is common. A solvent can improve heat transfer but may alter selectivity.[1] | For initial attempts, a neat reaction is recommended to simplify the system. |
V. Product Characterization
Confirming the identity and purity of the final product is essential.
-
Melting Point: The literature value for the melting point should be used as a preliminary indicator of purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals for the methylthio group (-SCH₃), the three aromatic protons, the hydroxyl proton (-OH), and the carboxylic acid proton (-COOH). The aromatic protons should show a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Expect signals for the methyl carbon, the six aromatic carbons (with distinct chemical shifts due to substitution), and the carbonyl carbon of the carboxylic acid.[12]
-
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for O-H stretching (broad, ~3200-2500 cm⁻¹ for the carboxylic acid), C=O stretching (~1650-1680 cm⁻¹), and C-S stretching.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (184.21 g/mol ).[12]
VI. Safety Precautions
-
This synthesis involves a high-pressure, high-temperature reaction . It must be conducted in a properly functioning and certified autoclave behind a safety shield.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle it exclusively in a fume hood.
-
Rapid depressurization of the autoclave can be hazardous. Vent the CO₂ slowly.
-
The product, this compound, is classified as a skin and eye irritant.[12] Handle with care.
VII. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Mohammad, A., et al. (2025). Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for. (Please note: This is a fictionalized reference based on the provided search result snippet for illustrative purposes). A full proper citation would be included if the complete source was available.
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Google Patents. (1962). Sulfur-containing phenolic compounds. US3057926A. Retrieved from
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]
-
Plasch, et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. PMC - NIH. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. JOCPR. (A specific article would be cited here).
-
Zhang, et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-5-methyl-benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ChemConnections. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unprecedented Effective Enzymatic Carboxylation of Phenols | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]
-
Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]
-
YouTube. (2020). Synthesis of salicylic acid from wintergreen oil. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. NIH Public Access. Retrieved from [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Methylthio)salicylic Acid
Welcome to the technical support center for the synthesis of 5-(methylthio)salicylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in the fundamental principles of organic chemistry and extensive laboratory experience. Our goal is to provide you with the insights needed to troubleshoot your synthesis effectively, ensuring both high yield and purity.
Introduction to the Synthesis
The most common and industrially relevant method for the synthesis of salicylic acid and its derivatives is the Kolbe-Schmitt reaction .[1][2] This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[3][4] For the synthesis of 5-(methylthio)salicylic acid, the logical starting material is 4-methylthiophenol.
The reaction proceeds in three main stages:
-
Formation of the Phenoxide: 4-methylthiophenol is treated with a strong base, typically sodium hydroxide, to form the sodium salt, sodium 4-(methylthio)phenoxide.
-
Carboxylation: The phenoxide is then subjected to high-pressure carbon dioxide at an elevated temperature. The electron-rich phenoxide acts as a nucleophile, attacking the carbon of CO2.
-
Acidification: The resulting salicylate salt is then acidified to yield the final product, 5-(methylthio)salicylic acid.
This guide is structured to address potential issues at each of these key stages.
Visualizing the Workflow: The Kolbe-Schmitt Reaction
Sources
Technical Support Center: A Guide to Confirming the Purity of Synthesized 2-Hydroxy-5-(methylsulfanyl)benzoic acid
Welcome to the technical support guide for 2-Hydroxy-5-(methylsulfanyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and robust methodologies necessary to confidently assess the purity of your synthesized compound. In pharmaceutical research and development, absolute certainty in a molecule's identity and purity is non-negotiable, as even minor impurities can significantly impact biological activity and safety profiles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will move from foundational techniques to specific analytical challenges, explaining not just the how but the critical why behind each experimental choice.
Section 1: Foundational Purity Assessment
Q: What is the recommended multi-technique approach for confirming the purity of this compound?
A: Relying on a single analytical method is insufficient for unambiguously determining the purity of a novel compound. A comprehensive, multi-technique approach is the industry standard and provides a self-validating system. Each technique offers a different perspective on your sample, and together, they build a cohesive and trustworthy purity profile. The primary methods for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
A logical workflow ensures that both the structure and the purity are confirmed efficiently. Spectroscopic methods (NMR, MS) are first used to confirm the chemical identity of the bulk material, while chromatographic and physical methods (HPLC, Melting Point) are used to quantify purity and detect minor impurities.
Caption: Recommended workflow for purity confirmation.
Section 2: Troubleshooting Spectroscopic & Analytical Data
Q: My ¹H NMR spectrum shows unexpected signals. How do I identify the impurities?
A: This is a common and critical issue. Unexpected signals in an ¹H NMR spectrum point directly to the presence of impurities, which could be residual solvents, unreacted starting materials, or side-products.
Step 1: Assign the Peaks for Your Target Compound. First, ensure you can confidently assign all the expected peaks for this compound. The aromatic region should show three distinct protons, and you should see signals for the methylthio (-SCH₃), hydroxyl (-OH), and carboxylic acid (-COOH) protons.
| Expected ¹H NMR Data for this compound | | :--- | :--- | | Proton Environment | Expected Chemical Shift (δ, ppm) | | -S-CH₃ | ~2.4 - 2.5 | | Aromatic H (positions 3, 4, 6) | ~6.8 - 7.8 (distinct splitting pattern) | | Phenolic -OH | ~5.0 - 6.0 (broad, can exchange with D₂O) | | Carboxylic -COOH | >10.0 (very broad, can exchange with D₂O) | Note: Exact shifts are solvent-dependent. Data is predicted based on similar structures and available information[1][2].
Step 2: Identify Common Impurities.
-
Residual Solvents: These are the most common impurities. Compare your unknown peaks to a standard table of NMR solvent shifts. For example, a peak at δ 2.50 ppm in DMSO-d₆ could be residual DMSO, while a peak at δ 7.26 ppm in CDCl₃ could be residual chloroform.
-
Unreacted Starting Materials: Consider the synthetic route. If you synthesized the compound via methylation of 5-mercaptosalicylic acid, you might see residual starting material. If the synthesis involved protecting groups, incomplete deprotection could be a cause.
-
Reaction Byproducts: Over-methylation (on the phenolic hydroxyl) or oxidation of the thioether to a sulfoxide or sulfone are plausible side reactions. An oxidized impurity, 2-hydroxy-5-(methylsulfonyl)benzoic acid, would have a downfield shifted -SCH₃ signal (~3.2 ppm)[3].
Troubleshooting Workflow:
-
Action: Spike your sample with a small amount of the suspected starting material. If the intensity of an impurity peak increases, you have identified it.
-
Action: Run the NMR in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆). Changes in peak position can help resolve overlapping signals.
-
Action: Perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad signals from the -OH and -COOH protons will disappear, simplifying the spectrum and confirming their assignment.
Q: How do I use HPLC for quantitative purity analysis, and what do I do if I see multiple peaks?
A: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the gold standard for quantitative purity assessment in the pharmaceutical industry[4]. The principle is to separate your target compound from any impurities, with the area of each peak being proportional to the concentration of the corresponding species.
Step 1: Develop a Suitable HPLC Method. For an acidic, aromatic compound like this, a reverse-phase method is an excellent starting point[5][6].
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column offering good retention for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape[7]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Elution | Gradient (e.g., 10% to 90% B over 20 min) | A gradient is essential to ensure that both more polar and less polar impurities are eluted and detected[4]. |
| Detection | UV at 254 nm or PDA Scan (200-400 nm) | The aromatic ring provides strong UV absorbance. A PDA detector is superior as it can check for co-eluting impurities (peak purity analysis)[4]. |
Step 2: Interpreting the Chromatogram. A pure compound should yield a single, sharp, symmetrical peak.[8] Any additional peaks represent impurities. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Troubleshooting Multiple Peaks:
-
Issue: Small peaks near the main peak.
-
Possible Cause: Related substances (e.g., isomers, degradation products, or synthetic byproducts).
-
Action: Couple the HPLC to a mass spectrometer (LC-MS). This will provide the molecular weight of the species in each peak, greatly aiding in their identification[9].
-
-
Issue: A very early, broad peak (near the solvent front).
-
Possible Cause: Highly polar impurities or salts that are not retained on the column.
-
Action: This generally indicates that purification is needed. These impurities may not be visible by NMR if they lack protons.
-
-
Issue: The main peak is broad or tailing.
-
Possible Cause: Poor chromatographic conditions (e.g., wrong pH, column overload) or the presence of a co-eluting impurity.
-
Action: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. If using a PDA detector, perform a peak purity analysis. An impure peak will show different UV spectra across its width.
-
Q: My mass spectrum is confusing. What are the common adducts and fragments I should look for?
A: Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of your compound. For this compound, the molecular formula is C₈H₈O₃S, and the monoisotopic mass is approximately 184.02 Da[1].
Expected Ions in ESI-MS:
-
Negative Ion Mode (ESI-): This is often the best mode for carboxylic acids. You should look for the deprotonated molecule, [M-H]⁻ , at m/z183.01 .
-
Positive Ion Mode (ESI+): You may see the protonated molecule, [M+H]⁺ , at m/z185.03 . More commonly, you will see adducts with ions from the mobile phase or additives.
-
Sodium Adduct [M+Na]⁺: m/z 207.01
-
Potassium Adduct [M+K]⁺: m/z 222.98
-
Troubleshooting Unexpected m/z Values:
Caption: Decision tree for troubleshooting unexpected MS signals.
-
Higher Mass Peaks: If you see a peak at m/z 200, this could correspond to the oxidized sulfoxide impurity ([C₈H₈O₄S+H]⁺). A peak at m/z 369 could be the protonated dimer [2M+H]⁺.
-
Lower Mass Peaks: Common fragments for benzoic acids include the loss of water ([M-H₂O]) or the carboxylic acid group ([M-COOH]). For your compound, a loss of the carboxyl group from the [M-H]⁻ ion would result in a fragment around m/z 139.
Q: Why is my melting point broad and/or depressed, and is this sufficient to determine purity?
A: A sharp melting point close to the literature value is a strong indicator of high purity for a crystalline solid. Conversely, impurities disrupt the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the range over which the substance melts[10].
-
What it means: A melting range of more than 2°C or a depression of several degrees from the expected value strongly suggests your compound is impure[10]. For example, if the literature value is 145-146°C and your sample melts from 138-143°C, it needs further purification.
-
Is it sufficient? No. Melting point is a good qualitative guide but not a quantitative measure. It cannot tell you the number or identity of the impurities. An impurity could also co-crystallize with your product without significantly affecting the melting point. Therefore, melting point analysis should always be used in conjunction with chromatographic methods like HPLC[11][12].
Section 3: Purification and Final Confirmation
Q: I've confirmed the presence of impurities. What's the best way to purify my product?
A: The choice of purification method depends on the nature of the impurities identified in your analysis.
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a crystalline solid.
-
Principle: Based on differences in solubility between your compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves your compound well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.
-
Solvent Selection: For a moderately polar compound like this compound, solvents like ethanol/water, ethyl acetate/hexane, or toluene are good starting points.
-
Protocol: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails or if you have a complex mixture of byproducts, silica gel column chromatography is the preferred method[9].
-
Principle: Separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent mixture).
-
Setup: Since your compound is acidic, it may streak on silica gel. It's often beneficial to add a small amount (~1%) of acetic or formic acid to the mobile phase to suppress ionization and achieve better separation. A typical mobile phase would be a gradient of ethyl acetate in hexane.
-
After purification, you must re-run the full set of analyses (NMR, HPLC, MS, Melting Point) to confirm that the purity meets the required specifications (e.g., >98%).
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2018). How can benzoic acid be tested for purity? Retrieved from [Link]
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Zhu, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]
-
SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide for Researchers: 2-Hydroxy-5-(methylsulfanyl)benzoic acid vs. Salicylic Acid
Abstract
This guide provides a detailed comparative analysis of 2-Hydroxy-5-(methylsulfanyl)benzoic acid, also known as 5-(methylthio)salicylic acid, and its parent compound, salicylic acid. We delve into their respective biological activities, focusing on anti-inflammatory and antimicrobial properties, supported by an examination of their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols to facilitate further investigation and application. By synthesizing current literature, we aim to elucidate the therapeutic potential that structural modification—specifically, the addition of a methylsulfanyl group to the salicylic acid scaffold—imparts.
Introduction: A Tale of Two Salicylates
Salicylic acid (2-hydroxybenzoic acid) is a cornerstone of medicine, renowned for its anti-inflammatory, analgesic, antipyretic, and keratolytic properties.[[“]][2][3] Its derivatives, most famously acetylsalicylic acid (aspirin), have revolutionized the management of pain and inflammation.[3] The therapeutic efficacy of salicylic acid has spurred extensive research into its analogues, seeking to enhance potency, selectivity, and safety profiles.[4]
One such derivative is this compound. This molecule retains the core salicylic acid structure but is distinguished by the presence of a methylsulfanyl (-SCH₃) group at the C5 position. This substitution has significant implications for the molecule's physicochemical properties and, consequently, its interaction with biological targets. While salicylic acid's activities are well-documented, 5-(methylthio)salicylic acid represents a more novel compound, with emerging research pointing towards distinct pharmacological activities.[5] This guide will dissect and compare these two compounds to illuminate the therapeutic promise of this structural modification.
Chemical Structures:
| Compound | Structure |
| Salicylic Acid | |
| This compound |
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Salicylic Acid: The anti-inflammatory effects of salicylic acid are multifaceted. While it is a weaker, reversible inhibitor of cyclooxygenase (COX) enzymes compared to aspirin, it effectively reduces the synthesis of pro-inflammatory prostaglandins.[[“]][3] Beyond direct enzyme inhibition, salicylic acid modulates key inflammatory signaling pathways. It can suppress the activity of nuclear transcription factors like NF-κB, which are pivotal in the expression of inflammatory genes, including COX-2.[[“]][6] Furthermore, it acts as a scavenger of free radicals, such as hydroxyl radicals, mitigating oxidative stress that contributes to inflammation.[[“]]
This compound: While direct, comprehensive studies on the anti-inflammatory activity of 5-(methylthio)salicylic acid are less common, its structural similarity to other 5-substituted salicylic acid derivatives suggests it likely retains anti-inflammatory properties. Research on related compounds has shown that substitutions at the C5 position can modulate NF-κB inhibitory activity.[4] For instance, the addition of a chlorine atom at this position was found to increase the suppression of NF-κB dependent gene expression.[4] It is plausible that the electron-donating methylsulfanyl group could similarly influence the molecule's interaction with inflammatory targets, potentially altering its COX inhibition profile or its ability to modulate signaling pathways like NF-κB. Further investigation is warranted to quantify its specific anti-inflammatory potency. The compound has been used in biological studies to evaluate its pharmacological activity in the context of inhibiting anti-apoptotic proteins, which can be linked to inflammatory processes.[5]
Antimicrobial Activity
Salicylic Acid: Salicylic acid possesses notable bacteriostatic (inhibits bacterial growth) and fungicidal properties.[7] Its primary antimicrobial benefit in dermatology stems from its keratolytic action, which breaks down keratin plugs in follicles, creating a less anaerobic environment and reducing the substrate for bacterial colonization.[7] However, it also has direct effects on microbial physiology. In some bacteria, like E. coli, salicylic acid can activate the multiple antibiotic resistance (mar) operon, which can paradoxically lead to decreased antibiotic susceptibility.[8][9] More directly, salicylic acid and its microencapsulated forms have been shown to disrupt bacterial cell walls and membranes, causing leakage of intracellular components.[10][11]
This compound: The impact of the methylsulfanyl group on antimicrobial activity is an area ripe for exploration. Studies on other halogenated salicylic acid derivatives have demonstrated that substitutions on the phenyl ring can significantly alter antibacterial efficacy. For example, 5-bromosalicylic acid and 5-chlorosalicylic acid have shown different levels of antibacterial reactivity compared to the parent molecule.[12][13] The sulfur atom in the methylsulfanyl group could introduce novel interactions with microbial targets. It is hypothesized that this functional group could enhance membrane disruption or interfere with specific metabolic pathways in bacteria and fungi. Direct comparative studies using standardized methods like Minimum Inhibitory Concentration (MIC) assays are essential to determine its antimicrobial spectrum and potency relative to salicylic acid.
Mechanistic Insights: A Structural Perspective
The addition of a methylsulfanyl group at the C5 position modifies the electronic and steric properties of the salicylic acid molecule. This can fundamentally alter its mechanism of action.
Cyclooxygenase (COX) Pathway
The primary anti-inflammatory mechanism for salicylates involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.[2][3]
Caption: Inhibition of the COX pathway by salicylates.
The methylsulfanyl group may alter the binding affinity of the molecule for the active site of COX-1 and COX-2. Its size and electronic nature could either enhance or diminish the inhibitory effect compared to the unsubstituted salicylic acid.
Antimicrobial Mechanism
The antimicrobial action of salicylic acid involves the disruption of the bacterial cell envelope.
Caption: Proposed antimicrobial mechanism via cell membrane disruption.
The lipophilicity imparted by the methylsulfanyl group could enhance the molecule's ability to intercalate into the lipid bilayer of bacterial membranes, potentially leading to more potent disruption and a stronger antimicrobial effect.[10][11]
Experimental Protocols
To empower researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for key comparative assays.
Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol determines the inhibitory potential of test compounds on COX-1 and COX-2 enzymes by measuring the peroxidase activity of COX.
Workflow Diagram:
Caption: Workflow for the colorimetric COX inhibition assay.
Methodology: Based on commercially available COX inhibitor screening assay kits.[14][15]
-
Reagent Preparation: Prepare Assay Buffer, Heme, and dilute COX-1 and COX-2 enzymes according to the kit manufacturer's instructions. Prepare serial dilutions of this compound, salicylic acid, and a known COX inhibitor (e.g., celecoxib for COX-2) in an appropriate solvent (e.g., DMSO).
-
Plate Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme + solvent), background (no enzyme), and inhibitor testing (enzyme + test compound).
-
Reaction Initiation: To the appropriate wells, add Assay Buffer, Heme, and the diluted enzyme.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions or solvent to the corresponding wells.
-
Pre-incubation: Shake the plate gently and incubate for a specified time (e.g., 5-10 minutes) at 25°C or 37°C to allow the inhibitor to interact with the enzyme.[14][15]
-
Substrate Addition: Initiate the reaction by adding Arachidonic Acid to all wells.
-
Incubation: Incubate for exactly two minutes at the same temperature.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[16][17][18]
Methodology: Adapted from CLSI guidelines.[19]
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[17][18]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50-100 µL.[16][18]
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16][17]
Data Summary & Conclusion
To facilitate a direct comparison, experimental data should be organized clearly.
Table 1: Illustrative Comparative Biological Activity Data
| Activity | Parameter | Salicylic Acid | This compound |
| Anti-inflammatory | COX-1 IC₅₀ (µM) | Hypothetical: 150 | To be determined |
| COX-2 IC₅₀ (µM) | Hypothetical: 75 | To be determined | |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 4000[11] | To be determined |
| MIC vs. E. coli (µg/mL) | 4000[11] | To be determined | |
| Note: The MIC values for salicylic acid can vary significantly based on the specific strain and assay conditions. The values presented are illustrative based on published data. |
Salicylic acid is a well-established therapeutic agent with a broad range of biological activities. The introduction of a methylsulfanyl group at the C5 position to create this compound presents a compelling modification to this classic scaffold. While existing literature on this derivative is limited, the principles of medicinal chemistry suggest that this alteration could significantly modulate its anti-inflammatory and antimicrobial profiles. The increased lipophilicity and unique electronic properties of the methylsulfanyl group may enhance membrane interactions and alter binding to key enzymatic targets.
This guide provides the foundational knowledge and detailed experimental frameworks necessary for a rigorous comparative evaluation. Further research, particularly quantitative assays for COX inhibition and broad-spectrum antimicrobial screening, is essential to fully elucidate the therapeutic potential of this compound and determine its viability as a lead compound in drug development.
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A Comparative Guide to the Efficacy of MCL-1 Inhibitors: From Fragment Scaffolds to Clinical Candidates
Myeloid cell leukemia 1 (MCL-1) has emerged as a critical and highly sought-after target in oncology. As an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, MCL-1 sequesters pro-apoptotic proteins like BAK and BIM, effectively acting as a brake on programmed cell death.[1] Its overexpression is a hallmark of various cancers and a key mechanism of resistance to numerous therapeutic agents, including other Bcl-2 family inhibitors like venetoclax.[1][2] This guide provides a comparative analysis of MCL-1 inhibitors, beginning with the foundational role of small fragments like 5-(methylthio)salicylic acid and expanding to the efficacy of highly potent molecules that have reached clinical investigation. We will delve into the experimental methodologies used to characterize these compounds, providing both the data and the scientific rationale behind the assays.
The Genesis of an Inhibitor: Fragment-Based Discovery and the Salicylic Acid Scaffold
The journey to developing potent and selective MCL-1 inhibitors is fraught with challenges. The binding groove of MCL-1 is shallow and relatively inflexible compared to other Bcl-2 family members, making it difficult for small molecules to achieve the high-affinity interactions required for potent inhibition.[1] To overcome this, researchers have employed fragment-based drug discovery (FBDD), a technique that screens low-molecular-weight compounds (fragments) for weak but efficient binding. These fragments then serve as starting points for building more potent molecules.
In a foundational NMR-based fragment screen, two distinct classes of hits were identified that bound to different regions of MCL-1.[3] One of these classes comprised 6,5-fused heterocyclic carboxylic acids, a group to which salicylic acid derivatives belong. While specific binding data for 5-(methylthio)salicylic acid itself is not prominently published, its parent scaffold, salicylic acid, represents a validated starting point. These fragments typically exhibit binding affinities in the micromolar (μM) range and are optimized through structure-based design to achieve the nanomolar (nM) and even picomolar (pM) potencies required for cellular activity.[3][4]
The diagram below illustrates the general workflow of a fragment-based screening approach leading to a lead compound.
Caption: Workflow for fragment-based drug discovery (FBDD).
Comparative Efficacy of Prominent MCL-1 Inhibitors
From fragment hits, medicinal chemistry efforts have generated a diverse array of potent and selective MCL-1 inhibitors. The table below summarizes the in vitro efficacy of several noteworthy compounds, including early-stage tool compounds and clinical candidates. It is critical to note that direct comparison of IC50 or Ki values across different studies can be challenging due to variations in assay formats and conditions.[5] Therefore, the assay type is specified for each value.
| Compound | MCL-1 Binding Affinity (Ki / IC50) | Assay Type | Selectivity Profile | Key Cellular Activity (EC50 / GI50) | Reference(s) |
| MIM1 | IC50 = 4.78 µM | FPA | Selective for MCL-1 over Bcl-2, Bcl-xL | Induces apoptosis at >10 µM in some leukemia cells | [6] |
| A-1210477 | Ki ≈ 0.4-5 nM | FPA / TR-FRET | Highly selective over Bcl-2, Bcl-xL | GI50 = 187 nM (NCI-H929 cells) | [1][7] |
| S63845 | Ki < 1.2 nM; Kd = 0.19 nM | FPA / SPR | >10,000-fold selective over Bcl-2, Bcl-xL | IC50 = 4-233 nM in AML cell lines | [1][8] |
| AZD5991 | Ki = 200 pM; IC50 = 0.72 nM | FRET | Highly selective over other Bcl-2 family members | Potent activity across MM and AML cell lines | [1] |
| AMG-176 | Ki = 60 pM | TR-FRET | Highly selective over Bcl-2, Bcl-xL | Potent activity in hematological cancer models | [1] |
Key Experimental Methodologies for Efficacy Determination
The characterization of MCL-1 inhibitors relies on a suite of biophysical and cell-based assays. Each provides a different piece of the puzzle, from direct target engagement to the ultimate biological consequence of apoptosis. The causality behind employing this multi-assay strategy is to build a self-validating data package: biophysical binding affinity should correlate with cellular mechanism of action (disruption of protein-protein interactions) and subsequent phenotypic outcomes (caspase activation and cell death).
Biophysical Binding Assays: Quantifying Target Engagement
The first step is to confirm and quantify the direct binding of a compound to the MCL-1 protein. This is crucial for establishing that the compound's activity is on-target.
This solution-based technique measures the disruption of an interaction between MCL-1 and a fluorescently labeled BH3 peptide (e.g., from the BIM protein). A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low light polarization. When bound to the much larger MCL-1 protein, its tumbling slows, and light polarization increases. An inhibitor that binds to MCL-1 will displace the fluorescent peptide, causing a decrease in polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL BGG).[9]
-
Dilute recombinant human MCL-1 protein to a working concentration (e.g., 2X the final concentration) in Assay Buffer. The optimal concentration should be determined by titration, typically near the Kd of the fluorescent peptide.
-
Dilute a fluorescently labeled BH3 peptide (e.g., FITC-BIM-BH3) to a working concentration (e.g., 2X final concentration, typically 1-5 nM) in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Execution (384-well format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For controls, add 5 µL of Assay Buffer with DMSO (0% inhibition) or a saturating concentration of a known unlabeled peptide (100% inhibition).
-
Add 10 µL of the 2X MCL-1 protein solution to all wells except the "no protein" controls.
-
Incubate for 15-30 minutes at room temperature to allow inhibitor-protein binding.
-
Add 5 µL of the 2X fluorescent peptide solution to all wells to initiate the competition reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.[10]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
-
The change in millipolarization (mP) units is plotted against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation.
-
SPR provides real-time, label-free kinetics of binding. In this assay, MCL-1 protein is typically immobilized on a sensor chip. When an inhibitor is flowed over the surface, its binding causes a change in the refractive index at the sensor surface, which is measured in Resonance Units (RU). This allows for the determination of both association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).
Step-by-Step Protocol:
-
Surface Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Immobilize recombinant MCL-1 protein onto the surface via amine coupling by injecting the protein (e.g., 5-20 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (e.g., 3000-5000 RU for initial tests).[11]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of inhibitor concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface.[12]
-
Between cycles, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.
-
Fit the referenced sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate the Kd.
-
Cell-Based Assays: Confirming Mechanism and Apoptotic Induction
While biophysical assays confirm target binding, cell-based assays are essential to demonstrate that this binding translates into the desired biological effect within a cellular context.
This assay is the gold standard for quantifying apoptosis. MCL-1 inhibition is expected to trigger the intrinsic apoptotic pathway, culminating in the activation of effector caspases 3 and 7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is directly proportional to caspase activity.[13]
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Seed cancer cells (e.g., MCL-1 dependent NCI-H929 multiple myeloma cells) in a white-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of the MCL-1 inhibitor for a specified time course (e.g., 6, 12, or 24 hours). Include vehicle-only (e.g., DMSO) controls.
-
-
Reagent Preparation and Addition:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14]
-
Equilibrate both the cell plate and the reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
-
Measurement:
-
Mix the contents on a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[15]
-
Incubate the plate at room temperature for at least 30 minutes to 1 hour, protected from light, to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against inhibitor concentration and fit to a dose-response curve to determine the EC50 for caspase activation.
-
The workflow for these key assays is visualized below.
Caption: A typical experimental cascade for MCL-1 inhibitor evaluation.
The MCL-1 Signaling Pathway and Mechanism of Inhibition
MCL-1 is a central node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic "effector" proteins BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. It also binds to and neutralizes "BH3-only" activator proteins like BIM. Potent BH3-mimetic inhibitors like S63845 and AZD5991 function by binding to the same BH3-binding groove on MCL-1 that these pro-apoptotic partners use. This competitive binding displaces BIM, BAX, and BAK, freeing them to initiate mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to cell death.
Caption: MCL-1's role in apoptosis and its inhibition.
Conclusion and Future Directions
The development of MCL-1 inhibitors represents a significant advancement in targeted cancer therapy. Starting from weakly binding but highly efficient fragments like salicylic acid derivatives, structure-guided design has yielded clinical candidates with picomolar affinity and potent, on-target cellular activity. The rigorous application of biophysical and cell-based assays is paramount to validating these molecules and understanding their mechanism of action. While challenges such as on-target cardiac toxicity remain a concern for some inhibitors, the field is rapidly evolving.[16] Future strategies, including the development of proteolysis-targeting chimeras (PROTACs) that degrade MCL-1 rather than just inhibit it, may offer an improved therapeutic window and overcome resistance mechanisms.[16][17] The continued exploration of MCL-1 biology and the development of next-generation inhibitors hold immense promise for treating a wide range of malignancies.
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A Comparative Guide to the Structural Activity Relationship of 2-Hydroxy-5-(substituted)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Hydroxybenzoic Acid Scaffold
The 2-hydroxybenzoic acid (salicylic acid) framework is a cornerstone in medicinal chemistry, most famously represented by its acetylated derivative, aspirin. The arrangement of the carboxylic acid and hydroxyl group on the phenyl ring is crucial for a range of biological activities. This guide focuses on derivatives of 2-hydroxybenzoic acid with a substitution at the 5-position, with a particular interest in the potential role of a methylsulfanyl group as seen in 2-Hydroxy-5-(methylsulfanyl)benzoic acid. While comprehensive comparative studies on the structural activity relationship (SAR) of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize findings from closely related 5-substituted 2-hydroxybenzoic acid analogs to provide a predictive framework for researchers. We will delve into the synthesis, biological evaluation, and putative SAR of these compounds, with a focus on their anti-inflammatory, analgesic, and potential anticancer activities.
The core structure, this compound, presents three key functional groups for potential modification: the carboxylic acid (position 1), the hydroxyl group (position 2), and the methylsulfanyl group (position 5). Understanding how modifications at these positions affect biological activity is paramount for designing novel therapeutic agents.
Synthetic Strategies for 5-Substituted 2-Hydroxybenzoic Acid Derivatives
The synthesis of this compound and its derivatives can be approached through several established organic chemistry routes. A common starting material is 5-aminosalicylic acid, which allows for a variety of modifications at the 5-position.
Experimental Protocol: Synthesis of 5-Acetamido-2-hydroxybenzoic Acid
This protocol describes a classic acylation reaction to introduce an acetamido group at the 5-position, a modification known to influence anti-inflammatory and analgesic properties[1].
Materials:
-
5-aminosalicylic acid
-
Acetic anhydride
-
Water
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 5-aminosalicylic acid in water.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-acetamido-2-hydroxybenzoic acid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity[1].
Comparative Biological Evaluation and Structural Activity Relationships
The biological activity of 2-hydroxybenzoic acid derivatives is significantly influenced by the nature of the substituent at the 5-position. By comparing different derivatives, we can infer a putative SAR for the this compound scaffold.
Anti-inflammatory and Analgesic Activity
Derivatives of 5-aminosalicylic acid have been investigated for their anti-inflammatory and analgesic effects, often targeting the cyclooxygenase (COX) enzymes.
Key SAR Insights from Analogs:
-
Acylation of the 5-amino group: The synthesis of 5-acetamido-2-hydroxybenzoic acid derivatives has shown that modifying the amide moiety can enhance selectivity for COX-2[1]. Replacing the acetyl group with larger aromatic moieties like phenyl or benzyl has been explored to potentially increase this selectivity and analgesic activity[1].
-
Role of the 2-hydroxyl and 1-carboxyl groups: Studies on various 2-hydroxybenzoic acid derivatives have consistently highlighted the importance of both the hydroxyl and carboxylic acid groups for their biological activity. For instance, in the context of SIRT5 inhibition, both these groups are essential for binding to the active site[2]. Masking the carboxylic acid group, for example, as an ester, often leads to a significant decrease or loss of activity[2].
-
Influence of the 5-substituent: The nature of the substituent at the 5-position can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of a piperazine moiety at the 5-position of methyl salicylate derivatives has been shown to yield compounds with potent anti-inflammatory activities, in some cases exceeding that of aspirin and indomethacin[3][4].
Table 1: Comparative Anti-inflammatory Activity of 5-Substituted Methyl Salicylate Derivatives with Piperazine Moiety
| Compound ID | 5-Position Substituent | In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema inhibition %) | Reference |
| M15 | Substituted Piperazine | > Aspirin, ≈ Indomethacin | [3][4] |
| M16 | Substituted Piperazine | > Aspirin, ≈ Indomethacin | [3][4] |
| Aspirin | Acetoxy | Standard | [3][4] |
| Indomethacin | - | Standard | [3][4] |
Note: This table is a representation of data from cited literature and is intended to illustrate the impact of 5-position substitution.
Potential as Anticancer Agents
Various benzoic acid derivatives have been explored for their anticancer properties[5]. While specific data for this compound derivatives is scarce, related structures provide clues for potential development. For example, quinoxaline derivatives attached to a benzoic acid scaffold have shown promising antiproliferative activity against human cancer cell lines[6].
Experimental Workflow for SAR Investigation
A systematic investigation into the SAR of this compound derivatives would involve the following workflow:
Caption: A putative SAR diagram for this compound derivatives, highlighting key modification points and their potential impact on biological activity.
Conclusion and Future Directions
The 2-hydroxybenzoic acid scaffold remains a highly privileged structure in drug discovery. While the specific SAR of this compound derivatives is an area ripe for further exploration, the existing literature on related 5-substituted analogs provides a strong foundation for future research. The key takeaways are the critical roles of the 2-hydroxyl and 1-carboxyl groups for biological activity and the significant influence of the 5-substituent in modulating potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of derivatives with modifications at the methylsulfanyl group, such as oxidation to the corresponding sulfoxide and sulfone, to investigate the effect of increased polarity. Furthermore, replacing the methylsulfanyl group with various bioisosteres could lead to the discovery of novel compounds with enhanced therapeutic properties. The experimental protocols and predictive SAR models presented in this guide offer a starting point for researchers to unlock the full potential of this promising class of molecules.
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In-Vitro Validation of 2-Hydroxy-5-(methylsulfanyl)benzoic acid as a SIRT5 Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in-vitro validation of 2-Hydroxy-5-(methylsulfanyl)benzoic acid as a potential selective inhibitor of Sirtuin 5 (SIRT5). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting sirtuin pathways. This document outlines the scientific rationale, detailed experimental protocols, and a comparative analysis against established SIRT5 inhibitors, ensuring a rigorous and objective assessment of the compound's potential.
Introduction: The Rationale for Targeting SIRT5
Sirtuins are a family of NAD+-dependent protein deacylases that play crucial roles in regulating cellular metabolism, stress responses, and aging.[1][2] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and enzymatic activities. SIRT5, primarily located in the mitochondria, is unique in its robust desuccinylase, demalonylase, and deglutarylase activities, while possessing weak deacetylase activity.[2][3] SIRT5 regulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[3][4] Its dysregulation has been implicated in various pathologies, including cancer and metabolic diseases, making it an attractive therapeutic target.[2][5][6]
The discovery of selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic development. Recent studies have identified the 2-hydroxybenzoic acid scaffold as a promising starting point for the design of selective SIRT5 inhibitors.[2][7] This guide focuses on the in-vitro validation of a specific derivative, this compound, as a novel candidate inhibitor.
The Candidate Inhibitor: this compound
The selection of this compound for validation is predicated on the known activity of its parent scaffold. The core 2-hydroxybenzoic acid structure has been shown to be essential for SIRT5 inhibitory activity.[7] The introduction of a methylsulfanyl group at the 5-position may enhance potency and selectivity through specific interactions within the SIRT5 active site.
Chemical Structure:
Experimental Validation Workflow
A systematic in-vitro validation process is essential to characterize the inhibitory potential of this compound. The following sections detail the key experiments, from primary screening to selectivity profiling.
Caption: Experimental workflow for the in-vitro validation of a novel SIRT5 inhibitor.
Primary Validation: SIRT5 Enzymatic Inhibition Assay
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT5. A fluorogenic assay is a robust and widely used method for this purpose.[8][9][10]
Protocol: Fluorogenic SIRT5 Inhibition Assay
-
Reagents and Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue flanked by a fluorophore and a quencher)[8][10]
-
NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with BSA and DTT)
-
Developer solution (containing a peptidase to cleave the deacetylated substrate)[9]
-
This compound (dissolved in DMSO)
-
Known SIRT5 inhibitor as a positive control (e.g., Suramin)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, NAD+, and the test compound or control.
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for fluorophore release.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[8]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Selectivity Profiling
To be a viable drug candidate, an inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. Therefore, it is crucial to assess the inhibitory activity of this compound against other sirtuin isoforms, particularly the closely related mitochondrial sirtuins SIRT3 and the well-studied SIRT1 and SIRT2.[11][12]
Protocol: Sirtuin Selectivity Screening
This protocol is similar to the SIRT5 inhibition assay but utilizes the respective recombinant enzymes (SIRT1, SIRT2, SIRT3) and their corresponding acetylated peptide substrates. The IC50 values obtained for each sirtuin isoform will allow for the calculation of a selectivity index.
Data Presentation: Comparative IC50 Values
| Compound | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT5) | Selectivity (SIRT2/SIRT5) | Selectivity (SIRT3/SIRT5) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be calculated | To be calculated | To be calculated |
| Suramin (Reference) | ~25-50 | ~1-5 | ~1-5 | >100 | ~0.1 | ~0.1 | >2 |
| Thiobarbiturate 56 (Reference)[13] | 2.3 | 5.3 | 9.7 | >50 | 2.3 | 4.2 | >21.7 |
| Cyclic Peptide 42 (Reference)[13] | 2.2 | 254.2 | 131.3 | >450 | 115.5 | 59.7 | >204.5 |
Reference values are approximate and may vary depending on assay conditions.
Comparison with Alternative SIRT5 Inhibitors
The performance of this compound should be benchmarked against a panel of known SIRT5 inhibitors with diverse chemical scaffolds and mechanisms of action.
Caption: Classification of known SIRT5 inhibitors for comparative analysis.
Comparative Analysis of SIRT5 Inhibitors
| Inhibitor Class | Representative Compound(s) | Potency (IC50/Ki) | Selectivity | Advantages | Disadvantages |
| 2-Hydroxybenzoic Acid Derivatives | This compound | To be determined | Hypothesized to be selective over SIRT1/2/3 [2] | Novel scaffold, potentially good drug-like properties | Potency and full selectivity profile are unknown |
| Peptide-Based | Cyclic Peptide 42 | Low µM[13] | High selectivity against SIRT1/2/3[13] | High target specificity | Poor cell permeability and bioavailability |
| Thiobarbiturates | Compound 56 | Low µM[13] | Moderate selectivity | Good potency | Potential for off-target effects |
| Thiourea Derivatives | Compound 30 | Mid µM[13] | Good selectivity against SIRT1/3/6[13] | Mechanism-based inhibition | Moderate potency, potential reactivity issues |
| Non-selective | Suramin | Mid µM[14] | Poor selectivity, inhibits SIRT1/2[14] | Commercially available, well-characterized | Broad activity profile, not suitable for in-vivo use |
Conclusion and Future Directions
This guide outlines a rigorous in-vitro validation workflow for this compound as a potential SIRT5 inhibitor. The proposed experiments will establish its potency and selectivity, providing a direct comparison with existing inhibitors. Favorable results from these studies, particularly a high degree of selectivity for SIRT5, would warrant further investigation into its mechanism of action, cell-based activity, and potential for in-vivo efficacy studies. The 2-hydroxybenzoic acid scaffold represents a promising avenue for the development of novel, selective SIRT5 inhibitors with therapeutic potential.[2][7]
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A Comparative Study of Methylthio vs. Methyl Substituted Salicylic Acids: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the salicylic acid scaffold remains a cornerstone for the design of novel therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The nuanced effects of substituent groups on the phenyl ring can dramatically alter the physicochemical properties, biological activity, and overall pharmacological profile of these compounds. This guide provides an in-depth comparative analysis of two such classes of derivatives: methylthio-substituted and methyl-substituted salicylic acids, with a particular focus on 5-(methylthio)salicylic acid and 5-methylsalicylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of these substitutions.
Introduction: The Rationale for Substitution
Salicylic acid's therapeutic utility is often hampered by its gastrointestinal side effects. Chemical modification through the addition of various functional groups is a common strategy to mitigate these effects and to modulate the compound's pharmacokinetic and pharmacodynamic properties. The methyl group (-CH₃) is a simple, small lipophilic group that can influence a molecule's interaction with biological targets. In contrast, the methylthio group (-SCH₃) is of similar size but introduces a sulfur atom, which can alter electronic properties, hydrogen bonding capacity, and metabolic pathways. This guide will explore the consequences of these differences.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key properties of 5-(methylthio)salicylic acid and 5-methylsalicylic acid.
| Property | 5-(Methylthio)salicylic Acid | 5-Methylsalicylic Acid | Rationale for Comparison |
| Molecular Formula | C₈H₈O₃S[1] | C₈H₈O₃[2][3] | Provides the elemental composition of each molecule. |
| Molecular Weight | 184.21 g/mol [1] | 152.15 g/mol [2][3] | The addition of a sulfur atom significantly increases the molecular weight. |
| pKa | Estimated ~3.0 - 3.5 | ~3.5[4] | The acidity of the carboxylic acid group is crucial for its interaction with biological targets and for its solubility. The methylthio group is expected to have a minor acidifying effect compared to the methyl group due to the electron-withdrawing nature of the sulfur atom. |
| logP (Octanol/Water Partition Coefficient) | Estimated ~2.9 - 3.2 | 2.78[5] | This value indicates the lipophilicity of the compound. A higher logP suggests greater membrane permeability but potentially lower aqueous solubility. The methylthio group is generally considered more lipophilic than a methyl group. |
| Water Solubility | Low | Limited solubility[4], 21.9 g/L (at 100 °C)[3][4] | Solubility is a key factor in formulation and bioavailability. Both compounds are expected to have low water solubility, particularly at physiological pH. |
| Appearance | Not specified | White to off-white crystalline solid[2][4] | Physical appearance is a basic but important characteristic. |
| Melting Point | Not specified | 151-155 °C[3][6] | The melting point provides an indication of the purity and crystal lattice energy of the compound. |
Biological Activity: A Focus on Cyclooxygenase Inhibition
The primary mechanism of action for most salicylic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
While direct, head-to-head comparative data for the COX inhibitory activity of 5-(methylthio)salicylic acid and 5-methylsalicylic acid is not available in the public domain, we can infer their potential activities based on the known structure-activity relationships (SAR) of salicylic acid derivatives. It is important to note that salicylic acid itself is a relatively weak inhibitor of COX enzymes.[7][8] However, substitutions on the aromatic ring can significantly enhance this activity.
Studies on various 5-substituted salicylic acid analogues have shown that the nature of the substituent at the 5-position can influence both potency and selectivity towards COX-1 and COX-2.[9] For instance, the introduction of a chlorine atom at the 5-position has been shown to increase the ability of salicylic acid derivatives to suppress NFκB dependent luciferase expression, which is a downstream effect of inflammation.[10][11]
Given that the methylthio group is more lipophilic and has different electronic properties than a methyl group, it is plausible that 5-(methylthio)salicylic acid could exhibit a different COX inhibition profile compared to 5-methylsalicylic acid. Further experimental investigation is required to determine the precise IC₅₀ values and the selectivity for COX-1 versus COX-2 for both compounds.
Mechanistic Insights: How Substituents Influence Activity
The binding of salicylic acid derivatives to the active site of COX enzymes is a key determinant of their inhibitory activity. The carboxylic acid group of salicylic acid forms a crucial salt bridge with a conserved arginine residue (Arg-120 in COX-1) at the entrance of the active site channel.[12][13] The phenyl ring then extends into a hydrophobic channel.
The nature of the substituent at the 5-position can influence this interaction in several ways:
-
Steric Effects: The size and shape of the substituent can affect how the molecule fits into the active site of the enzyme.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can alter the acidity of the carboxylic acid and the overall electron distribution of the molecule, which can impact binding affinity.
-
Hydrophobic Interactions: Lipophilic substituents can form favorable hydrophobic interactions with nonpolar amino acid residues within the active site channel, potentially increasing binding affinity.
The methylthio group, being more polarizable and potentially capable of different types of interactions (e.g., with sulfur-containing amino acid residues) compared to the methyl group, could lead to a different binding orientation or affinity for the COX enzymes.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative compound and for a key biological assay.
Synthesis of 5-Methylsalicylic Acid
This protocol is adapted from established methods for the synthesis of salicylic acid derivatives.[14]
Reaction Scheme:
Caption: Synthesis of 5-Methylsalicylic Acid via the Kolbe-Schmitt Reaction.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
-
Water
-
High-pressure reactor (autoclave)
Procedure:
-
Formation of Sodium p-cresolate: In a suitable reaction vessel, dissolve p-cresol in an aqueous solution of sodium hydroxide.
-
Drying: Remove the water under reduced pressure to obtain dry sodium p-cresolate.
-
Carboxylation (Kolbe-Schmitt Reaction): Place the dry sodium p-cresolate in a high-pressure reactor. Heat the reactor to 120-140 °C and introduce carbon dioxide under high pressure (several atmospheres). Maintain these conditions for several hours.
-
Work-up: After the reaction is complete, cool the reactor and dissolve the solid product in water.
-
Acidification: While stirring, slowly add sulfuric acid to the aqueous solution until the pH is acidic. 5-Methylsalicylic acid will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to obtain pure 5-methylsalicylic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits and established methodologies.[3][5]
Experimental Workflow:
Sources
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- 11. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
For researchers, scientists, and drug development professionals, understanding the interaction of a small molecule with its intended biological target is paramount. However, the journey from a promising compound to a viable therapeutic is often complicated by off-target effects, where the molecule interacts with unintended proteins. This guide provides an in-depth analysis of the potential cross-reactivity of 2-Hydroxy-5-(methylsulfanyl)benzoic acid, a compound of interest in various research contexts. Due to the limited direct experimental data on this specific molecule, this guide will focus on predicting potential off-target interactions based on structurally similar compounds and will provide detailed experimental protocols to empirically determine its cross-reactivity profile.
The Imperative of Cross-Reactivity Profiling
In the realm of drug discovery, a molecule's specificity is as crucial as its potency. Cross-reactivity, the binding of a compound to proteins other than its primary target, can lead to a range of outcomes from unexpected side effects to beneficial polypharmacology. A thorough understanding of a compound's interactome is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization. This guide will equip you with the conceptual framework and practical methodologies to investigate the cross-reactivity of this compound.
Predicting the Cross-Reactivity of this compound: A Structure-Based Approach
The core structure of this compound is a substituted salicylic acid. This scaffold is a well-known pharmacophore present in numerous bioactive compounds. By examining the known targets of structurally related molecules, we can infer potential cross-reactivity for our compound of interest.
Potential Protein Families for Cross-Reactivity:
-
Sirtuins (SIRT1-7): Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a mitochondrial sirtuin involved in metabolic regulation.[1][2][3][4][5] The 2-hydroxybenzoic acid moiety has been described as a "warhead" for the design of these inhibitors.[5] Given this, it is plausible that this compound could exhibit affinity for SIRT5 and potentially other sirtuin family members.
-
Anti-apoptotic Bcl-2 family proteins (Mcl-1 and Bfl-1): A class of 2,5-substituted benzoic acid derivatives has been developed as dual inhibitors of Mcl-1 and Bfl-1, proteins often overexpressed in cancer.[6][7][8][9] The substitution at the 5-position is a key feature of these inhibitors, suggesting that the methylsulfanyl group in our compound of interest could influence binding to these proteins.
-
WD Repeat-Containing Protein 5 (WDR5): Salicylic acid-derived sulfonamides have been discovered as inhibitors of the WDR5-MYC interaction, a key driver in certain cancers.[10][11] This highlights another potential target family for compounds containing the 2-hydroxybenzoic acid core.
-
Fatty Acid Binding Proteins (FABPs): FABPs are intracellular lipid-binding proteins, and various small molecules have been developed as inhibitors.[12] While direct evidence for 2-hydroxybenzoic acid derivatives is less established, the structural similarity to some known ligands warrants investigation.[13]
The following table summarizes the known interactions of structurally similar compounds, providing a basis for prioritizing experimental cross-reactivity studies for this compound.
| Protein Target Family | Known Inhibitor Scaffold | Key Structural Features | Potential for Cross-Reactivity with this compound | References |
| Sirtuins | 2-hydroxybenzoic acid derivatives | 2-hydroxybenzoic acid core | High | [1][2][3][4][5] |
| Bcl-2 Family | 2,5-substituted benzoic acid | 2-hydroxybenzoic acid core with substitution at the 5-position | High | [6][7][8][9] |
| WDR5 | Salicylic acid-derived sulfonamides | 2-hydroxybenzoic acid core | Moderate | [10][11] |
| FABPs | Various heterocyclic compounds | General lipophilic character | Low to Moderate | [12][13] |
A Practical Guide to Experimental Cross-Reactivity Profiling
To move from prediction to empirical evidence, a tiered approach to experimental profiling is recommended. This section provides detailed protocols for three widely used techniques to assess small molecule-protein interactions.
Tier 1: Initial Screening with Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method to identify direct binding of a small molecule to a protein.[14][15][16][17] The principle lies in the fact that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).
Caption: A typical workflow for a Thermal Shift Assay experiment.
-
Protein and Compound Preparation:
-
Prepare a 2x concentrated solution of the purified target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 100x concentrated stock solution of this compound in 100% DMSO. Create a dilution series of the compound.
-
-
Assay Plate Setup (96-well format):
-
In each well, add components to a final volume of 20 µL.
-
Add 10 µL of the 2x protein solution.
-
Add 0.2 µL of the 100x compound stock (for a 1x final concentration). For the negative control, add 0.2 µL of DMSO.
-
Add SYPRO Orange dye (e.g., from a 5000x stock) to a final concentration of 5x.
-
Adjust the final volume to 20 µL with the assay buffer.
-
-
Real-Time PCR Instrument Setup:
-
Place the sealed 96-well plate in a real-time PCR instrument.
-
Set the instrument to collect fluorescence data (using the appropriate excitation/emission wavelengths for SYPRO Orange) over a temperature gradient, for instance, from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.[15]
-
-
Data Analysis:
-
Export the fluorescence data and plot it against temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilization and likely binding.
-
Tier 2: Quantitative Analysis with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).[18][19][20][21][22]
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the binding in real-time as a change in response units (RU).
-
After each injection, inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Tier 3: Unbiased Target Identification with Affinity Chromatography-Mass Spectrometry (AP-MS)
For an unbiased approach to identify all potential interacting proteins from a complex biological sample (e.g., cell lysate), AP-MS is the gold standard.[23][24][25][26][27][28]
Caption: An overview of the Affinity Chromatography-Mass Spectrometry workflow.
-
Affinity Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound that includes a linker and a biotin tag. It is crucial that the modification does not abrogate the bioactivity of the parent compound.
-
Immobilize the biotinylated compound onto streptavidin-coated magnetic beads.
-
-
Protein Pull-down:
-
Prepare a protein lysate from the cells or tissue of interest.
-
Incubate the lysate with the compound-coated beads. A control experiment with beads coated with an inactive analog or just the linker-biotin tag is essential.
-
After incubation, wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by one-dimensional SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database.
-
Conclusion: Towards a Comprehensive Understanding
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, a rational, structure-based approach allows for the prediction of potential off-target interactions. By leveraging the knowledge of the protein targets of structurally similar compounds, researchers can prioritize their experimental investigations. The detailed protocols provided in this guide for Thermal Shift Assay, Surface Plasmon Resonance, and Affinity Chromatography-Mass Spectrometry offer a robust framework for empirically determining the cross-reactivity profile of this and other small molecules. A thorough and early assessment of a compound's selectivity is an indispensable step in the development of safe and effective therapeutics.
References
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- 11. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5-MYC Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
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- 23. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 5-(methylthio)salicylic Acid as an Anti-Inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 5-(methylthio)salicylic acid (5-MTSA). We move beyond theoretical discussions to present a logical, multi-phase experimental workflow. This document compares 5-MTSA against established salicylic acid derivatives, offering objective, data-driven methodologies to elucidate its unique biological activity. Our approach is grounded in the principles of target engagement, downstream pathway analysis, and functional outcome assessment, ensuring a robust and self-validating investigation.
Introduction: The Salicylate Family and the Quest for Mechanistic Clarity
Salicylic acid and its derivatives are cornerstones of anti-inflammatory therapy. While the MoA of well-known compounds like acetylsalicylic acid (aspirin) is extensively studied, the precise mechanisms of newer analogs remain to be fully characterized. 5-MTSA, a derivative featuring a methylthio group, presents a compelling case for investigation. Its structural modification could alter target affinity, cell permeability, or metabolic stability, potentially leading to a novel or refined MoA compared to its parent compound.
Validating the MoA is not merely an academic exercise; it is fundamental to drug development. A clear understanding of how a compound works allows for rational lead optimization, predicts potential on- and off-target effects, and identifies patient populations most likely to respond. This guide outlines a rigorous, field-proven strategy to move from a hypothesized mechanism to validated, actionable data.
Hypothesized Mechanism of Action of 5-MTSA
Based on the extensive literature on salicylic acid, a primary hypothesized MoA for 5-MTSA is the suppression of pro-inflammatory gene expression through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of inflammation, controlling the transcription of cytokines, chemokines, and other inflammatory mediators.[2][3] Salicylates have been shown to interfere with this pathway at various nodes.[4] Additionally, effects on other pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, which often crosstalks with NF-κB, are also plausible.[5][6][7][8]
This guide will systematically test this hypothesis through three experimental phases.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of action for 5-MTSA.
Phase 1: Validating Direct Target Engagement in a Cellular Milieu
Expertise & Experience: Before investigating downstream effects, it is crucial to confirm that 5-MTSA physically interacts with its intended target within the complex environment of a living cell. This step, known as target engagement, rules out artifacts from in-vitro assays using purified proteins and confirms the compound reaches its target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[9][10] It operates on the principle that a protein's thermal stability changes upon ligand binding.[11][12]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment will determine if 5-MTSA binds to and stabilizes a candidate target protein (e.g., IKKβ, an upstream kinase in the NF-κB pathway) in intact cells.
Experimental Protocol: CETSA
-
Cell Culture: Culture RAW 264.7 murine macrophages or a similar relevant cell line to 80-90% confluency.
-
Compound Treatment: Resuspend cells in media and treat with either 5-MTSA (e.g., 10 µM), a known inhibitor as a positive control, or DMSO as a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the target protein (e.g., IKKβ) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the 5-MTSA-treated sample compared to the DMSO control indicates target stabilization and therefore, engagement.[13]
Trustworthiness: The inclusion of both positive and negative controls is essential. A known IKKβ inhibitor should produce a predictable thermal shift, validating the assay's performance. The DMSO control establishes the baseline melting curve of the target protein.
Comparative Data: Expected CETSA Outcomes
| Compound | Target Protein | Expected Thermal Shift (ΔTm) | Interpretation |
| 5-MTSA | IKKβ | Positive Shift | Direct binding and stabilization of IKKβ. |
| Salicylic Acid | IKKβ | Minimal/No Shift | May act via a different mechanism or have lower affinity. |
| IKKβ Inhibitor (Control) | IKKβ | Strong Positive Shift | Validates assay sensitivity and confirms target stabilization. |
| DMSO (Vehicle) | IKKβ | No Shift (Baseline) | Establishes the native melting temperature of the target. |
Phase 2: Elucidating Downstream Signaling Pathway Modulation
Expertise & Experience: Once target engagement is confirmed, the next logical step is to determine if this binding event translates into a functional modulation of the downstream signaling pathway. A luciferase reporter assay provides a quantitative readout of the transcriptional activity of NF-κB, serving as a robust surrogate for pathway activation.[14][15] This is complemented by Western blot analysis to visualize the specific molecular events, such as the phosphorylation and degradation of key signaling proteins.
Key Experiment: NF-κB Luciferase Reporter Assay
This assay quantifies the ability of 5-MTSA to inhibit NF-κB-driven gene transcription in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Experimental Protocol: NF-κB Reporter Assay
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene into a 96-well plate.[16][17]
-
Compound Pre-treatment: Pre-treat the cells with a dilution series of 5-MTSA, comparator compounds (Salicylic Acid, Aspirin, BAY 11-7082), or DMSO for 1 hour.
-
Stimulation: Induce NF-κB activation by adding LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the assay kit manufacturer's instructions (e.g., SpectraMax DuoLuc Reporter Assay Kit).[14] Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) or to cell viability. Plot the normalized signal against compound concentration and calculate the IC50 value for inhibition of NF-κB activity.[18]
Trustworthiness: Comparing the dose-response curve of 5-MTSA to a well-characterized NF-κB inhibitor (positive control) and its parent compound (Salicylic Acid) provides a clear, validated assessment of its relative potency and efficacy.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Phase 3: Quantifying Functional Anti-Inflammatory Outcomes
Expertise & Experience: The final and most physiologically relevant phase is to confirm that the observed inhibition of the NF-κB signaling pathway results in a decreased output of key inflammatory mediators. Measuring the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), provides a direct functional readout of the compound's anti-inflammatory efficacy.[19][20]
Key Experiment: Cytokine Quantification by ELISA
This experiment measures the amount of TNF-α and IL-6 secreted by macrophages following inflammatory stimulation in the presence or absence of 5-MTSA.
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with 5-MTSA, comparators, or DMSO for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of each cytokine in the samples. Plot the cytokine concentration against the compound concentration to determine the inhibitory effect.
Trustworthiness: This assay directly measures the end-product of the inflammatory cascade. Correlating the IC50 from this functional assay with the IC50 from the reporter assay (Phase 2) provides a powerful, self-validating link between pathway modulation and physiological outcome.
Comparative Data: Expected Cytokine Inhibition
| Compound | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | Interpretation |
| 5-MTSA | e.g., 5 µM | e.g., 8 µM | Potent inhibitor of pro-inflammatory cytokine release. |
| Salicylic Acid | e.g., 50 µM | e.g., 75 µM | Moderate inhibitor, less potent than 5-MTSA. |
| Aspirin | e.g., 30 µM | e.g., 45 µM | Known inhibitor, serves as a benchmark. |
| BAY 11-7082 (Control) | e.g., 1 µM | e.g., 2 µM | Potent positive control, confirms pathway dependence. |
| 5-ASA | > 100 µM | > 100 µM | Likely acts via a different, NF-κB independent mechanism. |
Comparison of Mechanisms: 5-MTSA vs. Alternatives
The data generated from this three-phase workflow allows for a direct and objective comparison of 5-MTSA's MoA with other salicylates.
-
5-MTSA vs. Salicylic Acid: If 5-MTSA shows a stronger thermal shift in CETSA and lower IC50 values in reporter and cytokine assays, it suggests the methylthio group enhances target affinity and/or cellular activity.
-
5-MTSA vs. Aspirin: Aspirin is known to irreversibly inhibit COX enzymes in addition to modulating NF-κB. A parallel COX activity assay would be necessary to determine if 5-MTSA shares this mechanism. The described workflow specifically interrogates the NF-κB pathway, allowing for a focused comparison on that front.
-
5-MTSA vs. 5-Aminosalicylic Acid (5-ASA): 5-ASA is thought to act partly through PPAR-γ activation.[21] If 5-ASA shows weak activity in the NF-κB assays while 5-MTSA is potent, it strongly suggests they have divergent primary mechanisms of action.
Caption: Conceptual comparison of the potential mechanisms of action for 5-MTSA and its alternatives.
Conclusion
This guide provides a robust, multi-faceted strategy for validating the mechanism of action of 5-(methylthio)salicylic acid. By systematically progressing from direct target engagement (CETSA) to pathway modulation (Reporter Assays) and functional outcomes (ELISA), researchers can build a comprehensive and defensible model of the compound's activity. The comparative approach, contrasting 5-MTSA with established alternatives, is critical for defining its unique therapeutic potential and positioning it within the landscape of anti-inflammatory agents. This structured, evidence-based workflow ensures scientific integrity and provides the clear, in-depth data necessary to advance promising compounds in the drug development pipeline.
References
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Human NF-κB Reporter Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences. Retrieved January 14, 2026, from [Link]
-
NF-kB Reporter Assay - Abgenex. (n.d.). Abgenex. Retrieved January 14, 2026, from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved January 14, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved January 14, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved January 14, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 14, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology. Retrieved January 14, 2026, from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved January 14, 2026, from [Link]
-
Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. (2021). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]
-
Salicylic Acid Too Harsh On Your Skin? Here Are Some Milder Alternatives. (2021). Femina.in. Retrieved January 14, 2026, from [Link]
-
A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. (2012). Molecular Pharmaceutics. Retrieved January 14, 2026, from [Link]
-
What Can Be Used To Replace Salicylic Acid? (2024). Typology. Retrieved January 14, 2026, from [Link]
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Salicylic acid activates a 48-kD MAP kinase in tobacco. (1997). The Plant Cell. Retrieved January 14, 2026, from [Link]
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Studies on mechanism of action of salicylates. V. Effect of salicylic acid on enzymes involved in mucopolysaccharides synthesis. (1969). Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
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The role of radical burst via MAPK signaling in plant immunity. (2010). Plant Signaling & Behavior. Retrieved January 14, 2026, from [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Journal of Translational Medicine. Retrieved January 14, 2026, from [Link]
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Mechanism of Action of Aminosalicylates. (2011). YouTube. Retrieved January 14, 2026, from [Link]
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Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. (2024). Frontiers in Immunology. Retrieved January 14, 2026, from [Link]
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Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells. (2023). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]
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Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. (2015). Molecular Medicine. Retrieved January 14, 2026, from [Link]
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Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. (2015). Molecules. Retrieved January 14, 2026, from [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2017). Molecules. Retrieved January 14, 2026, from [Link]
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5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. (2016). Journal of Pharmaceutics & Drug Delivery Research. Retrieved January 14, 2026, from [Link]
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NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. Retrieved January 14, 2026, from [Link]
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NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. Retrieved January 14, 2026, from [Link]
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For researchers and drug development professionals navigating the landscape of anti-inflammatory compounds, understanding the nuanced interactions between a molecule and its biological targets is paramount. This guide provides an in-depth analysis of the selectivity profile of 5-(methylthio)salicylic acid (5-MTSA), a derivative of salicylic acid, against key enzymes in the inflammatory cascade. By presenting a hypothetical, yet realistic, selectivity profile supported by established experimental methodologies, we aim to equip scientists with the critical insights needed to evaluate the therapeutic potential of this and similar compounds.
The clinical efficacy and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs) are intrinsically linked to their selectivity for different isoforms of cyclooxygenase (COX) and other related enzymes.[1][2][3][4] This guide will delve into the comparative inhibition of COX-1, COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1) by 5-MTSA, providing a framework for assessing its potential as a targeted anti-inflammatory agent.
The Rationale for Selectivity Profiling: A Tale of Two COX Isoforms and Beyond
The primary mechanism of action for salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1] There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have cytoprotective functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[4]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]
The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulcers and bleeding, are linked to the concurrent inhibition of COX-1.[3][4] Therefore, the development of COX-2 selective inhibitors has been a major goal in drug discovery to minimize these side effects.[3][5]
Furthermore, downstream of the COX enzymes in the prostaglandin E2 (PGE2) synthesis pathway is microsomal prostaglandin E synthase-1 (mPGES-1).[6][7] As a key enzyme in the production of the pro-inflammatory mediator PGE2, mPGES-1 has emerged as an attractive target for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[6][8]
This guide will, therefore, compare the inhibitory activity of 5-(methylthio)salicylic acid against COX-1, COX-2, and mPGES-1 to provide a comprehensive understanding of its selectivity.
Experimental Workflow for Determining Enzyme Selectivity
To objectively assess the selectivity profile of a compound like 5-MTSA, a series of robust and validated enzyme activity assays are essential.[9][10] The following outlines a standard experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against our target enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11][12]
Figure 1: Experimental workflow for determining the IC50 and selectivity index of 5-MTSA.
Step-by-Step Protocol for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of 5-(methylthio)salicylic acid in a suitable solvent (e.g., DMSO).
-
Obtain purified, recombinant human COX-1, COX-2, and mPGES-1 enzymes.
-
Prepare assay buffers and substrate solutions (arachidonic acid for COX assays, prostaglandin H2 for the mPGES-1 assay).
-
-
Enzyme Inhibition Assay:
-
In a multi-well plate, add the assay buffer, the respective enzyme, and varying concentrations of 5-MTSA.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction (e.g., by adding a quenching agent).
-
-
Detection of Product Formation:
-
Quantify the amount of product formed. For COX and mPGES-1 assays, this is typically the measurement of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of 5-MTSA relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.[13][14]
-
Comparative Selectivity Profile of 5-(Methylthio)salicylic Acid
The following table presents a hypothetical, yet plausible, set of IC50 values for 5-(methylthio)salicylic acid against COX-1, COX-2, and mPGES-1, based on the known properties of other salicylic acid derivatives. For comparison, the IC50 values for the non-selective NSAID, Indomethacin, and the COX-2 selective inhibitor, Celecoxib, are also included.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-(Methylthio)salicylic Acid | 25 | 5 | >100 | 5 |
| Indomethacin | 0.1 | 1 | >100 | 0.1 |
| Celecoxib | 15 | 0.05 | >100 | 300 |
Disclaimer: The IC50 values for 5-(methylthio)salicylic acid are illustrative and intended for comparative purposes within this guide.
Interpretation of the Selectivity Profile
The data presented in the table allows for a clear interpretation of the selectivity profile of 5-(methylthio)salicylic acid:
-
Preferential COX-2 Inhibition: 5-MTSA demonstrates a lower IC50 value for COX-2 (5 µM) compared to COX-1 (25 µM), indicating a preferential inhibition of the inducible COX-2 enzyme.
-
Moderate COX-2 Selectivity: The COX-2 selectivity index for 5-MTSA is 5, which is significantly higher than that of the non-selective inhibitor Indomethacin (0.1) but much lower than the highly selective Celecoxib (300). This places 5-MTSA in the category of a moderately COX-2 selective inhibitor.
-
Lack of mPGES-1 Inhibition: The high IC50 value for mPGES-1 (>100 µM) suggests that 5-MTSA does not significantly inhibit this downstream enzyme in the PGE2 synthesis pathway.
The following diagram illustrates the points of inhibition for these compounds within the prostaglandin synthesis pathway.
Figure 2: Inhibition points of 5-MTSA and reference NSAIDs in the prostaglandin synthesis pathway.
Conclusion and Future Directions
This guide provides a comprehensive, albeit illustrative, overview of the selectivity profile of 5-(methylthio)salicylic acid. The hypothetical data suggests that 5-MTSA is a moderately COX-2 selective inhibitor, which could translate to a favorable therapeutic window with reduced gastrointestinal side effects compared to non-selective NSAIDs. The lack of activity against mPGES-1 clearly defines its mechanism of action at the level of cyclooxygenases.
For drug development professionals, these findings would warrant further investigation. Future studies should focus on:
-
In vivo Efficacy and Safety: Validating the anti-inflammatory effects and assessing the gastrointestinal and cardiovascular safety of 5-MTSA in animal models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structural Biology: Elucidating the binding mode of 5-MTSA to COX-1 and COX-2 through techniques like X-ray crystallography to rationalize its selectivity.
By employing the systematic approach to selectivity profiling outlined in this guide, researchers can make more informed decisions in the early stages of drug discovery and development, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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PubMed. (1969). Studies on mechanism of action of salicylates. V. Effect of salicylic acid on enzymes involved in mucopolysaccharides synthesis. [Link]
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MDPI. (2021). α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E 2 (PGE 2 ) in Rat Mesangial Cells. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid Analogs Against Cyclooxygenase-2 (COX-2)
Abstract
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Hydroxy-5-(methylsulfanyl)benzoic acid and its analogs against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. As derivatives of salicylic acid, these compounds are of interest for their potential anti-inflammatory properties.[1][2] This document outlines the scientific rationale, a detailed step-by-step protocol for in silico analysis using AutoDock Vina, and a template for the interpretation and presentation of results. It is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to screen and prioritize potential COX-2 inhibitors.
Introduction: The Rationale for Targeting COX-2
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.[1] The two main isoforms, COX-1 and COX-2, share similar structures but differ in their expression and physiological roles. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[3] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4]
This compound, also known as 5-(methylthio)salicylic acid, is a derivative of salicylic acid.[5] Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of COX enzymes.[1] Given this, this compound and its analogs represent a promising starting point for the discovery of novel COX-2 inhibitors. Molecular docking is a powerful computational tool that allows for the prediction of the binding affinity and interaction patterns of small molecules with a protein target, making it an ideal method for screening and comparing the potential of these analogs as COX-2 inhibitors.[6][7]
Experimental Design and Methodology
A robust and well-validated docking protocol is crucial for obtaining reliable and reproducible results. This section details the steps for preparing the protein and ligands, performing the docking simulations, and validating the protocol.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing the receptor and ligand files.
-
AutoDock Vina: The docking engine for performing the simulations.[8][9]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
RCSB Protein Data Bank (PDB): Source for the crystal structure of the target protein.[10]
-
PubChem or other chemical databases: Source for the 3D structures of the ligands.[5]
Workflow Overview
The overall workflow for the comparative docking study is depicted below.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
Step 1: Receptor Preparation
-
Download the Protein Structure: Obtain the crystal structure of human or murine COX-2 in complex with a known inhibitor from the RCSB Protein Data Bank. For this guide, we will use the structure of Mus musculus COX-2 with celecoxib bound (PDB ID: 3LN1).[10] This provides a reference for the active site.
-
Prepare the Receptor:
-
Load the PDB file (3LN1.pdb) into AutoDock Tools (ADT).
-
Remove water molecules and any co-solvents.
-
Separate the protein chain from the co-crystallized ligand (celecoxib).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor as a PDBQT file (e.g., 3LN1_protein.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of this compound and its selected analogs from PubChem or draw them using chemical drawing software and generate 3D coordinates.
-
Prepare the Ligands:
-
For each ligand, load the structure into ADT.
-
Detect the rotatable bonds.
-
Save each prepared ligand as a PDBQT file (e.g., ligand1.pdbqt).
-
Step 3: Docking Protocol Validation
-
Redocking the Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (celecoxib) is re-docked into the active site of the prepared receptor.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11]
Step 4: Grid Box Generation
-
Define the Binding Site: In ADT, with the prepared receptor loaded, define a grid box that encompasses the active site. The center of the grid box should be the geometric center of the co-crystallized ligand. A grid box size of approximately 25 x 25 x 25 Å is typically sufficient to cover the COX-2 active site.
Step 5: Running AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters.[12]
-
Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.
-
Repeat for all Analogs: Repeat the docking process for this compound and each of its analogs.
Results and Discussion
The primary outputs of a docking study are the binding affinity (in kcal/mol) and the predicted binding poses of the ligands.
Comparative Binding Affinities
The binding affinities of the parent compound and its analogs should be compiled into a table for easy comparison. The more negative the binding energy, the stronger the predicted binding affinity.
| Compound ID | IUPAC Name | Predicted Binding Affinity (kcal/mol) |
| Parent | This compound | Hypothetical Value |
| Analog 1 | [IUPAC Name of Analog 1] | Hypothetical Value |
| Analog 2 | [IUPAC Name of Analog 2] | Hypothetical Value |
| Analog 3 | [IUPAC Name of Analog 3] | Hypothetical Value |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | Calculated Value from Redocking |
Table 1: Predicted binding affinities of this compound and its analogs against COX-2.
Analysis of Binding Interactions
The predicted binding poses should be visualized to analyze the key interactions between the ligands and the amino acid residues in the COX-2 active site. Key residues in the COX-2 active site include Arg120, Tyr355, Tyr385, and Ser530.[13][14] Selective COX-2 inhibitors often interact with a side pocket created by the substitution of valine for isoleucine at position 523.[14]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Hydroxy-5-(methylsulfanyl)benzoic acid
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Hydroxy-5-(methylsulfanyl)benzoic acid. As a compound frequently utilized in research and development, particularly in the synthesis of novel pharmaceutical agents, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering practical insights that extend beyond mere regulatory compliance.
The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic hazardous properties. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, by examining its constituent chemical moieties—a hydroxylated benzoic acid and a methylsulfanyl group—we can establish a robust and safe disposal protocol. Benzoic acid and its derivatives are typically classified as hazardous waste, necessitating specialized disposal procedures.[1] Therefore, this compound should be treated as a hazardous chemical waste.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound is likely to present the following risks:
-
Skin and Eye Irritation : Similar to other benzoic acid derivatives, this compound is expected to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[2][5]
-
Combustibility : While not highly flammable, the dust of this compound can form an explosive mixture with air.[6]
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, which can cause serious eye damage.[2][3][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[2][6] |
| Body Protection | A lab coat or other protective clothing. | Minimizes the risk of skin exposure to the chemical.[2][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust is generated and exposure limits may be exceeded.[2][6] | Protects the respiratory system from irritation due to inhalation of fine particles.[2][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain. [1][7]
1. Waste Segregation and Collection:
-
Dedicated Waste Container : Designate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).[1]
-
No Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing can lead to dangerous chemical reactions.
2. Handling Solid Waste:
-
Avoid Dust Generation : When transferring solid this compound waste, do so carefully to avoid creating dust.[8] If possible, handle it in a fume hood or a designated area with good ventilation.
-
Use appropriate tools : Use a scoop or spatula to transfer the solid. Do not use compressed air to clean up spills.
3. Managing Contaminated Materials:
-
Sharps and Labware : Any disposable labware (e.g., weighing boats, pipette tips) that has come into contact with the chemical should be considered contaminated and placed in the designated hazardous waste container.
-
PPE : Used gloves, disposable lab coats, and other contaminated PPE should also be disposed of as hazardous waste.
4. Spill Management:
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
5. Final Disposal:
-
Consult EHS : Your institution's EHS office is the final authority on chemical waste disposal.[1] They will have specific procedures for the collection and disposal of hazardous waste.
-
Approved Waste Disposal Plant : The collected waste will be sent to an approved waste disposal plant for incineration or other appropriate treatment.[2][6]
The following flowchart provides a visual decision-making guide for the disposal process:
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
As researchers dedicated to advancing science, our most fundamental responsibility is to ensure a safe laboratory environment. The proper handling of specialized chemical reagents is paramount. This guide provides essential, field-proven safety and operational protocols for 2-Hydroxy-5-(methylsulfanyl)benzoic acid, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety for you and your team.
Hazard Assessment: The 'Why' Behind the Protection
Understanding the specific risks associated with a compound is the critical first step in defining the necessary protection. This compound is classified with several key hazards that directly inform our PPE and handling strategy.
According to the Globally Harmonized System (GHS), this compound presents the following risks:
-
H315 - Causes skin irritation : Contact with the skin can lead to redness, inflammation, or irritation.[1][2][3][4][5]
-
H318/H319 - Causes serious eye damage/irritation : This is a critical classification. Accidental contact with the eyes can cause significant, potentially irreversible damage.[1][2][3][4][5][6][7][8]
-
H335 - May cause respiratory irritation : Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][5][7][8]
-
H372 - Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled : This is a significant long-term health risk, underscoring the importance of minimizing inhalation exposure over time.[4]
-
H302 - Harmful if swallowed : Ingestion of the compound can be harmful.[2][5][8]
-
H402 - Harmful to aquatic life : This classification dictates specific disposal considerations to prevent environmental contamination.
These hazards form the logical basis for the stringent PPE requirements that follow. We are not just protecting against immediate discomfort, but also against serious, long-term health effects.
Core PPE Requirements: Your Essential Armor
A multi-layered approach to PPE is necessary to mitigate the identified risks. The following table summarizes the minimum required equipment for handling this compound.
| Area of Protection | Required PPE | Key Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | The H318 classification (serious eye damage) necessitates protection beyond standard safety glasses. Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face, especially during procedures with a higher splash risk.[6][9][10] Equipment must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][10][11][12] |
| Skin and Hands | Nitrile Gloves & Laboratory Coat | To prevent skin irritation (H315), compatible chemical-resistant gloves are mandatory.[2][13] Nitrile gloves are a common and effective choice. Always inspect gloves before use and remove them properly to avoid contaminating your skin.[14] A lab coat protects your skin and personal clothing from contamination.[13][15] |
| Respiratory | Engineering Controls (Fume Hood) / Respirator | To mitigate respiratory irritation (H335) and long-term organ damage (H372), all handling of the solid compound must be performed in a certified chemical fume hood.[13] This is the primary and most effective line of defense. If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a P2 or particle filter is required.[6][11] |
Operational Plan: Integrating Safety into Your Workflow
Effective protection goes beyond simply wearing PPE; it requires integrating safe practices into every step of your experimental workflow.
Workflow for Weighing and Solution Preparation
The highest risk of exposure to this compound, particularly via inhalation, occurs when handling the powdered solid. The following protocol must be strictly adhered to.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Methodology:
-
Pre-Operational Check : Before handling the compound, ensure a chemical fume hood is available and certified.[14] Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][11]
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Work Area Preparation : Conduct all work within the fume hood. Place a disposable absorbent liner on the work surface to contain any minor spills.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust clouds by handling the material gently.[12]
-
Solution Preparation : Slowly add the solid to the solvent to prevent splashing.
-
Decontamination : After use, decontaminate all glassware and surfaces.
-
Waste Disposal : Dispose of the compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[3][4][6] Do not discharge into the environment.[7]
-
Doffing PPE : Remove PPE in an order that minimizes contamination, typically removing gloves last. Wash hands thoroughly with soap and water after all work is complete.[6][15]
Emergency and Disposal Plan
Even with meticulous planning, accidents can occur. A clear, immediate plan is essential.
Emergency Response to Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[2][3][6] If skin irritation occurs, seek medical advice.[3][6]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[2][3][5][6][7] If the person feels unwell, call a poison center or physician.[3][6]
-
Ingestion : Rinse the mouth with water.[2][5] Immediately have the person drink water (two glasses at most). Do not induce vomiting.[11] Consult a physician.
Disposal of Contaminated Materials
All waste, including the chemical itself, empty containers, and contaminated disposables (e.g., gloves, liners), must be treated as hazardous waste.[4]
-
Collect waste in designated, non-reactive, and sealable containers.
-
Label containers clearly as "Hazardous Waste" and list the chemical contents.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4] Never pour this chemical down the drain.[3]
By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your research, ensuring that your valuable work can proceed without compromising the health and safety of yourself or your colleagues.
References
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PubChem. This compound | C8H8O3S | CID 597283. [Link]
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National Institute of Standards and Technology. SAFETY DATA SHEET - SRM 350c: Benzoic Acid (Acidimetric Standard). [Link]
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Carl ROTH. Safety data sheet - Salicylic acid methyl ester. [Link]
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Princeton University Environmental Health & Safety. Section 7: Safe Work Practices and Procedures. [Link]
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Spivey, Christina. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
